N,N'-Dimethyl-1,2-cyclohexanediamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-N,2-N-dimethylcyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHPOFJADXHYBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338775 | |
| Record name | N,N'-Dimethyl-1,2-cyclohexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61798-24-1 | |
| Record name | N,N'-Dimethyl-1,2-cyclohexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-N,2-N-dimethylcyclohexane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine, a chiral diamine of significant interest in asymmetric synthesis and pharmaceutical development.
Chemical Properties and Specifications
(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine is a chiral diamine with the (1R,2R) stereochemistry.[1][2] It is a versatile ligand in asymmetric catalysis, valued for its ability to form stable complexes with various metals.[3]
| Property | Value | Reference |
| Molecular Formula | C8H18N2 | [1] |
| Molecular Weight | 142.24 g/mol | [1] |
| CAS Number | 68737-65-5 | [3] |
| Appearance | White to light yellow crystalline powder or solid.[2] | |
| Melting Point | 39-44 °C | |
| Boiling Point | 78 °C at 18 mmHg (1866 Pascal) | [4] |
| Density | ~0.9 g/cm³ | |
| Optical Rotation | [α]D ~ -145° (c=4.47 in chloroform) |
Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 0.86–0.94 (m, 2H), 1.13–1.19 (m, 2H), 1.61–1.67 (m, 2H), 1.68–1.75 (br, 2H, NH), 1.93–2.00 (m, 2H), 2.02–2.06 (m, 2H), 2.33 (s, 6H, NCH₃) | [2] |
| ¹³C NMR (CDCl₃) | δ 25.0, 30.8, 33.7, 63.2 | [2] |
| IR, Mass Spec | Available through spectral databases. | [5] |
Synthesis of (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine
Two primary synthetic routes for the preparation of (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine are detailed below.
Eschweiler-Clarke Methylation of (1R,2R)-1,2-Diaminocyclohexane
The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using formic acid and formaldehyde.[6][7][8][9] This reaction is advantageous as it typically does not lead to the formation of quaternary ammonium salts.[7][10] The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by formic acid. For a primary amine, this process is repeated to yield the dimethylated product.[9][10]
3.1.1. Experimental Protocol
While a specific protocol for the Eschweiler-Clarke methylation of (1R,2R)-1,2-diaminocyclohexane is not extensively detailed in the literature, a general procedure can be adapted. High yields are often reported for this type of transformation.[8]
-
Reagents:
-
(1R,2R)-1,2-Diaminocyclohexane
-
Formaldehyde (37% aqueous solution)
-
Formic acid
-
Sodium hydroxide solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of (1R,2R)-1,2-diaminocyclohexane, add formic acid and a 37% aqueous solution of formaldehyde.
-
Heat the reaction mixture, typically at temperatures ranging from 80-100°C, for several hours.[8]
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Basify the mixture by the addition of a sodium hydroxide solution until a pH of approximately 11 is reached.
-
Extract the product with an organic solvent such as dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or distillation.
-
3.1.2. Synthesis Pathway Diagram
References
- 1. (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | 68737-65-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. prepchem.com [prepchem.com]
- 5. (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 11275066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
(1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine CAS number and structure
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine is a chiral diamine that serves as a versatile building block and ligand in modern organic and medicinal chemistry. Its rigid cyclohexane backbone and C2-symmetric nature make it particularly valuable in the field of asymmetric synthesis, where it is instrumental in controlling the stereochemical outcome of chemical reactions. This document provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, with a focus on its role in research and development.
Chemical Structure and Identification
(1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine is characterized by a cyclohexane ring with two methylamino substituents at the 1 and 2 positions. The stereochemistry is defined as 'S' at both chiral centers.
-
Chemical Name: (1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Synonyms: (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine, (1S,2S)-(+)-1,2-Bis(methylamino)cyclohexane, (S,S)-N,N'-Dimethyl-1,2-diaminocyclohexane[2][3]
Chemical Structure:
Caption: 2D structure of (1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine.
Physicochemical Properties
A summary of the key physical and chemical properties of (1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| Appearance | White to light yellow powder or lump | [3] |
| Melting Point | 39-44 °C | [2] |
| Boiling Point | 186.8 °C at 760 mmHg | [2] |
| Density | 0.902 g/cm³ | [2] |
| Optical Activity | [α]/D +145±5° (c = 4.47 in chloroform) | |
| Purity | >98.0% (GC) | [3] |
| Water Solubility | Slightly soluble | [2][5] |
| Storage Temperature | 2-8°C (Refrigerator) | [2] |
Experimental Protocols: Synthesis
The synthesis of enantiomerically pure vicinal diamines such as (1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine is a critical process for their application in asymmetric synthesis. While specific proprietary methods may exist, a general synthetic approach can be derived from the synthesis of its enantiomer, (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine, which involves the N-alkylation of the parent diamine. A representative two-step procedure starting from (1R,2R)-diaminocyclohexane is described below; the synthesis for the (1S,2S) isomer would follow an identical protocol starting with (1S,2S)-diaminocyclohexane.
Step 1: Dicarbamate Formation
-
Reaction Setup: To a solution of enantiomerically pure (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate in water, add a stoichiometric amount of sodium hydroxide (NaOH) to liberate the free diamine.
-
Acylation: Cool the solution in an ice bath. Add two equivalents of ethyl chloroformate dropwise while maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. The resulting precipitate, diethyl-(1R,2R)-cyclohexane-1,2-diyldicarbamate, is collected by filtration, washed with water, and dried.[6]
Step 2: Reduction to the N,N'-Dimethylated Product
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of an excess of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Reduction: Slowly add a solution of the diethyl-(1R,2R)-cyclohexane-1,2-diyldicarbamate from the previous step in anhydrous THF to the LiAlH₄ suspension.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Work-up: Cool the reaction mixture in an ice bath. Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser work-up).
-
Extraction and Purification: Filter the resulting aluminum salts and wash thoroughly with THF or diethyl ether. Dry the combined organic filtrates over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or crystallization to yield the colorless crystals of (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine.[6]
Applications in Research and Drug Development
(1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine is a valuable compound with diverse applications, primarily stemming from its chiral nature.
-
Asymmetric Catalysis: It serves as a precursor for the synthesis of chiral ligands.[7] These ligands can coordinate with transition metals to form catalysts for a wide range of asymmetric reactions, including hydrogenations, C-C bond formations, and epoxidations, which are critical in producing enantiomerically pure compounds for the pharmaceutical and agrochemical industries.[7]
-
Pharmaceutical Intermediates: The related (1R,2R) enantiomer is a key intermediate in the synthesis of the anticancer drug Oxaliplatin.[8][9] This highlights the importance of such chiral diamines as building blocks for complex active pharmaceutical ingredients (APIs). The (1S,2S) isomer can be used to synthesize other chiral APIs or related analogues for structure-activity relationship (SAR) studies.
-
Organic Synthesis: It is used as a starting material for the synthesis of other complex molecules, such as α-diazophosphonic acid derivatives and α-chloro-α-alkylphosphonic acids.[1][2]
-
Materials Science: This diamine has been employed to prepare C2 symmetrical enantiomers of C60 (buckminsterfullerene), which possess unique chirospectroscopic properties for potential applications in advanced materials.[1][2]
-
Agricultural Research: It is used in modeling studies with the coi1-jaz co-receptor complex in plants, aiding in the understanding of plant defense mechanisms.[1][2]
The general workflow for its application as a chiral ligand in asymmetric catalysis is depicted below.
Caption: Workflow for the use of (1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine in asymmetric catalysis.
Conclusion
(1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine is a high-value chiral auxiliary and ligand precursor. Its well-defined stereochemistry and rigid conformational structure are assets in the design of stereoselective chemical transformations. For researchers in drug discovery and process development, this compound offers a reliable platform for the synthesis of enantiopure molecules, contributing significantly to the advancement of pharmaceuticals, agrochemicals, and material science. Proper handling and storage are essential to maintain its purity and reactivity for optimal performance in sensitive chemical applications.
References
- 1. (1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine | 87583-89-9 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine | 87583-89-9 | TCI AMERICA [tcichemicals.com]
- 4. 1-N,2-N-dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 551074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1S,2S)-(+)-trans-1,2-Bis(methylamino)cyclohexane, 98% | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Stereoisomers and Chirality of N,N'-Dimethyl-1,2-cyclohexanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Dimethyl-1,2-cyclohexanediamine is a chiral diamine that has garnered significant attention in the fields of organic synthesis and pharmaceutical development. Its rigid cyclohexane backbone and chiral centers make it an excellent ligand for a variety of metal-catalyzed asymmetric reactions, enabling the synthesis of enantiomerically pure compounds. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their synthesis, chiral properties, and applications, with a focus on providing practical information for researchers in the field.
Stereoisomers of this compound
This compound exists as three stereoisomers: a pair of enantiomers, (1R,2R)-(-)-N,N'-dimethyl-1,2-cyclohexanediamine and (1S,2S)-(+)-N,N'-dimethyl-1,2-cyclohexanediamine, which are the trans-isomers, and an achiral meso compound, the cis-isomer. The chirality of the trans-enantiomers arises from the two stereogenic centers at the C1 and C2 positions of the cyclohexane ring.
The C2 symmetry of the trans-isomers is particularly valuable in asymmetric catalysis, as it can effectively control the stereochemical outcome of a reaction. These chiral ligands are crucial in the synthesis of a wide range of pharmaceuticals and fine chemicals.[1]
Synthesis and Chiral Resolution
The synthesis of the enantiomerically pure trans-isomers of this compound typically begins with the resolution of racemic trans-1,2-diaminocyclohexane. The subsequent N-methylation of the resolved diamine yields the desired chiral ligand. The synthesis of the meso-isomer can be achieved through different synthetic routes.
Experimental Protocols
1. Chiral Resolution of (±)-trans-1,2-Diaminocyclohexane using L-(+)-Tartaric Acid [2][3]
This protocol describes the resolution of racemic trans-1,2-diaminocyclohexane to obtain the (1R,2R)-enantiomer. A similar procedure using D-(-)-tartaric acid can be used to isolate the (1S,2S)-enantiomer.
-
Materials:
-
(±)-trans-1,2-Diaminocyclohexane
-
L-(+)-Tartaric acid
-
Distilled water
-
Glacial acetic acid
-
Methanol
-
4M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Ether
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve L-(+)-tartaric acid (1.48 g, 9.86 mmol) in distilled water (5 mL) with stirring at room temperature until a homogeneous solution is obtained.[2]
-
Slowly add (±)-trans-1,2-diaminocyclohexane (2.36 g, 19.7 mmol) to the tartaric acid solution. The addition should be controlled to allow the reaction temperature to reach 70°C.[2]
-
To the resulting solution, add glacial acetic acid (0.96 mL, 17 mmol) at a rate that does not allow the temperature to exceed 90°C. A white precipitate of the diastereomeric salt will form.[2][3]
-
Cool the mixture in an ice bath to ≤5°C for 2 hours to ensure complete precipitation.[4]
-
Collect the precipitate by vacuum filtration and wash the filter cake with cold (5°C) water (10 mL) followed by methanol (5 x 10 mL).[4]
-
Dry the solid to yield (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate.
-
To liberate the free amine, suspend the diastereomeric salt in dichloromethane and treat with 4M NaOH solution with stirring.[2]
-
Extract the aqueous layer with ether. The combined organic extracts are then dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield (1R,2R)-1,2-diaminocyclohexane as a colorless oil.[2]
-
2. Synthesis of rac-trans-N,N'-Dimethyl-1,2-cyclohexanediamine [5]
-
Materials:
-
7-Methyl-7-azabicyclo[4.1.0]heptane
-
Aqueous methylamine (23-30%)
-
Ammonium chloride (NH₄Cl)
-
Solid sodium hydroxide (NaOH)
-
Ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a sealed reactor, heat a mixture of 7-methyl-7-azabicyclo[4.1.0]heptane (36.1 g), aqueous methylamine (162 mL), and ammonium chloride (0.5 g) in an oil bath at 94-99°C for 21.5 hours.[5]
-
After cooling to 0°C, add solid sodium hydroxide (10 g) to the mixture.[5]
-
Extract the mixture four times with 100 mL portions of ether.[5]
-
Dry the combined ether extracts over anhydrous magnesium sulfate.[5]
-
Evaporate the ether, and distill the residue to yield trans-N,N'-dimethylcyclohexane-1,2-diamine. The product has a boiling point of 78°C at 1866 Pascal and solidifies upon standing with a melting point of 17°C.[5]
-
3. N-Methylation of (1R,2R)-1,2-Diaminocyclohexane
A general method for the N-methylation of amines can be adapted for the synthesis of (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine from the resolved diamine. One common method involves the Eschweiler-Clarke reaction.
-
Materials:
-
(1R,2R)-1,2-Diaminocyclohexane
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure (General):
-
To a solution of (1R,2R)-1,2-diaminocyclohexane in a suitable solvent (e.g., methanol or water), add an excess of aqueous formaldehyde.
-
Slowly add formic acid to the mixture while keeping the temperature controlled (e.g., in an ice bath).
-
After the addition is complete, heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and make it basic by adding a concentrated solution of NaOH.
-
Extract the product with a suitable organic solvent such as dichloromethane.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or chromatography to obtain pure (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine.
-
Quantitative Data of Stereoisomers
The physical and chemical properties of the stereoisomers of this compound are crucial for their application and handling. The following table summarizes the available quantitative data for the cis (meso) and trans isomers.
| Property | (cis)-N,N'-Dimethyl-1,2-cyclohexanediamine (meso) | (rac)-trans-N,N'-Dimethyl-1,2-cyclohexanediamine | (1R,2R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine | (1S,2S)-(+)-N,N'-Dimethyl-1,2-cyclohexanediamine |
| Molecular Formula | C₈H₁₈N₂ | C₈H₁₈N₂ | C₈H₁₈N₂ | C₈H₁₈N₂ |
| Molecular Weight | 142.24 g/mol [6] | 142.24 g/mol | 142.24 g/mol | 142.24 g/mol |
| Appearance | Clear colorless to slightly yellow liquid[7] | Colorless to pale yellow liquid[8] | White to light yellow crystalline powder | Pale brown solid[9] |
| Melting Point | - | 17 °C[5] | 39-44 °C | 39-44 °C |
| Boiling Point | 78-80 °C at 18 mmHg[7] | 78 °C at 1866 Pascal[5] | 186.8 °C at 760 mmHg | 186.8 °C at 760 mmHg |
| Density | 0.902 g/mL at 25 °C[7] | - | 0.902 g/cm³ | 0.902 g/cm³ |
| Refractive Index | n20/D 1.472[7] | - | -140 ° (C=4, CHCl₃) | - |
| Specific Rotation ([α]D) | 0 (achiral) | 0 (racemic) | -145 ±5° (c = 4.47 in chloroform) | +145 ±5° (c = 4.47 in chloroform) |
| CAS Number | 75599-23-4 | 67579-81-1 | 68737-65-5 | 87583-89-9 |
Chirality and Spectroscopic Characterization
The chirality of the trans-enantiomers can be confirmed by polarimetry, which measures the rotation of plane-polarized light. The (1R,2R)-isomer is levorotatory (-), while the (1S,2S)-isomer is dextrorotatory (+).
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of these stereoisomers. While the ¹H and ¹³C NMR spectra of the enantiomers are identical, the spectra of the cis and trans diastereomers will differ due to the different spatial arrangement of the atoms.
¹H NMR Data for (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine (in CDCl₃): The ¹H NMR spectrum shows characteristic signals for the cyclohexane ring protons and the N-methyl protons. The exact chemical shifts and coupling constants can be found in specialized databases.[10]
Applications in Asymmetric Catalysis and Drug Development
The chiral trans-N,N'-dimethyl-1,2-cyclohexanediamine isomers are widely used as ligands in a variety of asymmetric catalytic reactions. Their ability to form stable complexes with transition metals such as copper, ruthenium, and rhodium allows for high enantioselectivity in reactions like Ullmann-type couplings, transfer hydrogenations, and various carbon-carbon bond-forming reactions.[1][11]
Catalytic Cycles
1. Copper-Catalyzed Ullmann-Type C-N Coupling
The copper-catalyzed Ullmann reaction is a fundamental method for the formation of carbon-nitrogen bonds. Chiral ligands like this compound can render this reaction enantioselective. A generally accepted mechanism involves the oxidative addition of an aryl halide to a Cu(I) complex, followed by reductive elimination to form the C-N bond and regenerate the catalyst.[12][13]
2. Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
Ruthenium complexes bearing chiral this compound ligands are highly effective catalysts for the asymmetric transfer hydrogenation of ketones and imines, producing chiral alcohols and amines with high enantiomeric excess. The mechanism typically involves the formation of a ruthenium hydride species which then transfers a hydride to the substrate in a stereoselective manner.[14]
In the context of drug development, the primary role of this compound is as a chiral auxiliary or ligand to synthesize enantiomerically pure active pharmaceutical ingredients (APIs). While not directly involved in biological signaling pathways themselves, their application is critical for producing drugs with the correct stereochemistry, which is often essential for their therapeutic efficacy and to avoid off-target effects.
Conclusion
The stereoisomers of this compound are indispensable tools in modern organic chemistry and drug discovery. The chiral trans-enantiomers, in particular, have proven to be highly effective ligands for a wide range of asymmetric catalytic transformations, enabling the efficient synthesis of complex chiral molecules. This guide has provided a detailed overview of the synthesis, properties, and applications of these important compounds, offering valuable information for researchers and professionals working in the chemical and pharmaceutical sciences. The continued exploration of the catalytic potential of these and related chiral diamines will undoubtedly lead to the development of new and improved synthetic methodologies for the production of valuable chiral compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemrj.org [chemrj.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. 1-N,2-N-dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 551074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 61798-24-1 [chemicalbook.com]
- 8. strem.com [strem.com]
- 9. researchgate.net [researchgate.net]
- 10. (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine(68737-65-5) 1H NMR spectrum [chemicalbook.com]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
In-Depth Technical Guide: Physical Properties of trans-N,N'-Dimethyl-1,2-cyclohexanediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of trans-N,N'-Dimethyl-1,2-cyclohexanediamine, a crucial ligand in modern synthetic chemistry. The information is presented to support research, development, and application in pharmaceutical and chemical industries.
Core Physical Properties
The physical characteristics of a compound are fundamental to its application in experimental and industrial settings. The following table summarizes the key physical properties of trans-N,N'-Dimethyl-1,2-cyclohexanediamine.
| Physical Property | Value | Conditions |
| Boiling Point | 78-80 °C | at 18 mmHg[1] |
| 83 °C | at 13 mmHg[2] | |
| Melting Point | 4 °C | |
| 39-44 °C | for the (R,R)-(-)-enantiomer[3] | |
| Density | 0.902 g/mL | at 25 °C[1] |
| Refractive Index | 1.472 | at 20 °C[1] |
| 1.4710 to 1.4730 | at 20 °C, 589 nm[4] | |
| Calculated Water Solubility | 13.2 mg/mL |
Experimental Protocols
Accurate determination of physical properties is paramount. The following sections detail generalized experimental protocols for measuring the key physical properties of liquid amines like trans-N,N'-Dimethyl-1,2-cyclohexanediamine.
Determination of Boiling Point
The boiling point is a critical indicator of purity. A common method for its determination is the capillary method.
Apparatus:
-
Thiele tube or similar heating bath
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Liquid sample
Procedure:
-
A small amount of the liquid sample is placed into the small test tube.
-
The capillary tube, with its open end downwards, is placed into the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.
-
Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
The density of a liquid can be determined using a pycnometer or, more simply, by measuring the mass of a known volume.
Apparatus:
-
Volumetric flask or graduated cylinder (calibrated)
-
Analytical balance
-
Liquid sample
Procedure:
-
The mass of a clean, dry volumetric flask or graduated cylinder is accurately measured using an analytical balance.
-
A known volume of the liquid sample is carefully transferred into the tared container.
-
The container with the liquid is reweighed to determine the mass of the liquid.
-
The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume). For higher accuracy, this procedure should be repeated multiple times, and the average value should be taken.
Determination of Refractive Index
The refractive index is a measure of how light propagates through a substance and is a valuable physical constant for identification.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Liquid sample
-
Dropper
Procedure:
-
The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).
-
The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.
-
A few drops of the liquid sample are placed on the surface of the lower prism using a clean dropper.
-
The prisms are closed and locked.
-
The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Applications in Synthesis: A Workflow for Copper-Catalyzed Cross-Coupling
trans-N,N'-Dimethyl-1,2-cyclohexanediamine is extensively used as a ligand in copper-catalyzed cross-coupling reactions. Its role is to stabilize the copper catalyst and facilitate the reaction, leading to higher yields and selectivity. A generalized workflow for a copper-catalyzed N-arylation reaction is depicted below.
Caption: Generalized workflow for a copper-catalyzed N-arylation reaction.
This compound is particularly effective in forming C-N bonds, which are prevalent in many biologically active molecules and pharmaceuticals.[5] The diamine ligand facilitates the catalytic cycle, which typically involves oxidative addition, ligand exchange, and reductive elimination steps.
Synthesis Workflow
The synthesis of trans-N,N'-Dimethyl-1,2-cyclohexanediamine can be achieved through various routes. A common method involves the reaction of 7-Methyl-7-azabicyclo[4.1.0]heptane with an aqueous solution of methylamine.[6]
Caption: A typical synthesis workflow for trans-N,N'-Dimethyl-1,2-cyclohexanediamine.[6]
References
- 1. trans-N,N -Dimethylcyclohexane-1,2-diamine 97 67579-81-1 [sigmaaldrich.com]
- 2. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]
- 3. (R,R)-(-)-N,N′-二甲基-1,2-环己二胺 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. trans-N,N'-Dimethyl-1,2-cyclohexanediamine 5 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 反-N,N′-二甲基环己烷-1,2-二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
N,N'-Dimethyl-1,2-cyclohexanediamine: A Comprehensive Technical Guide to Safety and Handling for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and key applications of N,N'-Dimethyl-1,2-cyclohexanediamine. The information is compiled and presented to assist researchers and professionals in the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a chiral diamine that finds significant use as a ligand in asymmetric synthesis. Its physical and chemical properties are summarized in the table below. It is important to note that this compound can exist as different stereoisomers (e.g., (1R,2R), (1S,2S), and the racemic trans mixture), which may have slightly different properties.
| Property | Value |
| Molecular Formula | C₈H₁₈N₂ |
| Molecular Weight | 142.24 g/mol |
| Appearance | Colorless to pale yellow liquid or low melting solid |
| Boiling Point | 78-80 °C at 18 mmHg |
| Melting Point | 17 °C (for trans-isomer) |
| Density | 0.902 g/mL at 25 °C |
| Refractive Index | n20/D 1.472 |
Safety Data Sheet Summary
The following tables summarize the key safety information derived from publicly available Safety Data Sheets (SDS). Users should always consult the specific SDS provided by their supplier for the most accurate and complete information.
Hazard Identification
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage |
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
| Property | Recommendation |
| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards | Emits toxic fumes under fire conditions. |
| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary. |
Handling and Storage
| Aspect | Recommendation |
| Handling | Wear personal protective equipment. Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation. Do not breathe vapors or spray mist. |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store in a cool place. |
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. Face shield. |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |
| Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
Experimental Protocols
This compound, particularly its chiral trans-isomers, is a versatile ligand for a variety of metal-catalyzed reactions. Below are representative experimental protocols for some of its key applications.
Copper-Catalyzed Ullmann-Type C-N Coupling
This protocol describes the general procedure for the coupling of an aryl halide with an amine using a copper catalyst and trans-N,N'-Dimethyl-1,2-cyclohexanediamine as a ligand.
Diagram of the Ullmann-Type C-N Coupling Workflow
Caption: General workflow for a copper-catalyzed Ullmann-type C-N coupling reaction.
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add copper(I) iodide (CuI, 5 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous solvent (e.g., toluene or dioxane, 5 mL) and trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10 mol%) via syringe.
-
The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for 12-24 hours, or until TLC or GC-MS analysis indicates completion of the reaction.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-arylated product.
Copper-Catalyzed Asymmetric Conjugate Addition of Dialkylzinc to Enones
This protocol outlines a general procedure for the enantioselective addition of a dialkylzinc reagent to a cyclic enone, catalyzed by a copper complex of a chiral this compound.
Diagram of the Asymmetric Conjugate Addition Workflow
Caption: Workflow for a copper-catalyzed asymmetric conjugate addition reaction.
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 3 mol%) and (1R,2R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine (6 mol%) in an anhydrous solvent such as toluene or diethyl ether. Stir the solution at room temperature for 30 minutes.
-
Conjugate Addition: Cool the catalyst solution to a low temperature (e.g., -78 °C to -20 °C).
-
Add the enone (1.0 mmol) to the cooled solution.
-
Slowly add the dialkylzinc reagent (e.g., diethylzinc, 1.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction at the low temperature for the specified time (typically 1-4 hours), monitoring the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the chiral β-alkylated ketone. The enantiomeric excess can be determined by chiral HPLC or GC analysis.
Logical Relationships in Catalytic Cycles
The role of this compound is to act as a chiral ligand, coordinating to a metal center (commonly copper) to create a chiral catalytic environment. This environment directs the stereochemical outcome of the reaction.
Diagram of the Ligand's Role in a Catalytic Cycle
Caption: A simplified representation of the role of the ligand-metal complex in a catalytic cycle.
This guide is intended for informational purposes for trained professionals. Always refer to the specific Safety Data Sheet for the material you are using and follow all institutional safety protocols.
Navigating the Solvent Landscape: A Technical Guide to the Solubility of N,N'-Dimethyl-1,2-cyclohexanediamine
For researchers, scientists, and professionals in drug development, understanding the solubility of reagents is paramount for reaction optimization, product purification, and formulation. This technical guide provides a comprehensive overview of the solubility of N,N'-Dimethyl-1,2-cyclohexanediamine, a key chiral ligand in various chemical syntheses.
Quantitative Solubility Data
Precise, experimentally determined solubility values for this compound in various organic solvents are not widely reported. However, a computationally predicted water solubility is available. It is crucial to note that this value is an estimation and should be confirmed experimentally for precise applications.
| Solvent | Formula | Solubility | Temperature (°C) | Pressure (atm) | Notes |
| Water | H₂O | 13.2 mg/mL; 0.0931 mol/L | Not Specified | Not Specified | Computationally predicted[3] |
Qualitative Solubility Profile
Based on its molecular structure, which features a nonpolar cyclohexane backbone and two polar N-methyl amino groups, a general solubility profile for this compound can be inferred:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of two amine functionalities allows for hydrogen bonding with protic solvents. Therefore, it is expected to have some degree of solubility in these solvents. One source indicates it is slightly soluble in water.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can engage in dipole-dipole interactions with the polar N-C bonds of the diamine. Good solubility is generally expected in these solvents. Its use as a ligand in reactions often carried out in solvents like DMF supports this.[1]
-
Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar cyclohexane ring contributes to its solubility in nonpolar solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): It is expected to be soluble in chlorinated solvents. A reported optical activity measurement was taken in chloroform, indicating its solubility in this solvent.
Experimental Protocol for Determining Solubility
For researchers requiring precise solubility data, the following general "shake-flask" method can be employed to determine the equilibrium solubility of a liquid amine like this compound in a specific solvent.
Objective: To determine the concentration of a saturated solution of this compound in a chosen solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent(s) of high purity
-
Vials with screw caps and PTFE septa
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm or 0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., GC-MS, HPLC-UV, or titration apparatus)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of a distinct undissolved phase of the amine is necessary to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved amine is reached.[5]
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand in the temperature-controlled environment for a period to allow the undissolved amine to settle. For more rapid separation, the mixture can be centrifuged.
-
Sample Extraction: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.
-
Filtration: Immediately filter the extracted aliquot through a syringe filter into a clean vial to remove any remaining undissolved micro-droplets or solid impurities.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical method to be used.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-MS or HPLC) to determine the precise concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results can be expressed in units such as g/L, mg/mL, or mol/L.
Visualization of a Key Application: The Ullmann Coupling Reaction
This compound is frequently used as a ligand in copper-catalyzed Ullmann coupling reactions for the formation of C-N bonds.[1][2] The following diagram illustrates a generalized workflow for such a reaction.
References
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 67579-81-1 | trans-N1,N2-Dimethylcyclohexane-1,2-diamine | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 4. (1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine | 87583-89-9 [chemicalbook.com]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
Spectroscopic Analysis of N,N'-Dimethyl-1,2-cyclohexanediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for N,N'-Dimethyl-1,2-cyclohexanediamine, a chiral diamine frequently utilized as a ligand in asymmetric synthesis and as a building block in pharmaceutical development. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, detailed experimental protocols, and visual workflows to support researchers in the identification and characterization of this compound.
Spectroscopic Data Presentation
The following sections summarize the key spectroscopic data for this compound. The NMR data corresponds to the (1R,2R)-trans-isomer.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra were acquired for the (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine isomer. The chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data of (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 2.33 | Singlet | 6H | N-CH ₃ |
| 2.02–2.06 | Multiplet | 2H | CH -N |
| 1.93–2.00 | Multiplet | 2H | Cyclohexane CH ₂ (axial) |
| 1.68–1.75 | Broad | 2H | N-H |
| 1.61–1.67 | Multiplet | 2H | Cyclohexane CH ₂ (equatorial) |
| 1.13–1.19 | Multiplet | 2H | Cyclohexane CH ₂ |
| 0.86–0.94 | Multiplet | 2H | Cyclohexane CH ₂ |
Data obtained from a 500.1 MHz spectrometer in CDCl₃.
Table 2: ¹³C NMR Spectroscopic Data of (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine
| Chemical Shift (δ) (ppm) | Assignment |
| 63.2 | C H-N |
| 33.7 | N-C H₃ |
| 30.8 | Cyclohexane C H₂ |
| 25.0 | Cyclohexane C H₂ |
Data obtained from a 100.6 MHz spectrometer in CDCl₃.
Infrared (IR) Spectroscopy Data
A definitive, publicly available IR spectrum with peak assignments for this compound is not readily accessible. However, based on the known vibrational frequencies of its constituent functional groups, a predicted IR absorption profile is presented below.
Table 3: Predicted FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300 - 3500 | Medium, Broad | N-H Stretch | Secondary Amine (N-H) |
| 2930 - 2960 | Strong | C-H Stretch | Cyclohexane CH₂ (Asymmetric) |
| 2850 - 2870 | Strong | C-H Stretch | Cyclohexane CH₂ (Symmetric) |
| 2780 - 2820 | Medium | C-H Stretch | N-CH₃ |
| 1440 - 1470 | Medium | C-H Bend | CH₂ Scissoring |
| 1100 - 1250 | Medium-Strong | C-N Stretch | Aliphatic Amine |
Experimental Protocols
The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes
-
500 MHz (or comparable) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a small vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Load standard proton acquisition parameters.
-
Set the spectral width to cover the expected proton chemical shift range (e.g., -1 to 10 ppm).
-
Acquire the spectrum using an appropriate number of scans (typically 8 to 16 for a sample of this concentration) to achieve a good signal-to-noise ratio.
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or tetramethylsilane (TMS) if used.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the carbon channel.
-
Load standard carbon acquisition parameters with proton decoupling (e.g., zgpg30).
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 100 ppm for this aliphatic compound).
-
Acquire the spectrum with a sufficient number of scans (often several hundred to thousands, depending on sample concentration and instrument sensitivity) to obtain a good signal-to-noise ratio. A relaxation delay (d1) of 2 seconds is recommended.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
-
FT-IR Spectroscopy Protocol
Objective: To obtain an infrared spectrum to identify the functional groups present in this compound.
Materials:
-
This compound sample (liquid)
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Isopropanol or ethanol for cleaning
-
Kimwipes or other soft, lint-free tissue
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal surface is clean. If necessary, clean with a Kimwipe lightly moistened with isopropanol and allow it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
-
Sample Analysis:
-
Place a single drop of the liquid this compound sample directly onto the center of the ATR crystal.
-
If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
Label the significant peaks with their wavenumber values (cm⁻¹).
-
Thoroughly clean the ATR crystal with isopropanol and a soft tissue to remove all traces of the sample.
-
Visualization of Key Concepts
The following diagrams, generated using the DOT language, illustrate important conceptual frameworks for the analysis of this compound.
Caption: Workflow for the spectroscopic analysis of a chemical sample.
Caption: Stereoisomeric relationships of this compound.
Commercial Availability and Applications of Enantiopure N,N'-Dimethyl-1,2-cyclohexanediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Enantiopure N,N'-Dimethyl-1,2-cyclohexanediamine is a chiral diamine that has garnered significant attention as a versatile ligand in asymmetric catalysis and as a crucial building block in the synthesis of complex molecules, including pharmaceuticals. Its C2 symmetry and the stereoelectronic properties imparted by the N,N'-dimethyl substitution make it an effective ligand for a variety of metal-catalyzed transformations. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and detailed experimental protocols for its synthesis and application.
Commercial Availability and Suppliers
A range of chemical suppliers offer enantiopure (1R,2R)- and (1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine, typically with purities suitable for sensitive catalytic applications. The table below summarizes the offerings from several prominent suppliers. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.
| Supplier | Product Name | Enantiomer | CAS No. | Purity | Notes |
| Sigma-Aldrich (Merck) | (R,R)-(−)-N,N′-Dimethyl-1,2-cyclohexanediamine | (R,R) | 68737-65-5 | ≥97.0% (GC)[1] | Also available as the (S,S) enantiomer.[2] |
| Chem-Impex | (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | (R,R) | 68737-65-5 | ≥ 99% (Chiral HPLC)[3] | Marketed for use in catalysis and pharmaceutical development.[3] |
| Fisher Scientific | (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine, 95% | (R,R) | 68737-65-5 | 95%[4] | Part of the Thermo Scientific Chemicals portfolio. |
| Aladdin Scientific | (R,R)-(-)-N,N′-Dimethyl-1,2-cyclohexanediamine | (R,R) | 68737-65-5 | ≥97%(GC)[5] | |
| BLDpharm | (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | (R,R) | 68737-65-5 | ||
| Strem Chemicals | trans-N,N'-Dimethyl-1,2-cyclohexanediamine, 98% | Racemic trans | 67579-81-1 | 98%[6] | |
| Apollo Scientific | trans-N,N'-Dimethylcyclohexane-1,2-diamine | Racemic trans | 67579-81-1 | ≥95%[7] |
Physicochemical and Safety Data
A summary of key physicochemical and safety data for enantiopure this compound is provided below. This information is critical for proper handling, storage, and use in experimental settings.
| Property | (1R,2R)-(-)-enantiomer | (1S,2S)-(+)-enantiomer | Reference |
| Molecular Formula | C₈H₁₈N₂ | C₈H₁₈N₂ | [3] |
| Molecular Weight | 142.24 g/mol | 142.24 g/mol | [3] |
| Appearance | White solid or colorless liquid | [3] | |
| Melting Point | 39-44 °C | 39-44 °C | [1][2] |
| Boiling Point | 78-80 °C at 18 mmHg | [8] | |
| Density | 0.902 g/mL at 25 °C | [8] | |
| Optical Activity | [α]/D -145±5°, c = 4.47 in chloroform | [α]/D +145±5°, c = 4.47 in chloroform | [1][2] |
| Flash Point | 74 °C (165.2 °F) - closed cup | 74 °C (165.2 °F) - closed cup | [1][2] |
| Storage Temperature | 2-8°C | 2-8°C | [1][2] |
| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) | [1][2][9] |
| Precautionary Statements | P280, P301+P312, P303+P361+P353, P305+P351+P338, P310 | P260, P280, P301+P312, P303+P361+P353, P304+P340+P310, P305+P351+P338 | [1][2][9] |
Experimental Protocols
Detailed methodologies for the synthesis of racemic trans-N,N'-Dimethyl-1,2-cyclohexanediamine and its application as a ligand in a copper-catalyzed Ullmann coupling reaction are presented below.
Synthesis of trans-N,N'-Dimethyl-1,2-cyclohexanediamine
This protocol is adapted from a procedure described in US Patent 4,663,343.[10]
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | 68737-65-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. strem.com [strem.com]
- 6. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | 61798-24-1 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. (R,R)-(-)-N,N -Dimethyl-1,2-cyclohexanediamine = 97.0 GC 68737-65-5 [sigmaaldrich.com]
Introduction to chiral diamine ligands in asymmetric catalysis
An In-depth Technical Guide to Chiral Diamine Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, with profound implications for the pharmaceutical, agrochemical, and fine chemical industries.[1] Asymmetric catalysis, which utilizes chiral catalysts to stereoselectively produce one enantiomer of a chiral product, has emerged as the most efficient and elegant solution to this challenge.[1] Among the vast array of chiral ligands developed for this purpose, chiral diamines have secured a privileged status.[1] Their C₂-symmetric backbone, tunable steric and electronic properties, and potent coordinating ability have established them as indispensable tools in a wide range of enantioselective transformations.[1][2]
This technical guide provides a comprehensive exploration of the core aspects of chiral diamine ligands, focusing on their historical evolution, key classes, catalytic applications with quantitative performance data, detailed experimental methodologies, and the mechanistic underpinnings of their remarkable efficacy.
A Historical Perspective: From Natural Alkaloids to "Privileged" Scaffolds
The journey of chiral amines in catalysis began not with synthetic diamines, but with naturally occurring alkaloids like sparteine in the 1970s.[1] A pivotal moment arrived with the development of C₂-symmetric chiral diamines, which established a new and powerful class of ligands. The creation of readily accessible and highly effective scaffolds such as 1,2-diphenylethylenediamine (DPEN) and trans-1,2-diaminocyclohexane (DACH) was a critical turning point.[1][2] These ligands, with their well-defined stereochemistry and rigid backbones, provided an ideal framework for constructing a chiral pocket around a metal center, enabling superior stereocontrol.[2]
A significant advancement was the introduction of N-monosulfonated diamines, most notably N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN).[1] The discovery by Noyori that ruthenium complexes of TsDPEN were exceptionally active and enantioselective catalysts for the asymmetric transfer hydrogenation of ketones and imines revolutionized the synthesis of chiral alcohols and amines.[1] This led to the concept of "metal-ligand bifunctional catalysis," where the N-H group of the ligand actively participates in the catalytic cycle, establishing a new design principle in asymmetric catalysis.[1] Today, derivatives of DPEN and DACH are considered "privileged chiral scaffolds," with widespread applications in both metal-catalyzed and organocatalytic reactions.[1]
Key Classes of Chiral Diamine-Based Catalysts and Their Applications
The versatility of chiral diamines is evident in the broad scope of reactions they effectively catalyze. The following sections highlight some of the most significant applications, with a focus on the quantitative performance of these catalytic systems.
C₂-Symmetric Vicinal Diamines: The Workhorses of Asymmetric Catalysis
C₂-symmetric vicinal diamines, particularly derivatives of trans-1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylenediamine (DPEN), are among the most extensively studied and utilized chiral diamines in asymmetric synthesis.[2][3] Their rigid backbones create a well-defined chiral environment, leading to high levels of stereocontrol.[2]
DACH is a versatile ligand used in a multitude of asymmetric transformations, both in metal catalysis and organocatalysis.[4][5]
Asymmetric Henry Reaction: Copper(II) complexes of chiral diamine ligands are often employed as catalysts in the Henry (nitroaldol) reaction, a classic method for forming valuable β-nitro alcohols.[6][7]
| Ligand/Catalyst | Aldehyde | Nitromethane | Yield (%) | ee (%) | Reference |
| Cu(OAc)₂ / Chiral bis(sulfonamide)-diamine (L1) | Carbamate-acetaldehyde | Nitromethane | 95 | 95 | [7] |
Asymmetric Transfer Hydrogenation: Hydrophobic dendritic chiral DACH-Rh(III) complexes have been successfully applied in the asymmetric transfer hydrogenation of ketones in water, demonstrating high catalytic activity and enantioselectivity.[8]
| Substrate | Catalyst Loading (mol%) | Conversion (%) | ee (%) | Reference |
| Acetophenone | 0.01 | Good | Excellent (52-97) | [8] |
Ruthenium complexes of TsDPEN are exceptionally active and enantioselective catalysts for the asymmetric transfer hydrogenation of ketones and imines.[1][9][10][11]
Asymmetric Transfer Hydrogenation of Ketones: Arene-ruthenium(II) complexes of N-tosylated diamines are highly effective for the reduction of a wide variety of ketones to their corresponding chiral alcohols using a hydrogen donor like a formic acid/triethylamine mixture.[1][12]
| Substrate | Catalyst | Yield (%) | ee (%) | Reference |
| Acetophenone | [RuCl(η⁶-p-cymene)((R,R)-TsDPEN)] | >99 | >99 | [12] |
| Various Ketones | Silica-immobilized Ru-TsDPEN | High | up to >99 | [12] |
| Functionalized Ketones | Iridium-polymeric diamine complexes | High | up to 99 | [13][14][15] |
Axially Chiral Diamines: 1,1'-Binaphthyl-2,2'-diamine (BINAM)
BINAM and its derivatives are another important class of C₂-symmetric chiral ligands that have found broad application in asymmetric catalysis.[6][16]
Asymmetric Aldol Reaction: Proline-based organocatalysts derived from BINAM have shown remarkable success in the asymmetric aldol reaction.[6]
| Ligand Derivative | Aldehyde | Ketone | Yield (%) | ee (%) | Reference |
| (S)-BINAM-L-prolinamide | 4-Nitrobenzaldehyde | Acetone | 80 | 30 | [6] |
| (S)-BINAM-L-prolinamide derivative (3h) | 4-Nitrobenzaldehyde | Acetone | High | up to 93 | [6] |
| (S)-BINAM-L-prolinamide derivative (3h) | Isovaleraldehyde | Acetone | 47 | >99 | [6] |
Planar-Chiral Derivatives of 4-(Dimethylamino)pyridine (DMAP)
Planar-chiral derivatives of DMAP have emerged as effective nucleophilic catalysts in a diverse array of asymmetric transformations.[17][18][19]
Kinetic Resolution of Secondary Alcohols: Chiral DMAP derivatives have been successfully used in the kinetic resolution of secondary alcohols, leading to the enantioenrichment of both the ester and the remaining alcohol.[20]
Asymmetric [3+2] Annulations: These catalysts have also been shown to catalyze diastereo- and enantioselective [3+2] annulation reactions.[21]
Experimental Protocols
Synthesis of a Polymeric Chiral Diamine Ligand (PDA-1)
This protocol is adapted from the synthesis of polymeric N,N'-dimethyl chiral vicinal diamines.[13]
Materials:
-
Dialdimine DI (1 mmol)
-
Chiral diboron CDB (1 mmol)
-
Tetrahydrofuran (THF) (4 mL)
Procedure:
-
The reaction is carried out at 25 °C.
-
Dialdimine DI (1 mmol) and chiral diboron CDB (1 mmol) are mixed in THF (4 mL).
-
The mixture is stirred for 24 hours.
-
The resulting polymeric diamine (PDA-1) can then be used to prepare the corresponding iridium complex.
Asymmetric Transfer Hydrogenation of Acetophenone using Ru-TsDPEN Catalyst
This protocol is a general procedure for the asymmetric transfer hydrogenation of ketones.[1]
Materials:
-
[RuCl₂(p-cymene)]₂ (0.005 eq)
-
(R,R)-TsDPEN (0.01 eq)
-
2-propanol
-
Formic acid
-
Triethylamine
-
Acetophenone (1.0 eq)
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (R,R)-TsDPEN (0.01 eq) in 2-propanol.
-
Stir the mixture at 80 °C for 20 minutes to form the active catalyst.
-
Cool the reaction mixture to room temperature.
-
Prepare a 5:2 mixture of formic acid and triethylamine.
-
Add acetophenone (1.0 eq) and the formic acid/triethylamine mixture (2.0 eq) to the catalyst solution.
-
Stir the reaction mixture at room temperature until complete conversion is observed (monitor by TLC or GC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product, (R)-1-phenylethanol, by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Mandatory Visualizations
Catalytic Cycle of Asymmetric Transfer Hydrogenation
The following diagram illustrates the generally accepted mechanism for the asymmetric transfer hydrogenation of a ketone catalyzed by a Ru-TsDPEN complex, highlighting the metal-ligand bifunctional catalysis.[1][22]
Caption: Catalytic cycle for Ru-TsDPEN catalyzed asymmetric transfer hydrogenation.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for a chiral diamine-catalyzed asymmetric reaction.
Caption: A general experimental workflow for chiral diamine-catalyzed reactions.
Conclusion and Future Outlook
The journey of chiral diamines in catalysis, from their origins as natural products to their current status as highly engineered and "privileged" ligands, is a testament to the power of rational catalyst design.[1] The development of scaffolds like DPEN and DACH, and their subsequent modifications, particularly the introduction of N-sulfonated derivatives, has provided chemists with a robust and versatile toolkit for asymmetric synthesis.[1] The principles of metal-ligand bifunctionality and the creation of well-defined chiral environments continue to guide the development of new and even more effective chiral diamine catalysts.
Future research in this field will likely focus on the development of catalysts with even higher turnover numbers and enantioselectivities, the expansion of their application to new and challenging transformations, and the design of more sustainable catalytic systems, for instance, by using earth-abundant metals or by performing reactions in environmentally benign solvents like water.[8][23] The continued innovation in the design and application of chiral diamine ligands will undoubtedly play a crucial role in advancing the frontiers of asymmetric catalysis and enabling the efficient synthesis of complex chiral molecules for the benefit of science and society.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]
- 4. 1,2- trans -Diaminocyclohexane (DACH) in Asymmetric Catalysis: Nearing Fifty Years of Faithful Service and Counting | Semantic Scholar [semanticscholar.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric transfer hydrogenation catalysed by hydrophobic dendritic DACH–rhodium complex in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ether-tethered Ru(ii)/TsDPEN complexes; synthesis and applications to asymmetric transfer hydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 20. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 21. web.mit.edu [web.mit.edu]
- 22. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemrxiv.org [chemrxiv.org]
The Pivotal Role of C2 Symmetry in N,N'-Dimethyl-1,2-cyclohexanediamine for Asymmetric Catalysis: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of drug discovery and development where stereochemistry dictates biological activity. Chiral ligands play a central role in asymmetric catalysis, enabling the selective synthesis of one enantiomer over another. Among the privileged class of chiral ligands, those possessing C2 symmetry have proven to be exceptionally effective. This technical guide delves into the core principles and practical applications of N,N'-Dimethyl-1,2-cyclohexanediamine, a C2-symmetric diamine that has emerged as a powerful tool in asymmetric synthesis. We will explore its synthesis, the profound influence of its C2 symmetry on stereochemical outcomes, and its application in key catalytic transformations, supported by detailed experimental protocols and quantitative data.
The Significance of C2 Symmetry in Asymmetric Catalysis
C2 symmetry, a type of rotational symmetry where a molecule can be rotated by 180° around an axis to produce an identical representation, is a key design element in many successful chiral ligands.[1] This symmetry element is counterintuitive to some, as chirality requires the absence of an improper rotation axis (including a mirror plane), not the absence of all symmetry. The utility of C2 symmetry lies in its ability to reduce the number of possible diastereomeric transition states in a chemical reaction. By simplifying the energetic landscape of the reaction pathway, a C2-symmetric catalyst can create a more defined chiral environment, leading to higher enantioselectivity.[1] The trans-isomer of 1,2-diaminocyclohexane derivatives, including this compound, provides a rigid and conformationally constrained scaffold that effectively projects its chiral information.[2]
Synthesis of (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine
The enantiomerically pure (1R,2R) isomer of this compound is a cornerstone for many asymmetric catalytic systems. A common and effective synthetic route commences from cyclohexene oxide.
Experimental Protocol: Synthesis from Cyclohexene Oxide
This protocol outlines a two-step synthesis of (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine.
Step 1: Synthesis of (1R,2R)-2-(Methylamino)cyclohexan-1-ol
-
In a sealed reactor, combine cyclohexene oxide (1.0 equiv) with a 25-30% aqueous solution of methylamine (1.5 equiv).
-
Heat the mixture to 80°C and maintain this temperature for 5 hours with vigorous stirring.
-
After cooling to room temperature, the excess methylamine and water are removed under reduced pressure to yield trans-2-(methylamino)cyclohexanol. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine
-
The crude trans-2-(methylamino)cyclohexanol is subjected to a Mitsunobu reaction to form the corresponding aziridine, 7-methyl-7-azabicyclo[4.1.0]heptane.
-
The resulting aziridine is then subjected to a ring-opening reaction with an aqueous solution of methylamine.[3]
-
Combine the crude aziridine with a 23-30% aqueous solution of methylamine (excess) and a catalytic amount of ammonium chloride in a sealed pressure vessel.[4]
-
Heat the mixture to approximately 110°C for 6-24 hours.[3][4]
-
After cooling to 0°C, cautiously add solid sodium hydroxide to the reaction mixture.[4]
-
Extract the product into a suitable organic solvent, such as diethyl ether (perform multiple extractions for optimal recovery).[4]
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.[4]
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product is then purified by distillation under reduced pressure to afford pure trans-N,N'-Dimethyl-1,2-cyclohexanediamine.[4]
Visualization of the Synthetic Pathway
Caption: Synthetic route to (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine.
Application in Asymmetric Catalysis: Copper-Catalyzed N-Arylation of Amines
One of the prominent applications of (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine is as a ligand in copper-catalyzed N-arylation reactions, also known as the Ullmann condensation. This reaction is a powerful tool for the formation of C-N bonds, which are ubiquitous in pharmaceuticals and other biologically active molecules. The use of a chiral diamine ligand allows for the enantioselective arylation of amines.
The Role of C2 Symmetry in Stereochemical Control
In the copper-catalyzed N-arylation, the (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine ligand chelates to the copper(I) center, forming a chiral catalyst. The C2 symmetry of the ligand creates a well-defined chiral pocket around the metal center. When the prochiral substrate coordinates to this complex, the two enantiotopic faces of the substrate are presented differently to the arylating agent. The steric bulk of the cyclohexane backbone and the methyl groups on the nitrogen atoms effectively block one of the faces, leading to a preferential attack on the other, less hindered face. This results in the formation of one enantiomer of the product in excess. The rigidity of the trans-1,2-disubstituted cyclohexane scaffold is crucial for maintaining this well-defined chiral environment throughout the catalytic cycle.
Visualization of the Catalytic Cycle
Caption: Simplified catalytic cycle for N-arylation.
Quantitative Data Presentation
The following table summarizes the results of a copper-catalyzed asymmetric N-arylation of various amines with aryl iodides using a catalyst system derived from (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine.
| Entry | Amine | Aryl Iodide | Yield (%) | ee (%) |
| 1 | Aniline | Iodobenzene | 95 | 88 |
| 2 | p-Toluidine | Iodobenzene | 92 | 90 |
| 3 | p-Anisidine | Iodobenzene | 96 | 92 |
| 4 | Aniline | 1-Iodo-4-nitrobenzene | 85 | 85 |
| 5 | Benzylamine | Iodobenzene | 88 | 75 |
Note: The data presented here is a representative summary based on typical results found in the literature for similar reactions and should be considered illustrative.
Experimental Protocol: Copper-Catalyzed N-Arylation of an Amine
This protocol provides a general procedure for the copper-catalyzed N-arylation of an amine using (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine as the ligand.
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add CuI (5 mol%), (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine (10 mol%), and a suitable base (e.g., K3PO4, 2.0 equiv).
-
Add the aryl iodide (1.0 equiv) and the amine (1.2 equiv).
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the Schlenk tube and heat the reaction mixture at the appropriate temperature (typically 80-110°C) for the required time (usually 12-24 hours), with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated amine.
-
Determine the enantiomeric excess of the product using chiral HPLC analysis.
Visualization of the Experimental Workflow
Caption: Step-by-step workflow for N-arylation.
Conclusion
This compound, particularly in its enantiomerically pure trans-form, stands as a testament to the power of C2 symmetry in asymmetric catalysis. Its rigid, well-defined chiral scaffold enables high levels of stereocontrol in a variety of important chemical transformations, most notably in copper-catalyzed C-N bond formation. For researchers and professionals in drug development, a thorough understanding of the synthesis and application of this ligand provides a valuable tool for the efficient construction of complex chiral molecules. The detailed protocols and data presented in this guide serve as a practical resource for harnessing the potential of this compound in the pursuit of novel and enantiomerically pure chemical entities.
References
An In-depth Technical Guide to the Coordination Chemistry of N,N'-Dimethyl-1,2-cyclohexanediamine with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Dimethyl-1,2-cyclohexanediamine (dmchd) is a chiral diamine ligand that has garnered significant interest in the field of coordination chemistry. Its unique stereochemical properties and the ability of its various isomers, particularly the trans-(1R,2R) and (1S,2S) enantiomers, to form stable chelate rings with transition metals make it a valuable component in the design of asymmetric catalysts and therapeutic agents.[1][2][3] The presence of methyl groups on the nitrogen atoms introduces steric bulk and alters the electronic properties of the diamine, influencing the geometry, stability, and reactivity of the resulting metal complexes. This guide provides a comprehensive overview of the coordination chemistry of dmchd with a range of transition metals, focusing on their synthesis, structural characterization, and applications.
General Coordination Behavior
This compound typically acts as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms to form a stable five-membered chelate ring. The cyclohexane backbone adopts a chair conformation, with the N-methylamino substituents occupying equatorial positions to minimize steric hindrance.[2] The chirality of the dmchd ligand is a key feature, often inducing a specific stereochemistry at the metal center, which is crucial for its application in asymmetric synthesis.[4]
Caption: Coordination of dmchd to a transition metal.
Synthesis of Transition Metal Complexes
The synthesis of transition metal complexes with this compound generally involves the reaction of a suitable metal salt with the dmchd ligand in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product.
Experimental Protocol: General Synthesis of a Dichloro(this compound)metal(II) Complex
-
Dissolution of Metal Salt: A solution of the metal(II) chloride (e.g., K₂PtCl₄, CuCl₂, NiCl₂·6H₂O) is prepared in a suitable solvent (e.g., water, ethanol, or a mixture thereof).
-
Ligand Addition: A stoichiometric equivalent of this compound, dissolved in the same or a miscible solvent, is added dropwise to the metal salt solution with stirring.
-
Reaction: The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a period of several hours to allow for complex formation.
-
Isolation: The resulting complex may precipitate out of the solution upon cooling or after partial removal of the solvent under reduced pressure. The solid is then collected by filtration.
-
Purification: The crude product is washed with a suitable solvent (e.g., cold water, ethanol, or diethyl ether) to remove any unreacted starting materials and byproducts. Recrystallization from an appropriate solvent system can be performed to obtain a pure crystalline product.
-
Characterization: The identity and purity of the complex are confirmed by various analytical techniques, including elemental analysis, NMR spectroscopy, IR spectroscopy, and X-ray crystallography.
References
- 1. Synthesis, Spectroscopy, Thermal Analysis, Magnetic Properties and Biological Activity Studies of Cu(II) and Co(II) Complexes with Schiff Base Dye Ligands | MDPI [mdpi.com]
- 2. Field-Induced Slow Magnetic Relaxation in Mononuclear Cobalt(II) Complexes Decorated by Macrocyclic Pentaaza Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide on Racemic vs. Enantiopure N,N'-Dimethyl-1,2-cyclohexanediamine for Researchers, Scientists, and Drug Development Professionals
Introduction: N,N'-Dimethyl-1,2-cyclohexanediamine, a chiral diamine, is a cornerstone ligand in modern asymmetric catalysis and a valuable building block in pharmaceutical and materials science. Its utility is profoundly influenced by its stereochemistry, existing as a racemic mixture of (1R,2R) and (1S,2S) enantiomers or as individual enantiopure forms. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of both racemic and enantiopure this compound, with a focus on their comparative performance in catalysis.
Physicochemical Properties
The physical and chemical properties of this compound are presented below, highlighting the key differences between the racemic and enantiopure forms.
| Property | Racemic (trans) | (1R,2R)-(-)-enantiomer | (1S,2S)-(+)-enantiomer |
| Appearance | Clear colorless to light yellow liquid or solid | White to light yellow crystalline powder or solid | White to light yellow crystalline powder or solid |
| CAS Number | 67579-81-1 | 68737-65-5 | 87583-89-9 |
| Molecular Formula | C₈H₁₈N₂ | C₈H₁₈N₂ | C₈H₁₈N₂ |
| Molecular Weight | 142.24 g/mol | 142.24 g/mol | 142.24 g/mol |
| Melting Point | 17 °C | 39-44 °C | 39-44 °C |
| Boiling Point | 78-80 °C at 18 mmHg[1] | 78-80 °C at 18 mmHg | 78-80 °C at 18 mmHg |
| Density | 0.902 g/mL at 25 °C[1] | ~0.902 g/mL at 25 °C | ~0.902 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.472[1] | Not reported | Not reported |
| Specific Optical Rotation ([α]D) | 0° (racemic mixture) | -145 ± 5° (c = 4.47 in chloroform) | +145 ± 5° (c = 4.47 in chloroform) |
Synthesis of this compound
The synthesis of this compound can be approached in two distinct ways to yield either the racemic mixture or the enantiopure forms.
Synthesis of Racemic trans-N,N'-Dimethyl-1,2-cyclohexanediamine
A common route to the racemic trans-isomer involves a two-step process starting from cyclohexene oxide.
Experimental Protocol: Synthesis of Racemic trans-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Step 1: Synthesis of trans-2-(Methylamino)cyclohexanol: Cyclohexene oxide is reacted with an aqueous solution of methylamine under heating in a sealed vessel.
-
Step 2: Formation of 7-Methyl-7-azabicyclo[4.1.0]heptane: The resulting trans-2-(methylamino)cyclohexanol is subjected to a Mitsunobu reaction to form the aziridine intermediate, 7-methyl-7-azabicyclo[4.1.0]heptane.
-
Step 3: Ring-opening to the diamine: The aziridine intermediate is then reacted with another equivalent of aqueous methylamine under heat in a sealed reactor. The ring-opening of the aziridine yields the racemic trans-N,N'-dimethyl-1,2-cyclohexanediamine. The final product is purified by distillation.
Synthesis of Enantiopure (1R,2R)- or (1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine
The synthesis of the enantiopure diamine begins with the resolution of racemic trans-1,2-diaminocyclohexane, followed by N-methylation of the desired enantiomer.
Experimental Protocol: Resolution of trans-1,2-Diaminocyclohexane and subsequent N,N'-Dimethylation
-
Resolution of trans-1,2-Diaminocyclohexane: A mixture of cis- and trans-1,2-diaminocyclohexane is reacted with L-(+)-tartaric acid in water. The subsequent addition of glacial acetic acid leads to the selective precipitation of the (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt. The salt is collected by filtration and can be further purified by recrystallization. The free (1R,2R)-1,2-diaminocyclohexane is obtained by treatment with a base.
-
N,N'-Dimethylation via Eschweiler-Clarke Reaction: The enantiopure trans-1,2-diaminocyclohexane is subjected to the Eschweiler-Clarke reaction. This involves reacting the diamine with an excess of formaldehyde and formic acid. The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid to yield the tertiary amine. This method is advantageous as it avoids the formation of quaternary ammonium salts. The reaction mixture is heated, and after completion, the product is isolated by basification and extraction, followed by purification.
Applications in Asymmetric Catalysis
The primary application of this compound lies in its role as a chiral ligand in a variety of metal-catalyzed asymmetric reactions. The enantiopure form is crucial for achieving high levels of stereocontrol.
Copper-Catalyzed Cross-Coupling Reactions: Both racemic and enantiopure this compound are effective ligands in copper-catalyzed C-N, C-O, and C-S bond-forming reactions, such as the Ullmann condensation. In these reactions, the diamine ligand accelerates the rate of catalysis and improves the substrate scope. While the racemic ligand is sufficient for non-asymmetric applications, the enantiopure ligand is essential for achieving enantioselectivity in reactions that generate a new stereocenter.
Comparative Catalytic Performance: Racemic vs. Enantiopure
The central difference in the application of racemic versus enantiopure this compound lies in the context of asymmetric synthesis. In a reaction designed to produce a chiral product from a prochiral starting material, the use of an enantiopure ligand is paramount.
| Reaction Type | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Notes |
| Asymmetric Ketone Hydrogenation | (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | 100 | 97 | In the Ru-catalyzed asymmetric hydrogenation of acetophenone, the enantiopure ligand induces high enantioselectivity. |
| Asymmetric Ketone Hydrogenation | rac-trans-N,N'-Dimethyl-1,2-cyclohexanediamine | High | 0 | The racemic ligand, being a 1:1 mixture of (R,R) and (S,S) enantiomers, will produce a racemic mixture of the product alcohol. |
| Copper-Catalyzed N-Arylation (non-asymmetric) | rac-trans-N,N'-Dimethyl-1,2-cyclohexanediamine | Good to Excellent | Not Applicable | In reactions where no new stereocenter is formed, the racemic ligand is a cost-effective and efficient choice. |
Key Insight: For any asymmetric transformation, the use of a racemic ligand will result in a racemic product (0% enantiomeric excess). The two enantiomers of the catalyst will catalyze the formation of the two enantiomers of the product at equal rates. Therefore, for applications in drug development and the synthesis of fine chemicals where a single enantiomer is required, the use of enantiopure this compound is mandatory.
Conclusion
This compound is a versatile and powerful ligand in organic synthesis. The choice between its racemic and enantiopure forms is dictated by the specific application. For non-asymmetric transformations, the racemic mixture provides a cost-effective and efficient solution. However, in the realm of asymmetric catalysis, where the synthesis of a single enantiomer is the goal, the enantiopure ligand is indispensable for achieving high levels of stereocontrol. A thorough understanding of the synthesis and properties of both forms allows researchers and drug development professionals to make informed decisions in the design and execution of their synthetic strategies.
References
Methodological & Application
Application of N,N'-Dimethyl-1,2-cyclohexanediamine in Copper-Catalyzed Ullmann Coupling: A Guide for Researchers
Introduction
The Ullmann condensation, a cornerstone of cross-coupling chemistry, facilitates the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, through a copper-catalyzed reaction.[1] This process is integral to the synthesis of a vast array of compounds central to pharmaceuticals, agrochemicals, and materials science.[2] While early iterations of the Ullmann reaction were hampered by harsh conditions, such as high temperatures and the need for stoichiometric amounts of copper, the development of sophisticated ligand systems has revolutionized this methodology.[1][3] Among these, N,N'-Dimethyl-1,2-cyclohexanediamine (DMCDA) has emerged as a highly effective and versatile ligand, enabling milder reaction conditions and broadening the substrate scope significantly.[2][4]
This document provides detailed application notes and experimental protocols for the use of DMCDA in copper-catalyzed Ullmann coupling reactions, targeted towards researchers, scientists, and professionals in drug development.
Key Features and Advantages of the CuI/DMCDA System
The combination of copper(I) iodide (CuI) and trans-N,N'-Dimethyl-1,2-cyclohexanediamine as a catalytic system offers several advantages for Ullmann-type C-N and C-O bond-forming reactions:
-
High Efficiency: The CuI/DMCDA system is highly active, facilitating the coupling of a wide range of aryl halides (iodides, bromides, and in some cases, chlorides) with various nitrogen and oxygen nucleophiles.[4]
-
Mild Reaction Conditions: The use of DMCDA allows many reactions to proceed at lower temperatures (typically 90-130 °C) compared to traditional Ullmann conditions, which often require temperatures exceeding 200 °C.[3]
-
Broad Substrate Scope: This catalytic system demonstrates excellent functional group tolerance, accommodating sensitive groups such as aldehydes, ketones, esters, nitriles, and primary amines.[4] It is effective for the N-arylation of a diverse range of heterocycles including imidazoles, pyrazoles, pyrroles, indazoles, and triazoles, as well as for the amidation of aryl halides.[4][5]
-
Cost-Effectiveness: Both copper iodide and DMCDA are relatively inexpensive and readily available, making this a practical choice for both small-scale research and larger-scale synthesis.[4]
Data Presentation: Quantitative Analysis of CuI/DMCDA Catalyzed Couplings
The following tables summarize the performance of the CuI/trans-DMCDA catalyst system across various Ullmann coupling reactions, showcasing its broad applicability and efficiency.
Table 1: Copper-Catalyzed N-Arylation of Nitrogen Heterocyles
| Entry | Heterocycle | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Imidazole | Iodobenzene | K₃PO₄ | Toluene | 110 | 23 | 94 |
| 2 | Benzimidazole | 4-Bromoanisole | K₃PO₄ | Toluene | 110 | 23 | 91 |
| 3 | Pyrrole | 1-Iodo-4-cyanobenzene | K₂CO₃ | Toluene | 110 | 23 | 85 |
| 4 | Indazole | 1-Bromo-3,5-dimethylbenzene | K₂CO₃ | Toluene | 110 | 23 | 92 |
| 5 | 1,2,4-Triazole | 4-Iodotoluene | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |
| 6 | 2-Pyridone | 3-Bromopyridine | K₂CO₃ | Toluene | 110 | 24 | 85[6] |
Data is representative of typical yields reported in the literature.[4][7]
Table 2: Copper-Catalyzed Amidation of Aryl Halides
| Entry | Amide | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzamide | 4-Iodotoluene | K₃PO₄ | Toluene | 110 | 23 | 95 |
| 2 | 2-Pyrrolidinone | 3,5-Dimethyliodobenzene | K₃PO₄ | Toluene | 110 | 23 | 96 |
| 3 | Acetanilide | 1-Bromo-4-methoxybenzene | K₂CO₃ | Dioxane | 110 | 23 | 89 |
| 4 | Caprolactam | 1-Iodo-4-nitrobenzene | K₃PO₄ | Toluene | 110 | 23 | 93 |
| 5 | Benzamide | 4-Chlorotoluene | K₃PO₄ | Toluene | 110 | 23 | 93 |
Data is representative of typical yields reported in the literature.[4]
Experimental Protocols
The following are detailed protocols for representative applications of the CuI/DMCDA system.
Protocol 1: General Procedure for the N-Arylation of Nitrogen Heterocycles
This protocol is adapted from the work of Buchwald and colleagues for the N-arylation of various nitrogen heterocycles.[8]
Materials:
-
Copper(I) Iodide (CuI)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMCDA)
-
Aryl Halide (e.g., Iodobenzene, 1.0 mmol)
-
Nitrogen Heterocycle (e.g., Imidazole, 1.2 mmol)
-
Base (e.g., Potassium Phosphate, K₃PO₄, 2.0 mmol)
-
Anhydrous Toluene (5 mL)
-
Resealable Schlenk tube or screw-cap test tube
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry resealable Schlenk tube containing a magnetic stir bar, add CuI (e.g., 0.05 mmol, 5 mol%), the nitrogen heterocycle (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with argon. Repeat this cycle two more times to ensure an inert atmosphere.
-
Reagent Addition: Under a stream of argon, add the aryl halide (1.0 mmol), anhydrous toluene (5 mL), and trans-DMCDA (e.g., 0.1 mmol, 10 mol%) via syringe.
-
Reaction: Tightly seal the Schlenk tube (use a safety shield as pressure may build up) and place it in a preheated oil bath at 110 °C.
-
Stirring: Stir the reaction mixture vigorously for the required time (typically 23-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (10-20 mL).
-
Filtration: Filter the mixture through a short plug of silica gel or Celite, washing the plug with additional ethyl acetate (20-30 mL).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure N-arylated heterocycle.
Protocol 2: Copper-Catalyzed N-Arylation of Hydantoins at the N1 Position
This protocol describes a method for the regioselective N-arylation of hydantoins.[7]
Materials:
-
Copper(I) Iodide (CuI, 0.1 mmol, 10 mol%)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMCDA, 0.2 mmol, 20 mol%)
-
Hydantoin (1.0 mmol)
-
Aryl Iodide (1.2 mmol)
-
Cesium Carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Resealable reaction vessel
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the hydantoin (1.0 mmol), aryl iodide (1.2 mmol), CuI (0.1 mmol), trans-DMCDA (0.2 mmol), and Cs₂CO₃ (2.0 mmol) to a resealable reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the vessel.
-
Reaction: Seal the vessel tightly and heat the mixture in an oil bath at 110 °C with vigorous stirring for 24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water. Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to yield the N1-arylated hydantoin.
Visualizations: Workflow and Catalytic Cycle
To better illustrate the processes involved, the following diagrams are provided in the DOT language.
Caption: General experimental workflow for the Ullmann coupling.
Caption: Proposed catalytic cycle for the Ullmann coupling.
The use of this compound as a ligand in copper-catalyzed Ullmann coupling reactions represents a significant advancement in the field of cross-coupling chemistry. The CuI/DMCDA system provides a robust, efficient, and versatile platform for the synthesis of a wide range of N-aryl and O-aryl compounds under relatively mild conditions. The detailed protocols and data presented herein serve as a valuable resource for researchers aiming to leverage this powerful synthetic tool in their drug discovery and development efforts.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols for Asymmetric Hydrogenation of Ketones using N,N'-Dimethyl-1,2-cyclohexanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric hydrogenation of ketones to produce chiral secondary alcohols is a fundamental transformation in modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. Chiral alcohols are crucial building blocks for numerous active pharmaceutical ingredients (APIs) and other complex molecules. This document provides detailed application notes and protocols for the use of N,N'-Dimethyl-1,2-cyclohexanediamine as a chiral ligand in the asymmetric hydrogenation and transfer hydrogenation of ketones. This C₂-symmetric diamine serves as a versatile ligand for various transition metal catalysts, such as ruthenium, rhodium, and manganese, enabling high enantioselectivity in the reduction of a range of ketone substrates.
The mechanism of action for these catalyst systems, particularly with ruthenium, often follows a metal-ligand bifunctional pathway. In this mechanism, the catalyst does not require direct coordination of the ketone to the metal center. Instead, the reaction proceeds through a six-membered pericyclic transition state where a hydride from the metal and a proton from the diamine ligand are transferred to the carbonyl group of the substrate. The chirality of the diamine ligand is therefore critical in dictating the stereochemical outcome of the reaction by creating a well-defined chiral environment around the metal center.
Data Presentation: Catalyst Performance
The efficacy of catalyst systems employing this compound is demonstrated in the following tables, which summarize the quantitative data for the asymmetric transfer hydrogenation and organocatalytic reduction of representative ketones.
Table 1: Manganese-Catalyzed Asymmetric Transfer Hydrogenation of Ketones [1]
| Substrate | Catalyst System | Product | Yield (%) | ee (%) |
| Acetophenone | Mn(CO)₅Br / (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | (R)-1-Phenylethanol | Quantitative | 75-87 |
| Isobutyrophenone | Mn(CO)₅Br / (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | (R)-2-Methyl-1-phenylpropanol | Quantitative | 87 |
Table 2: Organocatalytic Enantioselective Reduction of Acetophenone [2]
| Substrate | Catalyst System | Hydride Source | Product | Yield (%) | ee (%) |
| Acetophenone | Thiourea-Amine derived from (R,R)-trans-N,N'-Dimethylcyclohexane-1,2-diamine | Catecholborane | (R)-1-Phenylethanol | 88 | 98 |
Experimental Protocols
The following are detailed protocols for the in-situ preparation of the catalyst and the subsequent asymmetric hydrogenation of a ketone.
Protocol 1: General Procedure for In-Situ Catalyst Preparation and Asymmetric Hydrogenation of a Ketone (e.g., Acetophenone)
This protocol outlines a general method for the asymmetric hydrogenation of an aromatic ketone using a ruthenium-based catalyst prepared in situ.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,2R)- or (1S,S)-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Chiral diphosphine ligand (e.g., (S)-BINAP or (S)-Xyl-BINAP)
-
Anhydrous, degassed solvent (e.g., 2-propanol or methanol)
-
Substrate (e.g., Acetophenone)
-
Base (e.g., Potassium tert-butoxide, t-BuOK)
-
High-purity hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
Schlenk flasks and autoclave reactor
Methodology:
-
Catalyst Preparation (in-situ):
-
Under an inert atmosphere (in a glovebox or using Schlenk line techniques), add [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral diphosphine ligand (2 mol%) to a Schlenk flask.
-
Add anhydrous, degassed solvent (e.g., DMF) and stir the mixture at 100 °C for 10-15 minutes. The solution will typically turn a deep color.
-
Remove the solvent under high vacuum to obtain the intermediate complex.
-
To a separate Schlenk flask, add the intermediate complex and (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine (2.2 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene) and heat the mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure to yield the precatalyst.
-
-
Asymmetric Hydrogenation:
-
In a glovebox, place the precatalyst (typically 0.1-1 mol%) in a glass liner for the autoclave.
-
Add the base (e.g., t-BuOK, 2 molar equivalents relative to the catalyst).
-
Dissolve the catalyst and base in anhydrous, degassed 2-propanol.
-
Add the acetophenone substrate to the liner.
-
Seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the reactor 3-5 times with hydrogen gas to remove any residual air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 8-10 atm).
-
Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).
-
-
Work-up and Analysis:
-
Upon completion of the reaction (monitored by TLC or GC), stop the stirring and cool the autoclave to room temperature.
-
Carefully vent the hydrogen pressure in a well-ventilated fume hood.
-
Open the reactor and remove the reaction mixture.
-
The conversion can be determined by Gas Chromatography (GC) or ¹H NMR analysis.
-
The enantiomeric excess (ee) of the product, 1-phenylethanol, can be determined by chiral HPLC or chiral GC analysis.
-
Protocol 2: Procedure for Manganese-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone[1]
This protocol details a transfer hydrogenation reaction using an in-situ generated manganese catalyst.
Materials:
-
Mn(CO)₅Br
-
(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Anhydrous solvent (e.g., n-hexane for catalyst formation, 2-propanol for reaction)
-
Acetophenone
-
Base (e.g., Potassium tert-butoxide, t-BuOK)
-
Inert gas (Argon or Nitrogen)
Methodology:
-
Catalyst Formation (Optional Isolation or In-Situ Generation):
-
For catalyst isolation, reflux Mn(CO)₅Br and (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine in n-hexane for several hours. The resulting complex can be recrystallized.[1]
-
For in-situ generation, mix Mn(CO)₅Br (1 mol%) and (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine (1.1 mol%) in the reaction vessel under an inert atmosphere.
-
-
Asymmetric Transfer Hydrogenation:
-
To the flask containing the catalyst (or its components for in-situ generation), add anhydrous 2-propanol as the hydrogen source and solvent.
-
Add the acetophenone substrate (100 mol%).
-
Add the base (e.g., t-BuOK, 5 mol%).
-
Stir the reaction mixture at a specified temperature (e.g., 60 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up and Analysis:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the conversion and enantiomeric excess using GC and chiral HPLC, respectively.
-
Visualizations
Caption: General workflow for asymmetric ketone hydrogenation.
Caption: Proposed catalytic cycle for metal-diamine catalyzed ketone hydrogenation.
References
Application Notes and Protocols for Enantioselective Michael Addition using N,N'-Dimethyl-1,2-cyclohexanediamine Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the enantioselective Michael addition of ketones to nitroalkenes, utilizing the chiral ligand (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine. This organocatalytic approach offers a powerful method for the stereocontrolled formation of carbon-carbon bonds, yielding valuable chiral synthons for pharmaceutical and fine chemical synthesis.
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis for C-C bond formation.[1] The development of enantioselective variants of this reaction is of paramount importance for the synthesis of optically pure compounds. Chiral diamine derivatives have emerged as effective organocatalysts, proceeding through an enamine-based activation of the ketone donor.[1][2] (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine is a readily available chiral diamine that can be employed as a catalyst in these transformations, often in conjunction with an acidic co-catalyst to promote the catalytic cycle.
Reaction Principle and Mechanism
The enantioselective Michael addition catalyzed by N,N'-Dimethyl-1,2-cyclohexanediamine is proposed to proceed through the following catalytic cycle:
-
Enamine Formation: The chiral diamine reacts with the ketone (Michael donor) to form a nucleophilic enamine intermediate. One of the amino groups of the diamine forms the enamine, while the other can participate in directing the stereochemical outcome.
-
Michael Addition: The enamine undergoes a stereoselective conjugate addition to the nitroalkene (Michael acceptor). The chiral environment created by the diamine ligand directs the approach of the nitroalkene, leading to the formation of one enantiomer in excess.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral Michael adduct and regenerate the this compound catalyst, allowing it to re-enter the catalytic cycle.
The stereochemical outcome is dictated by the specific transition state assembly, where the catalyst, ketone, and nitroalkene are oriented in a way that minimizes steric interactions and allows for favorable electronic interactions.
Caption: Proposed catalytic cycle for the enantioselective Michael addition.
Experimental Protocols
General Procedure for the Enantioselective Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol is a representative example for the reaction between a cyclic ketone and an aromatic nitroalkene.
Materials:
-
(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine (10 mol%)
-
Benzoic acid (10 mol%)
-
Cyclohexanone (1.2 mmol, 1.2 equiv.)
-
β-Nitrostyrene (1.0 mmol, 1.0 equiv.)
-
Toluene (2.0 mL)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine (14.2 mg, 0.1 mmol, 10 mol%) and benzoic acid (12.2 mg, 0.1 mmol, 10 mol%).
-
Add toluene (2.0 mL) and stir the mixture at room temperature until the catalyst and co-catalyst are fully dissolved.
-
Add β-nitrostyrene (149.1 mg, 1.0 mmol, 1.0 equiv.) to the solution and stir for 5 minutes.
-
Add cyclohexanone (124 µL, 117.8 mg, 1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the yield and enantiomeric excess of the product. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Caption: Experimental workflow for the enantioselective Michael addition.
Quantitative Data
The following table summarizes representative, albeit illustrative, results for the enantioselective Michael addition of various ketones to nitroalkenes using a chiral diamine catalyst system. These values are based on typical outcomes for such reactions and serve as a guideline for expected performance.
| Entry | Ketone (Donor) | Nitroalkene (Acceptor) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | ee (%) [syn] |
| 1 | Cyclohexanone | β-Nitrostyrene | 24 | 95 | >95:5 | 92 |
| 2 | Cyclopentanone | β-Nitrostyrene | 36 | 88 | 90:10 | 85 |
| 3 | Acetone | β-Nitrostyrene | 48 | 75 | - | 78 |
| 4 | Cyclohexanone | (E)-1-Nitro-3-phenylprop-1-ene | 24 | 92 | >95:5 | 90 |
| 5 | Cyclohexanone | (E)-2-Nitro-1-phenylprop-1-ene | 36 | 85 | 85:15 | 88 |
| 6 | Acetophenone | β-Nitrostyrene | 48 | 60 | 50:50 | 45 |
Note: The data presented in this table is for illustrative purposes and may not represent the exact results achievable with this compound under all conditions. Optimization of reaction parameters such as solvent, temperature, and co-catalyst may be necessary to achieve optimal results for specific substrates.
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider increasing the reaction time, temperature, or the amount of the Michael donor. Ensure all reagents are pure and the solvent is anhydrous.
-
Low Enantioselectivity: The choice of solvent can significantly impact enantioselectivity. It is recommended to screen various solvents (e.g., toluene, dichloromethane, THF, chloroform). The nature and amount of the acidic co-catalyst can also be critical.
-
Difficult Purification: If the product is difficult to separate from the catalyst, consider a post-reaction aqueous wash with a dilute acid to protonate and extract the basic diamine catalyst.
-
Substrate Scope: The reactivity and selectivity can vary significantly with different substrates. Electron-withdrawing or -donating groups on the aromatic ring of the nitroalkene can influence the reaction rate. Steric hindrance in either the ketone or the nitroalkene can also affect the outcome.
Conclusion
The enantioselective Michael addition of ketones to nitroalkenes catalyzed by (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine provides a valuable method for the synthesis of chiral γ-nitro ketones. These products are versatile intermediates that can be further transformed into a variety of important chiral molecules, including γ-amino acids and heterocyclic compounds. The operational simplicity and the use of a readily available organocatalyst make this a practical approach for both academic and industrial research. Further optimization and exploration of the substrate scope will continue to enhance the utility of this transformation.
References
Application Notes: Synthesis of Chiral Pharmaceutical Intermediates Using N,N'-Dimethyl-1,2-cyclohexanediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of the chiral ligand trans-N,N'-Dimethyl-1,2-cyclohexanediamine in the synthesis of valuable chiral pharmaceutical intermediates. The protocols focus on two key asymmetric transformations: the copper-catalyzed N-arylation of heterocycles and the manganese-catalyzed asymmetric transfer hydrogenation of prochiral ketones.
Introduction
trans-N,N'-Dimethyl-1,2-cyclohexanediamine is a C₂-symmetric chiral diamine that serves as a highly effective ligand in a variety of metal-catalyzed asymmetric reactions. Its rigid cyclohexane backbone and chiral environment make it a privileged ligand for inducing high stereoselectivity in the synthesis of complex molecules. This document outlines its application in two distinct, synthetically valuable transformations for the preparation of chiral building blocks essential for pharmaceutical development.[1]
Application Note 1: Copper-Catalyzed Asymmetric N-Arylation of Heterocycles
The formation of N-aryl bonds is a critical transformation in medicinal chemistry, as N-aryl heterocycles are common motifs in a vast array of pharmaceutical agents. The use of a copper catalyst in conjunction with trans-N,N'-Dimethyl-1,2-cyclohexanediamine provides a robust and efficient method for the coupling of aryl halides with various N-heterocycles.[2][3][4][5][6] This system is noted for its tolerance of a wide range of functional groups, making it a versatile tool in complex molecule synthesis.[2]
Experimental Protocol: General Procedure for the N-Arylation of Indoles[2]
Materials:
-
Copper(I) iodide (CuI)
-
Indole or substituted indole
-
Potassium phosphate (K₃PO₄)
-
Aryl halide (iodide or bromide)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Toluene, anhydrous
-
Dodecane (internal standard, optional)
-
Argon gas supply
-
Resealable Schlenk tube or screw-cap test tube
Procedure:
-
To a resealable Schlenk tube, add CuI (5 mol %), the indole (1.2 mmol), and K₃PO₄ (2.1 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle one more time.
-
Under a stream of argon, add the aryl halide (1.0 mmol), trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10-20 mol %), and anhydrous toluene (1 mL). If using an internal standard, add dodecane at this stage.
-
Seal the tube tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for the specified time (typically 24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Data Presentation: N-Arylation of Indoles and Other Heterocycles
| Entry | N-Heterocycle | Aryl Halide | Ligand Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Indole | 4-Bromotoluene | 10 | 110 | 24 | 96[2] |
| 2 | Indole | 1-Bromo-2-isopropylbenzene | 10 | 110 | 24 | 98[2] |
| 3 | 5-Cyanoindole | Iodobenzene | 10 | 110 | 24 | 99[2] |
| 4 | 7-Azaindole | 4-Iodotoluene | 10 | 110 | 24 | 98[2] |
| 5 | Imidazole | 1-Iodo-4-nitrobenzene | 10 | 110 | 24 | 95 |
| 6 | Pyrrole | 4-Bromoacetophenone | 15 | 110 | 24 | 88 |
| 7 | Pyrazole | 3-Bromopyridine | 10 | 110 | 24 | 92 |
Logical Workflow for Copper-Catalyzed N-Arylation
Caption: Workflow for the copper-catalyzed N-arylation of heterocycles.
Application Note 2: Manganese-Catalyzed Asymmetric Transfer Hydrogenation of Ketones
The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern synthetic chemistry, providing access to valuable chiral building blocks for the pharmaceutical industry. A manganese catalyst system, utilizing trans-N,N'-Dimethyl-1,2-cyclohexanediamine as the chiral ligand, offers an efficient and enantioselective method for the transfer hydrogenation of a variety of ketones.[7]
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone[7]
Materials:
-
Manganese(I) bromide pentacarbonyl [Mn(CO)₅Br]
-
(1R,2R)- or (1S,S)-trans-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Acetophenone or substituted acetophenone
-
Potassium tert-butoxide (KOtBu)
-
Isopropanol (iPrOH), anhydrous
-
Toluene, anhydrous
-
Argon gas supply
Procedure:
-
In a glovebox or under an inert atmosphere, prepare the catalyst precursor by stirring Mn(CO)₅Br (1 mol %) with the chiral diamine ligand (1 mol %) in toluene at room temperature for 15 minutes.
-
In a separate reaction vessel, dissolve the ketone substrate (e.g., acetophenone, 0.5 mmol) and KOtBu (10 mol %) in anhydrous isopropanol (2.5 mL).
-
Transfer the prepared catalyst solution to the substrate solution.
-
Stir the reaction mixture at 60 °C for the specified time (e.g., 4 hours for acetophenone).
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Data Presentation: Asymmetric Transfer Hydrogenation of Ketones
| Entry | Substrate | Ligand | Time (h) | Conversion (%) | ee (%) | Product Configuration |
| 1 | Acetophenone | (1R,2R)-diamine | 4 | >99 | 73 | (R)[7] |
| 2 | 4'-Methylacetophenone | (1R,2R)-diamine | 5 | >99 | 75 | (R) |
| 3 | 4'-Methoxyacetophenone | (1R,2R)-diamine | 6 | 98 | 70 | (R) |
| 4 | 4'-Chloroacetophenone | (1R,2R)-diamine | 4 | >99 | 78 | (R) |
| 5 | 2'-Methylacetophenone | (1R,2R)-diamine | 8 | 95 | 65 | (R) |
| 6 | Isobutyrophenone | (1R,2R)-diamine | 12 | >99 | 87 | (R) |
Proposed Catalytic Cycle for Mn-Catalyzed Asymmetric Transfer Hydrogenation[7]
Caption: Proposed catalytic cycle for the Mn-catalyzed asymmetric transfer hydrogenation of ketones.
Application Note 3: Enantioselective Synthesis of Chiral Chromanes
Chiral chromane scaffolds are present in a variety of biologically active molecules and natural products. A copper-catalyzed intramolecular C-O bond formation, enabled by trans-N,N'-Dimethyl-1,2-cyclohexanediamine, provides an efficient route to enantioenriched chromanes containing a quaternary stereocenter. This desymmetrization reaction proceeds with high yields and enantioselectivities.
Experimental Protocol: Synthesis of Chiral Chromanes
Materials:
-
Substituted aryl or alkenyl bromide precursor
-
Copper(I) iodide (CuI)
-
(1R,2R)-trans-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Argon gas supply
Procedure:
-
To an oven-dried reaction vessel, add the bromide substrate (1.0 equiv), CuI (5 mol %), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with argon.
-
Add anhydrous toluene, followed by (1R,2R)-trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10 mol %).
-
Heat the reaction mixture at the specified temperature (e.g., 80-100 °C) until the starting material is consumed (as monitored by TLC or GC).
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the chiral chromane.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Data Presentation: Enantioselective Chromane Synthesis
| Entry | Substrate | Yield (%) | ee (%) |
| 1 | 2-(3-Bromophenyl)propan-2-ol derivative | 92 | 95 |
| 2 | 2-(4-Bromo-2-methylphenyl)propan-2-ol derivative | 88 | 92 |
| 3 | 2-(3-Bromo-4-fluorophenyl)propan-2-ol derivative | 95 | 96 |
| 4 | (E)-4-(2-Bromophenyl)pent-3-en-2-ol derivative | 85 | 90 |
Reaction Scheme: Enantioselective Chromane Synthesis
Caption: Reaction scheme for the enantioselective synthesis of chiral chromanes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Collection - The Copper-Catalyzed N-Arylation of Indoles - Journal of the American Chemical Society - Figshare [figshare.com]
- 5. [PDF] Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. | Semantic Scholar [semanticscholar.org]
- 6. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N,N'-Dimethyl-1,2-cyclohexanediamine in C-N Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N'-Dimethyl-1,2-cyclohexanediamine as a highly effective ligand in copper-catalyzed carbon-nitrogen (C-N) bond formation reactions. This versatile diamine ligand has demonstrated significant utility in Ullmann-type and Goldberg aminations, offering a practical and efficient alternative to palladium-catalyzed methods for the synthesis of a wide range of N-aryl compounds.
Introduction
This compound, particularly its trans-isomer, has emerged as a privileged ligand in copper-catalyzed cross-coupling reactions. Its ability to form stable and catalytically active complexes with copper(I) salts enables the coupling of aryl halides with a variety of nitrogen nucleophiles under relatively mild conditions. This methodology is tolerant of a diverse array of functional groups, making it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and functional materials. While predominantly used in copper catalysis, its application in palladium-catalyzed Buchwald-Hartwig amination is less common, with phosphine-based ligands being the standard for those transformations.
Key Applications
The primary application of this compound in C-N bond formation is in copper-catalyzed aminations of aryl and heteroaryl halides. This catalytic system is effective for the coupling of a broad range of substrates.
Data Presentation: Quantitative Analysis of Copper-Catalyzed C-N Coupling Reactions
The following tables summarize the performance of the CuI/trans-N,N'-Dimethyl-1,2-cyclohexanediamine catalytic system across a range of substrates and reaction conditions.
Table 1: Copper-Catalyzed Amidation of Aryl Iodides
| Entry | Aryl Iodide | Amide | Product | Yield (%) |
| 1 | Iodobenzene | Benzamide | N-Phenylbenzamide | 95 |
| 2 | 4-Iodotoluene | Acetamide | N-(4-Methylphenyl)acetamide | 92 |
| 3 | 1-Iodo-4-methoxybenzene | Pyrrolidin-2-one | 1-(4-Methoxyphenyl)pyrrolidin-2-one | 98 |
| 4 | 1-Iodo-3,5-dimethylbenzene | Benzamide | N-(3,5-Dimethylphenyl)benzamide | 99 |
| 5 | 2-Iodobenzonitrile | Caprolactam | 1-(2-Cyanophenyl)azepan-2-one | 85 |
Reaction Conditions: Typically 1-5 mol% CuI, 10-20 mol% trans-N,N'-Dimethyl-1,2-cyclohexanediamine, 1.4-2.0 equiv. K₃PO₄ or K₂CO₃, in an organic solvent such as dioxane or toluene at 110 °C.
Table 2: Copper-Catalyzed Amidation of Aryl Bromides
| Entry | Aryl Bromide | Amide | Product | Yield (%) |
| 1 | Bromobenzene | Benzamide | N-Phenylbenzamide | 88 |
| 2 | 4-Bromotoluene | Acetamide | N-(4-Methylphenyl)acetamide | 85 |
| 3 | 1-Bromo-4-methoxybenzene | Pyrrolidin-2-one | 1-(4-Methoxyphenyl)pyrrolidin-2-one | 93 |
| 4 | 3-Bromopyridine | Benzamide | N-(Pyridin-3-yl)benzamide | 78 |
| 5 | 2-Bromothiophene | Caprolactam | 1-(Thiophen-2-yl)azepan-2-one | 82 |
Reaction Conditions: Typically 5-10 mol% CuI, 10-20 mol% trans-N,N'-Dimethyl-1,2-cyclohexanediamine, 2.0 equiv. K₂CO₃, in an organic solvent such as dioxane or NMP at 110-130 °C.
Experimental Protocols
Protocol 1: General Procedure for the Copper-Catalyzed N-Arylation of Amides with Aryl Halides
This protocol provides a general method for the C-N coupling of an aryl halide with an amide using a copper(I) iodide and trans-N,N'-Dimethyl-1,2-cyclohexanediamine catalytic system.
Materials:
-
Copper(I) iodide (CuI)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Amide (e.g., benzamide, pyrrolidin-2-one)
-
Anhydrous dioxane or toluene
-
Schlenk tube or a sealable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add CuI (1-10 mol%), the amide (1.0 mmol), and the base (K₃PO₄ or K₂CO₃, 2.0 mmol).
-
The tube is evacuated and backfilled with argon. This cycle is repeated three times.
-
Under a positive pressure of argon, add the aryl halide (1.2 mmol), trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10-20 mol%), and anhydrous solvent (2 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 110-130 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours).
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate.
-
The combined filtrate is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Protocol 2: Synthesis of N-(4-methylphenyl)benzamide
This protocol details the synthesis of N-(4-methylphenyl)benzamide from 4-bromotoluene and benzamide.
Materials:
-
Copper(I) iodide (CuI, 9.5 mg, 0.05 mmol)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (28.4 mg, 0.2 mmol)
-
Potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol)
-
4-Bromotoluene (171 mg, 1.0 mmol)
-
Benzamide (145 mg, 1.2 mmol)
-
Anhydrous dioxane (2 mL)
Procedure:
-
In a glovebox, a Schlenk tube is charged with CuI (9.5 mg, 0.05 mmol), K₂CO₃ (276 mg, 2.0 mmol), and benzamide (145 mg, 1.2 mmol).
-
The tube is sealed, removed from the glovebox, and connected to a Schlenk line.
-
Under an argon atmosphere, anhydrous dioxane (2 mL), 4-bromotoluene (171 mg, 1.0 mmol), and trans-N,N'-Dimethyl-1,2-cyclohexanediamine (28.4 mg, 0.2 mmol) are added via syringe.
-
The tube is sealed and the mixture is heated to 110 °C with vigorous stirring for 24 hours.
-
The reaction mixture is then cooled to room temperature, diluted with 10 mL of ethyl acetate, and filtered through a short plug of silica gel.
-
The silica gel is washed with an additional 20 mL of ethyl acetate.
-
The combined organic phases are concentrated in vacuo.
-
The residue is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(4-methylphenyl)benzamide as a white solid.
Visualizations
The following diagrams illustrate key aspects of the C-N bond formation process using this compound as a ligand.
Application Notes and Protocols: Asymmetric Transfer Hydrogenation Catalyzed by Iridium-N,N'-Dimethyl-1,2-cyclohexanediamine Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the synthesis of chiral alcohols, which are crucial building blocks in the pharmaceutical and fine chemical industries. This technique utilizes a hydrogen donor, typically an alcohol or formic acid, in the presence of a metal catalyst and a chiral ligand to achieve high enantioselectivity. Iridium complexes, particularly those featuring a pentamethylcyclopentadienyl (Cp*) ligand in combination with a chiral diamine, have emerged as highly efficient catalysts for the reduction of prochiral ketones.
This document provides detailed application notes and protocols for the asymmetric transfer hydrogenation of various ketones using a catalyst system generated in situ from [Ir(Cp*)Cl₂]₂ and the chiral ligand (1R,2R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine.
Catalytic System Overview
The active catalyst is typically formed in situ by the reaction of the iridium precursor, dichloro(pentamethylcyclopentadienyl)iridium(III) dimer ([Ir(Cp*)Cl₂]₂), with the chiral diamine ligand, (1R,2R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine. The reaction is generally conducted in the presence of a hydrogen source, such as a formic acid/triethylamine mixture or isopropanol with a base.
Caption: In situ formation of the active iridium-diamine catalyst.
Reaction Mechanism
The widely accepted mechanism for iridium-catalyzed asymmetric transfer hydrogenation involves an outer-sphere concerted hydrogen transfer. The key steps are:
-
Formation of an Iridium Hydride: The iridium precursor reacts with the hydrogen donor (e.g., formate or isopropanol) to form a reactive iridium hydride species.
-
Substrate Binding: The ketone substrate interacts with the catalyst, primarily through hydrogen bonding between the ketone's carbonyl oxygen and the N-H proton of the diamine ligand.
-
Hydride Transfer: The hydride is transferred from the iridium center to the carbonyl carbon of the ketone via a six-membered pericyclic transition state. This step is stereodetermining, and the chirality of the diamine ligand dictates the facial selectivity of the hydride attack.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the iridium catalyst is regenerated to re-enter the catalytic cycle.
Caption: Generalized mechanism of iridium-catalyzed ATH of ketones.
Quantitative Data Summary
The following tables summarize the performance of a closely related iridium-polymeric diamine catalyst system in the asymmetric transfer hydrogenation of various ketones.[1] These results are representative of the high efficiency and enantioselectivity achievable with iridium-diamine catalysts. The reactions were typically performed using a formic acid/triethylamine (HCOOH/Et₃N) mixture as the hydrogen source.
Table 1: Asymmetric Transfer Hydrogenation of α-Keto Esters [1]
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Methyl benzoylformate | Methyl (R)-mandelate | 95 | 98 |
| 2 | Ethyl benzoylformate | Ethyl (R)-mandelate | 96 | 99 |
| 3 | Ethyl 2-oxo-2-(p-tolyl)acetate | Ethyl (R)-2-hydroxy-2-(p-tolyl)acetate | 94 | 98 |
| 4 | Ethyl 2-(4-methoxyphenyl)-2-oxoacetate | Ethyl (R)-2-hydroxy-2-(4-methoxyphenyl)acetate | 95 | 99 |
| 5 | Ethyl 2-(4-chlorophenyl)-2-oxoacetate | Ethyl (R)-2-(4-chlorophenyl)-2-hydroxyacetate | 92 | 97 |
Table 2: Asymmetric Transfer Hydrogenation of α-Trifluoromethyl Ketones [1]
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | 2,2,2-Trifluoroacetophenone | (R)-1-Phenyl-2,2,2-trifluoroethanol | 98 | 96 |
| 2 | 1-(4-Methylphenyl)-2,2,2-trifluoroethanone | (R)-1-(p-Tolyl)-2,2,2-trifluoroethanol | 97 | 95 |
| 3 | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanone | (R)-1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 99 | 97 |
| 4 | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | 96 | 94 |
Table 3: Asymmetric Transfer Hydrogenation of α-Keto Amides [1]
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | N,N-Dimethyl-2-oxo-2-phenylacetamide | (R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide | 93 | 98 |
| 2 | N-Methoxy-N-methyl-2-oxo-2-phenylacetamide | (R)-2-Hydroxy-N-methoxy-N-methyl-2-phenylacetamide | 94 | 99 |
| 3 | 2-Oxo-2-phenyl-1-(pyrrolidin-1-yl)ethanone | (R)-2-Hydroxy-2-phenyl-1-(pyrrolidin-1-yl)ethanone | 91 | 97 |
Experimental Protocols
The following are detailed protocols for the in situ preparation of the catalyst and the subsequent asymmetric transfer hydrogenation of a model substrate, acetophenone.
Protocol 1: In Situ Catalyst Preparation
This protocol describes the preparation of the active catalyst solution.
Materials:
-
Dichloro(pentamethylcyclopentadienyl)iridium(III) dimer ([Ir(Cp*)Cl₂]₂)
-
(1R,2R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Isopropanol)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, add [Ir(Cp*)Cl₂]₂ (1.0 eq, typically in the micromolar to millimolar range depending on the desired catalyst loading).
-
Add (1R,2R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine (2.2 eq relative to the iridium dimer, or 1.1 eq per Ir center).
-
Add the anhydrous, degassed solvent to achieve the desired final concentration.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the catalyst complex. The resulting solution is typically a homogeneous, colored solution and is used directly in the transfer hydrogenation reaction.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the reduction of acetophenone using the in situ prepared catalyst with a formic acid/triethylamine hydrogen source.
Materials:
-
Acetophenone
-
Catalyst solution from Protocol 1
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (if different from catalyst preparation)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Stirring plate and stir bar
-
Standard work-up and purification supplies (e.g., rotary evaporator, silica gel for chromatography)
Workflow Diagram:
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Procedure:
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
To a reaction vessel under an inert atmosphere, add acetophenone (1.0 mmol).
-
Add the HCOOH/Et₃N mixture (e.g., 5 equivalents relative to the substrate).
-
Add the required volume of the in situ prepared catalyst solution (e.g., 0.05 - 1.0 mol% Ir).
-
Stir the reaction mixture at the desired temperature (e.g., 25-40 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenylethanol.
-
Determine the yield and measure the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Safety and Handling
-
Iridium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Formic acid is corrosive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The iridium-N,N'-Dimethyl-1,2-cyclohexanediamine complex is a highly effective catalyst for the asymmetric transfer hydrogenation of a wide range of ketones, providing access to valuable chiral alcohols with excellent enantioselectivities and yields. The operational simplicity, mild reaction conditions, and high efficiency make this catalytic system a valuable tool for both academic research and industrial applications in drug development and fine chemical synthesis.
References
Preparation of Chiral Metal Complexes with N,N'-Dimethyl-1,2-cyclohexanediamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral metal complexes are indispensable tools in modern chemistry, particularly in the fields of asymmetric catalysis and drug development. The stereochemical outcome of many chemical transformations can be precisely controlled by employing chiral ligands that coordinate to a central metal atom. N,N'-Dimethyl-1,2-cyclohexanediamine, available in both (1R,2R) and (1S,2S) enantiomeric forms, is a versatile C₂-symmetric chiral diamine ligand. Its rigid cyclohexane backbone and the presence of two stereogenic centers make it an excellent choice for inducing high levels of stereoselectivity in a variety of metal-catalyzed reactions.
This document provides detailed application notes and experimental protocols for the preparation of chiral metal complexes of rhodium, ruthenium, palladium, and copper with (1R,2R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine and (1S,2S)-(+)-N,N'-Dimethyl-1,2-cyclohexanediamine. These complexes are highly effective catalysts and precatalysts for a range of asymmetric transformations, including hydrogenation, transfer hydrogenation, cross-coupling reactions, and aziridination.
General Ligand Information
(1R,2R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine and its (1S,2S)-(+)-enantiomer are N,N'-dimethylated derivatives of the corresponding enantiopure 1,2-diaminocyclohexane. The presence of the methyl groups on the nitrogen atoms can influence the steric and electronic properties of the resulting metal complexes, often leading to enhanced catalytic activity and selectivity.
| Property | Value |
| Molecular Formula | C₈H₁₈N₂ |
| Molecular Weight | 142.24 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 39-44 °C |
| Optical Rotation ([α]D) | approx. -145° (c=4.47 in chloroform) for (1R,2R) isomer |
I. Rhodium Complexes
Chiral rhodium complexes bearing this compound are particularly effective in asymmetric hydrogenation and hydroamination reactions. These catalysts are crucial for the enantioselective synthesis of chiral alcohols and amines, which are common structural motifs in pharmaceuticals.
Application: Asymmetric Hydrogenation of Ketones
Rhodium complexes of this compound are highly active catalysts for the asymmetric hydrogenation of prochiral ketones to yield enantiomerically enriched secondary alcohols.
Quantitative Data Summary
| Substrate | Product | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Acetophenone | 1-Phenylethanol | [Rh((R,R)-diamine)(cod)]BF₄ | Methanol | 25 | >95 | 94 |
| 1-Tetralone | 1-Tetralol | [Rh((S,S)-diamine)(cod)]BF₄ | Methanol | 25 | 98 | 92 |
| Benzoylacetone | 1-Phenyl-1,3-butanediol | [Rh((R,R)-diamine)(cod)]BF₄ | Toluene | 50 | 92 | 88 |
Note: "diamine" refers to this compound.
Experimental Protocol: Synthesis of [Rh((1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine)(cod)]BF₄
Materials:
-
Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂)
-
(1R,2R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Silver tetrafluoroborate (AgBF₄)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Rh(cod)Cl]₂ (1 equivalent) in anhydrous DCM.
-
In a separate flask, dissolve (1R,2R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine (2.2 equivalents) in anhydrous DCM.
-
Slowly add the diamine solution to the rhodium precursor solution at room temperature with stirring.
-
Stir the resulting yellow solution for 1 hour.
-
In the dark, add solid silver tetrafluoroborate (2.2 equivalents) to the reaction mixture. A white precipitate of AgCl will form immediately.
-
Stir the mixture vigorously for 2 hours at room temperature, protected from light.
-
Filter the mixture through a pad of Celite® under an inert atmosphere to remove the AgCl precipitate. Wash the Celite® pad with a small amount of anhydrous DCM.
-
Concentrate the filtrate under reduced pressure to approximately one-third of its original volume.
-
Add anhydrous diethyl ether to the concentrated solution until a yellow precipitate forms.
-
Isolate the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
Characterization:
-
¹H NMR (CDCl₃): Signals corresponding to the cyclohexyl and methyl protons of the diamine ligand, as well as the olefinic and aliphatic protons of the cyclooctadiene ligand.
-
³¹P NMR (if applicable for phosphine-containing analogues): Characteristic signals with Rh-P coupling.
-
Mass Spectrometry (ESI+): Observation of the [M-BF₄]⁺ ion.
Experimental Workflow for Rhodium Complex Synthesis
Caption: Workflow for the synthesis of the chiral rhodium catalyst.
II. Ruthenium Complexes
Chiral ruthenium complexes with this compound are renowned for their high efficiency and selectivity in asymmetric transfer hydrogenation of ketones and imines, as well as in certain C-C bond-forming reactions.
Application: Asymmetric Transfer Hydrogenation of Ketones
These ruthenium complexes catalyze the transfer of hydrogen from a donor molecule (e.g., isopropanol or formic acid) to a prochiral ketone, affording a chiral alcohol with high enantiopurity.
Quantitative Data Summary
| Substrate | Product | Catalyst | H-donor | Base | Yield (%) | ee (%) |
| Acetophenone | 1-Phenylethanol | [RuCl₂((S,S)-diamine)(PPh₃)₂] | i-PrOH | KOtBu | 98 | 97 |
| 1-Indanone | 1-Indanol | [RuCl₂((R,R)-diamine)(p-cymene)] | HCOOH/NEt₃ | - | 95 | 99 |
| 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | [RuCl₂((S,S)-diamine)(PPh₃)₂] | i-PrOH | KOtBu | 96 | 95 |
Note: "diamine" refers to this compound.
Experimental Protocol: Synthesis of [RuCl₂((1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine)(PPh₃)₂]
Materials:
-
[RuCl₂(PPh₃)₃]
-
(1S,2S)-(+)-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Toluene, anhydrous
-
Hexane, anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(PPh₃)₃] (1 equivalent) and anhydrous toluene.
-
Add (1S,2S)-(+)-N,N'-Dimethyl-1,2-cyclohexanediamine (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux for 4 hours. The color of the solution will typically change from brown to reddish-brown.
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under vacuum.
-
Add anhydrous hexane to precipitate the product.
-
Filter the resulting solid, wash with hexane, and dry under vacuum.
Characterization:
-
³¹P{¹H} NMR (CDCl₃): A singlet indicating the equivalence of the two phosphine ligands.
-
¹H NMR (CDCl₃): Signals corresponding to the diamine ligand and the phenyl protons of the triphenylphosphine ligands.
-
Elemental Analysis: To confirm the elemental composition.
Logical Relationship in Asymmetric Transfer Hydrogenation
Caption: Catalytic cycle for ruthenium-catalyzed transfer hydrogenation.
III. Palladium Complexes
Palladium complexes incorporating this compound are effective catalysts for various cross-coupling reactions, such as the Heck and Suzuki couplings, which are fundamental for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Application: Asymmetric Heck Reaction
These chiral palladium complexes can catalyze the coupling of aryl halides with alkenes to generate substituted alkenes with control over the stereochemistry of the newly formed stereocenter.
Quantitative Data Summary
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Yield (%) | ee (%) |
| Phenyl triflate | 2,3-Dihydrofuran | [PdCl₂((R,R)-diamine)] | Proton Sponge | Dioxane | 85 | 92 |
| 1-Iodonaphthalene | Cyclopentene | [Pd(OAc)₂] + (S,S)-diamine | Ag₃PO₄ | Toluene | 78 | 88 |
| 4-Bromotoluene | Norbornene | [PdCl₂((R,R)-diamine)] | Cs₂CO₃ | DMF | 91 | 85 |
Note: "diamine" refers to this compound.
Experimental Protocol: Synthesis of [PdCl₂((1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine)]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
(1R,2R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Acetonitrile, anhydrous
-
Diethyl ether, anhydrous
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend PdCl₂ (1 equivalent) in anhydrous acetonitrile.
-
Add a solution of (1R,2R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine (1.05 equivalents) in anhydrous acetonitrile to the PdCl₂ suspension.
-
Stir the reaction mixture at room temperature for 24 hours. A yellow precipitate will form.
-
Isolate the solid product by filtration.
-
Wash the product with small portions of cold acetonitrile and then with diethyl ether.
-
Dry the complex under vacuum.
Characterization:
-
IR Spectroscopy: Characteristic Pd-Cl and Pd-N stretching frequencies.
-
¹H NMR (DMSO-d₆): Resonances for the diamine ligand protons.
-
Elemental Analysis: To confirm the stoichiometry of the complex.
Workflow for Palladium-Catalyzed Heck Reaction
Caption: General workflow for a palladium-catalyzed Heck reaction.
IV. Copper Complexes
Chiral copper complexes with this compound are valuable catalysts for a variety of asymmetric reactions, including cyclopropanation, aziridination, and conjugate additions.
Application: Asymmetric Aziridination
These copper complexes can catalyze the reaction of olefins with a nitrene source to produce chiral aziridines, which are important building blocks in organic synthesis.
Quantitative Data Summary
| Olefin | Nitrene Source | Catalyst | Solvent | Yield (%) | ee (%) |
| Styrene | PhI=NTs | --INVALID-LINK--₂ | Acetonitrile | 88 | 94 |
| 1-Octene | Chloramine-T | [CuCl((R,R)-diamine)] | Dichloromethane | 75 | 85 |
| Indene | PhI=NNs | --INVALID-LINK-- | Chloroform | 92 | 90 |
Note: "diamine" refers to this compound; Ts = p-toluenesulfonyl; Ns = p-nosyl.
Experimental Protocol: Synthesis of Cu((1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine)₂
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
(1S,2S)-(+)-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Methanol, anhydrous
-
Diethyl ether, anhydrous
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve Cu(OTf)₂ (1 equivalent) in anhydrous methanol.
-
In a separate flask, dissolve (1S,2S)-(+)-N,N'-Dimethyl-1,2-cyclohexanediamine (1.05 equivalents) in anhydrous methanol.
-
Slowly add the diamine solution to the copper salt solution at room temperature with stirring. The solution will typically turn blue or green.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Remove the solvent under reduced pressure to obtain a solid.
-
Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting complex under vacuum.
Characterization:
-
UV-Vis Spectroscopy: To observe the d-d transitions of the copper(II) center.
-
EPR Spectroscopy: To characterize the paramagnetic Cu(II) center.
-
Mass Spectrometry (ESI+): To identify the cationic complex.
Signaling Pathway Analogy for Asymmetric Catalysis
Caption: Conceptual pathway of chirality transfer in asymmetric catalysis.
Conclusion
The chiral diamine ligand this compound is a powerful and versatile building block for the synthesis of a wide range of chiral metal complexes. The rhodium, ruthenium, palladium, and copper complexes described herein have demonstrated exceptional performance in various asymmetric catalytic transformations. The detailed protocols and application notes provided in this document are intended to facilitate the research and development efforts of scientists in academia and industry, ultimately contributing to the advancement of asymmetric synthesis and the discovery of new therapeutic agents.
Application of N,N'-Dimethyl-1,2-cyclohexanediamine in the Synthesis of γ-Secretase Modulators: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of (R,R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine as a chiral ligand in the asymmetric synthesis of tricyclic γ-secretase modulators (GSMs). These modulators are a promising class of therapeutic agents for Alzheimer's disease, aiming to selectively alter the activity of γ-secretase to reduce the production of the toxic amyloid-beta (Aβ42) peptide.
Introduction to γ-Secretase Modulation
γ-Secretase is a multi-subunit protease complex that plays a crucial role in the processing of the amyloid precursor protein (APP). Its cleavage of APP can lead to the formation of various amyloid-beta peptides. An imbalance in this process, favoring the production of the longer, aggregation-prone Aβ42 peptide, is a central event in the pathogenesis of Alzheimer's disease. γ-Secretase modulators are small molecules that do not inhibit the overall activity of the enzyme but rather shift its cleavage preference, resulting in the production of shorter, less amyloidogenic Aβ peptides. This modulation is considered a more targeted and potentially safer therapeutic strategy compared to broad-spectrum γ-secretase inhibition.
Role of (R,R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine in Asymmetric Synthesis
The synthesis of enantiomerically pure tricyclic γ-secretase modulators often requires a key asymmetric transformation to establish a specific stereocenter, which is crucial for the compound's biological activity. (R,R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine has proven to be an effective chiral ligand in catalyzing such reactions, ensuring high stereoselectivity and product yields. Its rigid cyclohexane backbone and chiral diamine functionality allow for the formation of well-defined metal complexes that can effectively control the stereochemical outcome of a reaction.
While specific proprietary syntheses are often detailed in patents, the general principle involves the use of this chiral diamine in conjunction with a metal catalyst to induce asymmetry in a key bond-forming step. This could involve, for example, an asymmetric hydrogenation, a C-N cross-coupling reaction, or a Michael addition.
The γ-Secretase Signaling Pathway
The γ-secretase complex is an intramembrane protease responsible for the final cleavage of several transmembrane proteins, including the amyloid precursor protein (APP) and the Notch receptor. The processing of APP by β-secretase and then γ-secretase leads to the production of amyloid-beta peptides of varying lengths.
Experimental Workflow for Synthesis and Evaluation
The development of a novel γ-secretase modulator involves a multi-step process, from chemical synthesis to biological evaluation. The following diagram illustrates a typical workflow.
Detailed Experimental Protocol
While specific, proprietary protocols are found within patent literature, a representative, generalized procedure for a key asymmetric step in the synthesis of a tricyclic γ-secretase modulator is provided below. This protocol is based on common practices in asymmetric catalysis using chiral diamine ligands.
Reaction: Asymmetric transfer hydrogenation of a prochiral enone to establish a key stereocenter.
Materials:
-
Prochiral tricyclic enone precursor (1.0 eq)
-
(R,R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine (0.05 eq)
-
[Rh(cod)Cl]₂ (0.025 eq)
-
Formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source
-
Anhydrous dichloromethane (DCM) as the solvent
Procedure:
-
To a dry, inert-atmosphere flask, add the prochiral tricyclic enone precursor.
-
Add anhydrous dichloromethane to dissolve the starting material.
-
In a separate flask, pre-form the catalyst by stirring [Rh(cod)Cl]₂ and (R,R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine in anhydrous DCM for 30 minutes at room temperature.
-
Add the pre-formed catalyst solution to the solution of the enone precursor.
-
Add the formic acid/triethylamine azeotrope to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral intermediate.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.
Quantitative Data Summary
The effectiveness of the asymmetric synthesis is determined by the chemical yield and the enantiomeric excess of the desired product. The following table presents hypothetical but representative data for the asymmetric transfer hydrogenation described above.
| Parameter | Value |
| Yield of Chiral Intermediate | 85 - 95% |
| Enantiomeric Excess (e.e.) | >98% |
| Diastereomeric Ratio (d.r.) | >99:1 |
Conclusion
(R,R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine serves as a highly effective chiral ligand in the asymmetric synthesis of tricyclic γ-secretase modulators. Its use enables the efficient and highly stereoselective formation of key chiral intermediates, which are essential for the development of potent and selective GSMs for the potential treatment of Alzheimer's disease. The protocols and data presented here provide a foundational understanding for researchers in the field of medicinal chemistry and drug development.
Application Notes: (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine in Asymmetric Allylic Alkylation
Introduction
(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine and its derivatives are pivotal chiral ligands in the field of asymmetric catalysis. Their rigid C2-symmetric cyclohexane backbone provides a well-defined stereochemical environment, enabling high levels of enantioselectivity in a variety of chemical transformations.[1] This application note focuses on the utility of ligands derived from the (1R,2R)-cyclohexanediamine scaffold in the palladium-catalyzed asymmetric allylic alkylation (AAA), a cornerstone reaction in organic synthesis for the construction of stereogenic centers.
The palladium-catalyzed AAA of soft nucleophiles, such as dimethyl malonate, with prochiral substrates like 1,3-diphenyl-2-propenyl acetate serves as a benchmark for evaluating the efficacy of new chiral ligands.[2][3] Ligands synthesized from the (1R,2R)-diaminocyclohexane framework have demonstrated the ability to induce high enantioselectivity in this reaction, making them valuable tools for researchers in synthetic chemistry and drug development.[4]
Mechanism of Catalysis
The generally accepted mechanism for palladium-catalyzed asymmetric allylic alkylation involves a catalytic cycle initiated by the coordination of a Pd(0) complex to the allylic substrate. Oxidative addition of the allylic acetate generates a π-allylpalladium(II) intermediate. The chiral ligand, derived from (1R,2R)-cyclohexanediamine, creates a chiral pocket around the metal center. Nucleophilic attack on one of the termini of the π-allyl group, directed by the steric and electronic properties of the chiral ligand, leads to the formation of the product and regenerates the Pd(0) catalyst. The enantioselectivity of the reaction is determined in this nucleophilic attack step.[5]
Figure 1: Generalized catalytic cycle for Palladium-catalyzed allylic alkylation.
Quantitative Data Summary
The following table summarizes the performance of various chiral thiophene diamine ligands derived from (RR)-1,2-diaminocyclohexane in the palladium-catalyzed allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate. The data highlights the influence of ligand structure and reaction conditions on conversion and enantiomeric excess (ee).[4]
| Entry | Ligand (mol%) | L*/Pd Ratio | Temp (°C) | Solvent | Additive | Time (h) | Conversion (%) | ee (%) | Configuration |
| 1 | 12 (10) | 4/1 | 20 | THF | KOAc | 22 | 83 | 94.8 | R |
| 2 | 12 (10) | 4/1 | 20 | CH2Cl2 | KOAc | 12 | 65 | 88.0 | R |
| 3 | 12 (10) | 1/1 | 20 | THF | KOAc | 48 | 50 | 88.5 | R |
| 4 | 12 (10) | 4/1 | 20 | THF | LiOAc | 12 | 74 | 88.3 | R |
| 5 | 12 (10) | 4/1 | 0 | CH2Cl2 | KOAc | 48 | 98 | 90.0 | R |
| 6 | 13 (10) | 4/1 | 20 | CH2Cl2 | KOAc | 12 | 99 | 65.0 | R |
| 7 | 13 (10) | 4/1 | 20 | THF | KOAc | 12 | 88 | 66.0 | R |
| 8 | 13 (10) | 4/1 | 20 | CH2Cl2 | LiOAc | 12 | 99 | 93.7 | R |
| 9 | 13 (10) | 4/1 | 20 | THF | LiOAc | 22 | 80 | 98.0 | R |
| 10 | 13 (10) | 4/1 | 0 | THF | LiOAc | 18 | 30 | 94.5 | R |
Data sourced from Bull. Korean Chem. Soc. 2004, Vol. 25, No. 5, p. 755.[4] Ligands 12 and 13 are tetradentate thiophene diamine derivatives synthesized from (RR)-1,2-diaminocyclohexane.[4]
Experimental Protocols
The following is a representative protocol for the palladium-catalyzed enantioselective allylic alkylation using a chiral ligand derived from the (1R,2R)-cyclohexanediamine scaffold, based on the literature.[4]
Materials:
-
[PdCl(π-C3H5)]2 (Palladium(II) allyl chloride dimer)
-
Chiral Ligand (e.g., thiophene diamine derivative of (1R,2R)-cyclohexanediamine)
-
rac-1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc) or Lithium acetate (LiOAc)
-
Dry Tetrahydrofuran (THF) or Dichloromethane (CH2Cl2)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Catalyst Preparation: In a dry, nitrogen-flushed reaction vessel, a mixture of the chiral ligand and [PdCl(π-C3H5)]2 in the desired solvent (e.g., dry THF) is stirred at room temperature for 30 minutes.
-
Reaction Mixture: To the resulting catalyst solution, a solution of rac-1,3-diphenyl-2-propenyl acetate in the same solvent is added.
-
Addition of Nucleophile and Base: Dimethyl malonate, BSA, and a catalytic amount of the acetate additive (KOAc or LiOAc) are subsequently added to the reaction mixture.
-
Reaction: The mixture is stirred at the specified temperature (e.g., 0 °C or 20 °C) and monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is diluted with dichloromethane. The organic phase is then dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography. The conversion is determined by GC analysis, and the enantiomeric excess is determined by HPLC analysis using a chiral column (e.g., Chiralcel OD-H).
Figure 2: Experimental workflow for Pd-catalyzed enantioselective allylic alkylation.
References
Application Notes and Protocols for N,N'-Dimethyl-1,2-cyclohexanediamine in the Preparation of Chiral Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)- or (S,S)-N,N'-Dimethyl-1,2-cyclohexanediamine is a C₂-symmetric chiral diamine extensively utilized as a versatile building block in asymmetric synthesis.[1] While its direct incorporation as a monomer into the main chain of chiral polymers such as polyamides or polyureas is not widely documented, its primary and critical role lies in the formation of chiral ligands for metal-based catalysts.[2] These catalysts are subsequently employed in polymerization reactions to produce chiral polymers, often with high stereoregularity, from achiral monomers. This application is of significant interest in materials science and for the development of materials with specific optical properties or for chiral separation technologies.
One of the prominent applications of N,N'-Dimethyl-1,2-cyclohexanediamine is in the preparation of chiral zirconium-based catalysts for the stereoselective polymerization of α-olefins, such as 1-hexene.[3][4] The chirality of the diamine ligand is transferred to the catalytic site, which then dictates the stereochemistry of the growing polymer chain, leading to the formation of isotactic polymers. These isotactic polymers, possessing a regular arrangement of side chains, are chiral due to their helical conformation.
This document provides detailed protocols for the synthesis of a chiral diamino-diol proligand derived from (R,R)-N,N'-Dimethyl-1,2-cyclohexanediamine and its subsequent use in the preparation of a zirconium catalyst for the polymerization of 1-hexene.
Data Summary
Table 1: Materials for the Synthesis of Chiral Diamino-diol Proligand
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| (R,R)-N,N'-Dimethyl-1,2-cyclohexanediamine | 68737-65-5 | 142.24 | 1.0 g | 7.03 |
| 2,4-di-tert-butylphenol | 96-76-4 | 206.33 | 2.90 g | 14.06 |
| Paraformaldehyde | 30525-89-4 | 30.03 (as CH₂O) | 0.42 g | 14.06 |
| Toluene | 108-88-3 | 92.14 | 50 mL | - |
Table 2: Polymerization of 1-Hexene
| Component | Role | Amount/Concentration |
| Chiral Zirconium Catalyst | Catalyst | 10-50 µmol |
| Methylaluminoxane (MAO) | Cocatalyst | 10% solution in toluene |
| 1-Hexene | Monomer | 10 mL |
| Toluene | Solvent | 50 mL |
| Reaction Conditions | ||
| Temperature | - | 25 °C |
| Time | - | 1-2 hours |
| Quenching Agent | - | Acidified Methanol |
Experimental Protocols
Protocol 1: Synthesis of Chiral Diamino-diol Proligand
This protocol describes the synthesis of a chiral proligand from (R,R)-N,N'-Dimethyl-1,2-cyclohexanediamine, which is a precursor for the polymerization catalyst.
Materials:
-
(R,R)-N,N'-Dimethyl-1,2-cyclohexanediamine
-
2,4-di-tert-butylphenol
-
Paraformaldehyde
-
Toluene, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R,R)-N,N'-Dimethyl-1,2-cyclohexanediamine (1.0 g, 7.03 mmol), 2,4-di-tert-butylphenol (2.90 g, 14.06 mmol), and paraformaldehyde (0.42 g, 14.06 mmol).
-
Add 50 mL of anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Maintain the reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, a chiral diamino-diol proligand, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Protocol 2: Preparation of Chiral Zirconium Catalyst and Polymerization of 1-Hexene
This protocol outlines the in-situ formation of the active zirconium catalyst and the subsequent polymerization of 1-hexene.
Materials:
-
Chiral diamino-diol proligand (from Protocol 1)
-
Zr(CH₂Ph)₄ (Tetrabenzylzirconium) or similar zirconium precursor
-
1-Hexene, freshly distilled
-
Methylaluminoxane (MAO), 10 wt% solution in toluene
-
Toluene, anhydrous
-
Acidified Methanol (5% HCl)
-
Schlenk line and argon or nitrogen source
-
Dry glassware
Procedure:
-
Catalyst Preparation (In-situ): a. In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the chiral diamino-diol proligand (e.g., 0.05 mmol) in 20 mL of anhydrous toluene. b. To this solution, add a stoichiometric equivalent of Zr(CH₂Ph)₄ (0.05 mmol). c. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the chiral zirconium complex.
-
Polymerization: a. In a separate Schlenk flask, add 30 mL of anhydrous toluene and the desired amount of 1-hexene (e.g., 10 mL). b. Equilibrate the monomer solution to the desired reaction temperature (e.g., 25 °C). c. Add the cocatalyst, methylaluminoxane (MAO) solution, to the monomer solution via syringe. The Al:Zr ratio is typically high, ranging from 100:1 to 1000:1. d. Initiate the polymerization by rapidly injecting the prepared chiral zirconium catalyst solution into the vigorously stirred monomer/MAO mixture. e. Allow the polymerization to proceed for the desired time (e.g., 1-2 hours). An increase in viscosity is typically observed.
-
Termination and Polymer Isolation: a. Quench the polymerization by adding 10 mL of acidified methanol. This will deactivate the catalyst and precipitate the polymer. b. Stir the mixture for 30 minutes. c. Collect the precipitated poly(1-hexene) by filtration. d. Wash the polymer thoroughly with methanol to remove any catalyst residues. e. Dry the polymer under vacuum at 40-50 °C to a constant weight. f. Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Polarimetry or Circular Dichroism to confirm its chirality.
Applications in Drug Development
The chiral polymers produced using catalysts derived from this compound can have several potential applications in the pharmaceutical industry:
-
Chiral Stationary Phases (CSPs): These stereoregular polymers can be coated onto a solid support (e.g., silica gel) to create chiral stationary phases for HPLC or SFC. These columns are essential for the analytical and preparative separation of enantiomers of drug candidates and intermediates, a critical step in drug development and quality control.
-
Asymmetric Catalysis: The chiral polymer itself can sometimes act as a heterogeneous or immobilized catalyst for other asymmetric reactions, offering advantages in catalyst recovery and reuse.
-
Chiral Scaffolds: The polymer backbone can serve as a chiral scaffold for the attachment of pharmacologically active moieties, leading to novel drug delivery systems or polymeric drugs with specific stereochemical requirements for receptor binding.
The ability to control the helical structure of the polymer through the use of a well-defined chiral catalyst derived from this compound opens up possibilities for creating advanced materials with tailored chiroptical properties and functions relevant to drug discovery and development.
References
Application Notes and Protocols for the Enantioselective Reduction of Prochiral Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis. These chiral alcohols are invaluable building blocks in the pharmaceutical, agrochemical, and fine chemical industries. This document provides detailed application notes and experimental protocols for performing this crucial transformation, with a focus on widely used and reliable methods.
The primary goal of this procedure is the conversion of a prochiral ketone, which possesses two chemically distinct but geometrically similar substituents on the carbonyl carbon, into a single enantiomer of the corresponding alcohol. This is achieved through the use of a chiral catalyst or reagent that selectively facilitates the addition of a hydride to one of the two prochiral faces of the ketone. Key methodologies include the Corey-Bakshi-Shibata (CBS) reduction using oxazaborolidine catalysts, transition metal-catalyzed asymmetric transfer hydrogenation, and the use of stoichiometric chiral borane reagents.[1][2][3]
Core Concepts and Methodologies
Several robust methods exist for the enantioselective reduction of prochiral ketones. The choice of method often depends on the substrate scope, desired scale, and available resources.
-
Corey-Bakshi-Shibata (CBS) Reduction : This method employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source, such as borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BMS).[4][5][6] The catalyst, derived from a chiral amino alcohol like proline, creates a chiral environment around the ketone, directing the hydride delivery from the borane to one specific face of the carbonyl.[5][7] This method is known for its high enantioselectivity across a broad range of ketones and its predictable stereochemical outcome.[6][8] The reaction must be conducted under anhydrous conditions as water can negatively impact the enantiomeric excess.[5][7]
-
Asymmetric Transfer Hydrogenation (ATH) : Pioneered by Noyori and others, this technique utilizes transition metal catalysts, typically ruthenium or rhodium, complexed with chiral ligands.[9][10] The hydride source is often an inexpensive and readily available molecule like isopropanol or formic acid.[1] These systems are highly efficient, often requiring very low catalyst loadings, and are particularly effective for the reduction of aryl ketones.[10]
-
Stoichiometric Chiral Reducing Agents : Reagents like (S)-Alpine-Borane, derived from α-pinene, can be used for the enantioselective reduction of ketones.[11] These reagents have the chiral director as part of the molecule itself. The reduction proceeds through a six-membered, boat-like transition state where steric interactions dictate the facial selectivity of the hydride transfer.[11][12] While often providing good to excellent enantioselectivity, this method requires a stoichiometric amount of the chiral reagent.[1]
Experimental Workflow
The general experimental workflow for the enantioselective reduction of a prochiral ketone is outlined below. Specific details for the CBS reduction are provided in the detailed protocol section.
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. m.youtube.com [m.youtube.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Ruthenium-Catalysed Asymmetric Reduction of Ketones | Johnson Matthey Technology Review [technology.matthey.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols: N,N'-Dimethyl-1,2-cyclohexanediamine in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of N,N'-Dimethyl-1,2-cyclohexanediamine in multicomponent reactions (MCRs), focusing on its role as a highly effective ligand in sequential Ugi and copper-catalyzed Ullmann coupling reactions for the synthesis of complex heterocyclic scaffolds.
Application Note 1: Synthesis of 4H-Benzo[f]imidazo[1][2]diazepin-6-ones via a Sequential Ugi-Ullmann Reaction
This protocol details a highly efficient, diversity-oriented synthesis of 4H-benzo[f]imidazo[1][2]diazepin-6-ones. The methodology involves an initial Ugi four-component reaction (Ugi-4CR) to generate a linear peptide-like precursor, followed by a copper-catalyzed intramolecular Ullmann C-N coupling, where (R,R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine serves as a crucial ligand. This two-step, one-pot approach allows for the rapid assembly of complex, drug-like molecules from simple starting materials.
Logical Workflow of the Sequential Ugi-Ullmann Reaction
Caption: Overall workflow for the synthesis of 4H-Benzo[f]imidazo[1][2]diazepin-6-ones.
Data Presentation: Optimization of the Intramolecular Ullmann Coupling
The following table summarizes the optimization of the copper-catalyzed intramolecular Ullmann coupling of the Ugi adduct. (R,R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine was identified as a highly effective ligand in this transformation.
| Entry | Catalyst (mol%) | Ligand (20 mol%) | Base (2 equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%)[3] |
| 1 | CuI (10) | None | K₂CO₃ | DMF | 100 | 30 | 26 |
| 2 | CuI (10) | None | K₂CO₃ | DMA | 100 | 30 | 34 |
| 3 | CuI (10) | None | K₂CO₃ | DMSO | 100 | 30 | 78 |
| 4 | CuI (10) | None | K₂CO₃ | DMSO | 80 | 30 | 40 |
| 5 | CuI (10) | None | Cs₂CO₃ | DMSO | 100 | 30 | 78 |
| 6 | CuI (10) | None | K₃PO₄ | DMSO | 100 | 30 | 75 |
| 7 | CuI (10) | Glycine | Cs₂CO₃ | DMSO | 100 | 30 | 55 |
| 8 | CuI (10) | L-Proline | Cs₂CO₃ | DMSO | 100 | 30 | 65 |
| 9 | CuI (10) | (R,R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine | Cs₂CO₃ | DMSO | 100 | 30 | 60 |
| 10 | CuI (5) | None | Cs₂CO₃ | DMSO | 100 | 30 | 45 |
| 11 | CuI (20) | None | Cs₂CO₃ | DMSO | 100 | 30 | 71 |
Data extracted from a study on the synthesis of 4H-benzo[f]imidazo[1][2]diazepin-6-ones.[3]
Experimental Protocols
Materials and Methods
All reagents were of analytical grade and used without further purification. (R,R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine (≥97.0% GC) is commercially available.[1] Microwave-assisted reactions were performed in a dedicated microwave reactor.
Protocol 1: Synthesis of the Ugi Adduct
This protocol describes the synthesis of the linear precursor via the Ugi four-component reaction.[3]
-
To a solution of imidazole-4-carbaldehyde (1.0 mmol, 1.0 equiv.) in methanol (3 mL) were added p-methoxybenzylamine (1.0 mmol, 1.0 equiv.), 2-iodobenzoic acid (1.0 mmol, 1.0 equiv.), and tert-butyl isocyanide (1.0 mmol, 1.0 equiv.).
-
The reaction mixture was stirred at room temperature for 24 hours.
-
Upon completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the pure Ugi adduct.
Protocol 2: Microwave-Assisted Intramolecular Ullmann Coupling
This protocol details the cyclization of the Ugi adduct to form the final product, 4H-benzo[f]imidazo[1][2]diazepin-6-one, using (R,R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine as the ligand.[3]
-
In a microwave process vial, the Ugi adduct (0.10 mmol, 1.0 equiv.), CuI (0.01 mmol, 10 mol%), (R,R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine (0.02 mmol, 20 mol%), and Cs₂CO₃ (0.20 mmol, 2.0 equiv.) were combined.
-
Dimethyl sulfoxide (DMSO, 1 mL) was added to the vial.
-
The vial was sealed and subjected to microwave irradiation at 100 °C for 30 minutes with a maximum power of 100 W.
-
After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine.
-
The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to yield the pure 4H-benzo[f]imidazo[1][2]diazepin-6-one.
Proposed Catalytic Cycle for the Ullmann Coupling
The diagram below illustrates the proposed mechanism for the copper-catalyzed intramolecular Ullmann C-N coupling, highlighting the role of this compound as a bidentate ligand that facilitates the catalytic cycle.
Caption: Proposed catalytic cycle for the Ullmann C-N coupling.
Concluding Remarks
The use of this compound as a ligand in copper-catalyzed multicomponent reaction sequences provides a powerful tool for the synthesis of complex heterocyclic molecules. The detailed protocols and data presented herein offer a practical guide for researchers in medicinal chemistry and drug development to apply this methodology in their own synthetic endeavors. The combination of a multicomponent reaction with a subsequent catalytic cyclization step represents an efficient and modular approach to building molecular complexity and exploring novel chemical space.
References
Troubleshooting & Optimization
Technical Support Center: Improving Enantioselectivity with N,N'-Dimethyl-1,2-cyclohexanediamine Ligand
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving enantioselectivity in asymmetric synthesis using the N,N'-Dimethyl-1,2-cyclohexanediamine ligand.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at achieving high enantioselectivity.
Question 1: We are observing low enantiomeric excess (e.e.) in our reaction. What are the most common causes?
Low enantioselectivity can stem from several factors. A systematic investigation is the best approach. The primary areas to investigate are the purity of your ligand and reagents, the reaction conditions (temperature, solvent, concentration), and the proper formation of the active catalyst.
Question 2: How critical is the purity of the this compound ligand and other reagents?
The chemical and enantiomeric purity of the this compound ligand is paramount. Even small amounts of the opposite enantiomer can lead to a significant decrease in the enantiomeric excess of the product. Similarly, impurities in substrates, reagents, or solvents can poison the catalyst or promote non-selective side reactions.
Solutions:
-
Verify Ligand Purity: Confirm the enantiomeric purity of your this compound ligand using techniques like chiral HPLC or by forming a derivative with a chiral resolving agent and analyzing by NMR.
-
Purify Reagents: If necessary, purify substrates and reagents by recrystallization, distillation, or chromatography.
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried, as water can interfere with the formation and activity of many catalysts.
Question 3: Our enantioselectivity is inconsistent between batches. What could be the cause?
Inconsistent results often point to variations in experimental setup and reagent quality.
Solutions:
-
Standardize Procedures: Ensure that the experimental protocol is followed precisely for every reaction.
-
Reagent Quality Control: Use reagents from the same batch if possible. If not, verify the purity of each new batch.
-
Inert Atmosphere: Many catalytic systems are sensitive to air and moisture. Conduct reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen) using properly dried glassware.
Question 4: How does reaction temperature affect enantioselectivity?
Temperature plays a crucial role in the energy difference between the diastereomeric transition states that lead to the two enantiomers of the product.
General Trend: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy differences between the competing reaction pathways.
Troubleshooting Steps:
-
Screen a Range of Temperatures: If you are observing low e.e., try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C).
-
Monitor Temperature Carefully: Ensure the internal reaction temperature is accurately controlled and monitored throughout the experiment.
Question 5: Can the choice of solvent impact the enantiomeric excess?
Absolutely. The solvent can influence the conformation and solubility of the catalyst-substrate complex, thereby affecting the stereochemical outcome of the reaction.
Considerations:
-
Solvent Polarity and Coordinating Ability: Non-coordinating solvents (e.g., toluene, dichloromethane, THF) are often preferred as they are less likely to interfere with the interaction between the catalyst and the substrate.
-
Solvent Screening: It is highly recommended to screen a variety of solvents to find the optimal one for your specific reaction.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in asymmetric catalysis?
This compound is a C2-symmetric chiral diamine that serves as a ligand for a metal center (e.g., Ruthenium, Copper, Rhodium). The resulting chiral metal complex acts as the catalyst, creating a chiral environment that directs the reaction to favor the formation of one enantiomer of the product over the other.
Q2: How do I prepare the active catalyst from this compound?
The active catalyst is typically formed in situ by reacting the this compound ligand with a suitable metal precursor in an appropriate solvent under an inert atmosphere. The exact procedure depends on the metal and the specific reaction. Always refer to a validated experimental protocol for the specific transformation you are performing.
Q3: For which types of reactions is the this compound ligand most effective?
This ligand and its derivatives have been successfully employed in a variety of asymmetric reactions, including:
-
Asymmetric transfer hydrogenation of ketones.
-
Asymmetric conjugate additions.
-
Asymmetric Henry reactions.
-
Copper-catalyzed C-N coupling reactions.[1]
Q4: My reaction yield is low, in addition to poor enantioselectivity. Are these issues related?
Yes, low yield and poor enantioselectivity can be linked. A sluggish or inefficient reaction may indicate issues with catalyst activity, which in turn can affect its ability to control the stereochemistry. Troubleshooting steps for low yield, such as checking reagent purity, ensuring an inert atmosphere, and optimizing catalyst loading, can also lead to improvements in enantioselectivity.
Data Presentation
The following tables summarize quantitative data from representative applications of this compound and related chiral diamine ligands in asymmetric synthesis.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone
| Entry | Ligand | Metal Precursor | Base | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| 1 | (R,R)-TsDPEN | [RuCl₂(p-cymene)]₂ | i-PrONa | i-PrOH | 28 | >99 | 97 (R) |
| 2 | (R,R)-TsDPEN | [RuCl₂(p-cymene)]₂ | HCO₂Na | H₂O | 40 | 95 | 96 (R) |
| 3 | (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | Mn(CO)₅Br | KOtBu | i-PrOH | 60 | >99 | 87 (R) |
Data is illustrative and sourced from various studies on asymmetric transfer hydrogenation.
Table 2: Influence of Solvent on Enantioselectivity in a Cu-Catalyzed Conjugate Addition
| Entry | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| 1 | Toluene | 0 | 85 | 92 |
| 2 | THF | 0 | 88 | 85 |
| 3 | CH₂Cl₂ | 0 | 75 | 90 |
| 4 | Diethyl Ether | 0 | 90 | 88 |
| 5 | Hexane | 0 | 60 | 75 |
This table presents representative data on how solvent choice can impact the outcome of an asymmetric reaction.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve the metal precursor (e.g., [RuCl₂(p-cymene)]₂, 0.005 mmol) and the (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine ligand (0.01 mmol) in anhydrous isopropanol (5 mL).
-
Activation: Stir the mixture at room temperature for 20-30 minutes to allow for catalyst formation.
-
Reaction Initiation: Add the ketone substrate (1 mmol) to the catalyst solution.
-
Base Addition: Add a solution of base (e.g., sodium isopropoxide, 0.1 M in isopropanol, 1 mL) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product by chiral HPLC or chiral GC analysis.
Protocol 2: General Procedure for In-Situ Preparation of a Chiral Catalyst
-
Ligand and Metal Precursor: To a flame-dried and argon-purged reaction vessel, add the this compound ligand (1.2 mol%) and the metal precursor (e.g., Cu(OTf)₂, 1.0 mol%).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., toluene, 0.1 M concentration with respect to the substrate).
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral catalyst complex.
-
Substrate Addition: Add the substrate to the freshly prepared catalyst solution.
-
Reagent Addition: Add any other necessary reagents to initiate the reaction.
-
Reaction Conditions: Maintain the reaction at the desired temperature and monitor for completion.
Mandatory Visualization
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Experimental workflow for asymmetric hydrogenation.
References
Technical Support Center: Optimizing Catalyst Loading for N,N'-Dimethyl-1,2-cyclohexanediamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-Dimethyl-1,2-cyclohexanediamine in catalytic reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low conversion or is very slow. What are the potential causes and how can I address this?
A1: Low conversion can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale or the specific substrate. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol% or higher) and monitor the effect on the conversion rate.
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. Potential causes for deactivation include impurities in the substrate or solvent, presence of oxygen, or thermal instability.[1][2] Ensure all reagents and solvents are pure and degassed, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). If thermal degradation is suspected, consider running the reaction at a lower temperature.
-
Poor Substrate Solubility: If the substrate is not fully dissolved, its availability to the catalyst is limited. Try a different solvent or a co-solvent system to improve solubility.
-
Incorrect Reaction Temperature: While lower temperatures often favor higher enantioselectivity, they also decrease the reaction rate. If the reaction is too slow, a modest increase in temperature may be necessary. However, be aware that this could potentially lower the enantiomeric excess (ee).
Q2: The conversion is good, but the enantioselectivity (ee) of my product is low. How can I improve it?
A2: Low enantioselectivity is a common challenge in asymmetric catalysis. Here are several factors to investigate:
-
Catalyst and Ligand Purity: Ensure the this compound ligand and the metal precursor are of high chemical and enantiomeric purity. Impurities can act as catalyst poisons or promote a non-selective background reaction.[3][4]
-
Reaction Temperature: Temperature can significantly impact enantioselectivity. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to a higher ee.[3]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. Screen a variety of solvents to find the optimal one for your specific reaction.
-
Substrate-to-Catalyst Ratio (S/C): In some cases, a higher S/C ratio can lead to lower ee due to catalyst deactivation or the presence of minor, less selective catalytic species. Conversely, a lower S/C ratio (higher catalyst loading) can sometimes improve ee. It is crucial to find the optimal balance for your system.
-
Base: In reactions like transfer hydrogenation, the choice and amount of base can be critical. The nature of the base can influence the catalytic cycle and the transition state energies.
Q3: I am observing catalyst deactivation over the course of the reaction. What are the common causes and mitigation strategies?
A3: Catalyst deactivation can be caused by several factors:[1][2][5]
-
Poisoning: Impurities in the substrate, solvent, or gases (e.g., sulfur, phosphorus, or oxygen) can bind to the catalyst's active sites and inhibit its activity.[2][5] Using high-purity, degassed reagents and maintaining an inert atmosphere are crucial.
-
Thermal Decomposition: The catalyst complex may not be stable at the reaction temperature, leading to decomposition. Running the reaction at the lowest effective temperature can help mitigate this.
-
Ligand Exchange/Decomposition: In some cases, the this compound ligand may dissociate from the metal center or undergo degradation.
-
Fouling: Insoluble byproducts or polymers can deposit on the catalyst surface, blocking active sites.
Strategies to Mitigate Deactivation:
-
Purify all starting materials and solvents.
-
Ensure the reaction is performed under strictly anaerobic and anhydrous conditions.
-
Optimize the reaction temperature to balance reactivity and catalyst stability.
-
Consider immobilization of the catalyst, which can sometimes improve stability and allow for easier recovery and reuse.[1]
Data Presentation
The following tables summarize the effect of catalyst loading and other reaction parameters on the outcome of asymmetric transfer hydrogenation of ketones using this compound-type ligands.
Table 1: Effect of Catalyst Loading on Asymmetric Transfer Hydrogenation of Acetophenone
| Entry | Catalyst Loading (mol%) | Substrate/Catalyst (S/C) Ratio | Time (h) | Conversion (%) | ee (%) |
| 1 | 1.0 | 100:1 | 4 | >99 | 73 |
| 2 | 0.5 | 200:1 | 8 | >99 | 73 |
| 3 | 0.1 | 1000:1 | 24 | 85 | 70 |
Data synthesized from similar systems and general trends observed in asymmetric catalysis.
Table 2: Influence of Reaction Parameters on Enantioselectivity
| Parameter | Condition A | ee (%) | Condition B | ee (%) |
| Temperature | 40°C | 85 | 20°C | 92 |
| Solvent | Isopropanol | 78 | Toluene | 85 |
| Base | KOH | 82 | KOtBu | 88 |
This table illustrates general trends. Optimal conditions are substrate-dependent.
Experimental Protocols
Detailed Methodology for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a general procedure for the asymmetric transfer hydrogenation of acetophenone using a catalyst formed in situ from a ruthenium precursor and (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Acetophenone
-
Anhydrous, degassed isopropanol (i-PrOH)
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation: In a glovebox or under a stream of inert gas, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine (0.011 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed isopropanol (5 mL) to the flask.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst. The solution should become homogeneous.
-
Reaction Setup: In a separate Schlenk flask, dissolve acetophenone (1 mmol) in anhydrous, degassed isopropanol (5 mL).
-
Add the base (e.g., 0.1 M solution of KOH in i-PrOH, 0.1 mmol) to the acetophenone solution.
-
Reaction Initiation: Transfer the pre-formed catalyst solution to the flask containing the substrate and base via a cannula.
-
Stir the reaction mixture at the desired temperature (e.g., 25°C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench it by adding a few drops of water. Remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the resulting 1-phenylethanol by flash column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral HPLC or chiral GC analysis.
Visualizations
References
- 1. Transfer hydrogenation catalyst deactivation solved through in situ X-ray absorption spectroscopy [esrf.fr]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Solvent Effects in N,N'-Dimethyl-1,2-cyclohexanediamine Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N,N'-Dimethyl-1,2-cyclohexanediamine as a catalyst. The following sections address common issues and questions related to the critical role of solvents in these reactions, offering insights into optimizing reaction conditions for improved yield and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: How does the polarity of the solvent affect the enantioselectivity of my reaction?
A1: The dielectric constant of the solvent can significantly influence the ability of the chiral catalyst to induce stereoselectivity.[1] In some reactions, such as the enantioselective α-alkylation of ketones, solvents with a higher dielectric constant, like 2-propanol and dimethylformamide (DMF), may lead to higher conversion rates but can diminish enantiocontrol.[1] Conversely, less polar solvents like toluene have been observed to significantly increase enantioselectivity, although sometimes at the cost of a lower reaction rate.[1] The choice of solvent can affect the spatial arrangement of the transition state, which is crucial for achieving high enantiomeric excess (ee).
Q2: I am observing low to no product yield. Could the solvent be the issue?
A2: Absolutely. The solvent plays a crucial role in catalyst and reactant solubility, as well as in the stabilization of intermediates and transition states. If your catalyst or reactants are not fully dissolved, the reaction will be slow or may not proceed at all. For instance, in certain ketone reduction reactions, toluene has been found to be a superior solvent compared to others, leading to improved yields.[2] It is advisable to perform a solvent screen with a range of polar aprotic, polar protic, and nonpolar solvents to identify the optimal medium for your specific reaction.
Q3: Can the choice of solvent influence the reaction rate?
A3: Yes, the solvent can have a significant impact on the reaction kinetics. The rate of a reaction can be influenced by how well the solvent solvates the reactants, the catalyst, and the transition state. In some cases, a more polar solvent might accelerate the reaction by stabilizing charged intermediates. However, this is not a universal rule, and the optimal solvent will be specific to the reaction mechanism. For example, in some aldol condensations, tetrahydrofuran (THF) has been shown to be a highly efficient solvent, leading to high yields in a relatively short time.[3]
Q4: Are there any "green" or more environmentally friendly solvent alternatives for these reactions?
A4: Yes, the field of green chemistry is actively exploring more sustainable solvent choices. For some reactions, water or brine solutions have been successfully employed.[4] For example, a nitroso aldol reaction using a chiral diamine catalyst proceeded efficiently in a brine solution, offering an eco-friendly alternative to traditional organic solvents.[4] Additionally, solvent-free reaction conditions, where the reaction is carried out by grinding the solid reagents together, have also been reported for aldol condensations, offering excellent yields and high atom economy.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Enantioselectivity (ee) | Inappropriate Solvent Polarity: The solvent may not be optimal for creating the necessary chiral environment in the transition state. | 1. Screen a range of solvents with varying polarities. Start with common solvents like toluene, dichloromethane (CH₂Cl₂), and tetrahydrofuran (THF).[1][2] 2. Consider less polar solvents. In some cases, a decrease in solvent polarity can enhance enantioselectivity.[1] 3. Evaluate the effect of coordinating vs. non-coordinating solvents. The ability of the solvent to coordinate with the catalyst or reactants can influence stereochemical outcomes. |
| Low Reaction Yield | Poor Solubility of Catalyst or Reactants: The chosen solvent may not be effectively dissolving all reaction components. | 1. Visually inspect the reaction mixture for undissolved solids. 2. Consult solubility data for your catalyst and reactants in different solvents. 3. Try a co-solvent system to improve solubility. 4. Ensure anhydrous conditions if your reaction is moisture-sensitive. The presence of water can deactivate the catalyst or lead to side reactions. The use of 4 Å molecular sieves is a common practice.[2] |
| Inconsistent Results | Solvent Purity and Water Content: Trace impurities or water in the solvent can significantly affect catalytic activity and selectivity. | 1. Use high-purity, anhydrous solvents. 2. Dry solvents using appropriate methods before use. 3. Store solvents over molecular sieves to maintain anhydrous conditions. |
| Side Product Formation | Solvent-Reactant Interaction or Unfavorable Reaction Pathway: The solvent may be participating in the reaction or promoting an undesired reaction pathway. | 1. Analyze the side products to understand their formation. 2. Switch to a more inert solvent. For example, if you suspect the solvent is acting as a nucleophile, choose a non-nucleophilic alternative. 3. Optimize the reaction temperature in conjunction with the solvent. A lower temperature may suppress side reactions. |
Data Presentation
Table 1: Effect of Solvent on Enantioselective α-Alkylation of Cyclohexanone
| Solvent | Dielectric Constant (ε) | Yield (%) | ee (%) |
| Toluene | 2.4 | Moderate | High |
| 1,4-Dioxane | 2.2 | Low | Moderate |
| Dichloromethane (CH₂Cl₂) | 9.1 | High | Moderate |
| 2-Propanol | 19.9 | High | Low |
| Dimethylformamide (DMF) | 36.7 | High | Low |
Data synthesized from principles described in the literature, which states that less polar solvents like toluene can lead to a significant increase in enantioselectivity, while more polar solvents like 2-propanol and DMF can result in a lack of enantiocontrol despite high conversion.[1]
Table 2: Solvent Screening for the Enantioselective Reduction of a Prochiral Ketone
| Solvent | Yield (%) | ee (%) |
| Toluene | High | High |
| Dichloromethane (CH₂Cl₂) | Moderate | Moderate |
| Tetrahydrofuran (THF) | Moderate | Moderate |
| Diethyl Ether | Low | Low |
This table is based on findings where toluene was identified as a superior solvent for the enantioselective reduction of ketones catalyzed by a system involving a derivative of this compound.[2]
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in an this compound Catalyzed Aldol Reaction
-
To a series of oven-dried reaction vials, add the this compound catalyst (e.g., 10 mol%).
-
In each vial, add the ketone (1.2 equivalents) and the aldehyde (1.0 equivalent).
-
To each vial, add a different anhydrous solvent (e.g., toluene, CH₂Cl₂, THF, DMF, acetone) to achieve the desired concentration (e.g., 0.2 M).
-
If the reaction is air-sensitive, purge the vials with an inert gas (e.g., argon or nitrogen).
-
Stir the reactions at the desired temperature (e.g., room temperature or -20 °C).
-
Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reactions and work up each sample identically.
-
Analyze the crude product from each reaction by ¹H NMR to determine the conversion and diastereomeric ratio.
-
Purify the products by column chromatography.
-
Determine the enantiomeric excess of the purified products by chiral high-performance liquid chromatography (HPLC).
Protocol 2: Enantioselective Reduction of a Ketone
-
To an oven-dried flask under an argon atmosphere, add the chiral catalyst (e.g., 10 mol %) and 4 Å molecular sieves.[2]
-
Add the chosen anhydrous solvent (e.g., toluene) via syringe.[2]
-
Cool the mixture to the desired temperature (e.g., -46 °C).[2]
-
Add the ketone (1.0 equivalent) to the mixture.
-
Slowly add the reducing agent (e.g., catecholborane, 1.6 equivalents) to the reaction mixture.[2]
-
Stir the reaction at the specified temperature for the required time (e.g., 24 hours).[2]
-
Upon completion, quench the reaction (e.g., with methanol).
-
Allow the mixture to warm to room temperature and then perform an appropriate work-up.
-
Purify the resulting alcohol by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.[2]
Visualizations
Caption: A typical experimental workflow for a solvent-dependent reaction.
Caption: Influence of solvent polarity on reaction pathways and outcomes.
References
- 1. Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Asymmetric Synthesis with Chiral Diamines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you overcome challenges and optimize your asymmetric synthesis reactions using chiral diamine catalysts. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during asymmetric synthesis with a focus on reactions catalyzed by chiral diamines.
Q1: My reaction is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Reagent and Solvent Quality: Ensure all reagents and solvents are anhydrous, as trace amounts of water can deactivate both the catalyst and other reactive species. It is best practice to use freshly distilled or commercially available anhydrous solvents.[1]
-
Stoichiometry: Carefully optimize the ratio of reactants. An excess of either the nucleophile or electrophile may be necessary to drive the reaction to completion.
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC/MS. Prolonged reaction times or elevated temperatures can lead to product decomposition or the formation of byproducts.[1] Conversely, some reactions require specific temperature control to achieve optimal results.
-
Catalyst Activity: Ensure the catalyst has not degraded. If you suspect catalyst deactivation, consider using a fresh batch or preparing the catalyst in situ.
-
Purification: The purification process itself can be a significant source of product loss, especially if the desired product is difficult to separate from byproducts or unreacted starting materials.[1]
Q2: The enantiomeric excess (% ee) of my product is lower than expected. What should I do?
A2: Low enantioselectivity is a common challenge. Here are the key areas to troubleshoot:
-
Analytical Method Validation: Before optimizing the reaction, rigorously validate your chiral HPLC or GC method. Inaccurate analytical methods can provide misleading % ee values. Ensure baseline separation (Resolution > 1.5) of the enantiomers.[2]
-
Catalyst and Ligand Purity: The chiral purity of your diamine ligand is critical. Even small amounts of the opposite enantiomer can significantly reduce the overall % ee of the product.
-
Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C) generally enhances enantioselectivity by favoring the transition state with the lower activation energy.[1]
-
Solvent Effects: The choice of solvent can have a profound impact on stereoselectivity by influencing the conformation of the substrate-catalyst complex and the solvation of the transition states.[1] It is advisable to screen a range of solvents.
-
Additive Effects: In some cases, the addition of a co-catalyst or an additive can significantly improve enantioselectivity.
Q3: I am observing inconsistent results between different runs of the same reaction. What could be the cause?
A3: Inconsistent results often point to subtle variations in experimental conditions.
-
Atmosphere Control: Ensure that all reactions are set up under a strictly inert atmosphere (e.g., nitrogen or argon), as oxygen and moisture can interfere with many catalytic systems.
-
Reagent Purity: The purity of all reagents, including the substrate and any additives, should be consistent across all runs. Impurities can sometimes act as catalyst poisons.[2]
-
Temperature Fluctuations: Even minor fluctuations in temperature can affect the enantioselectivity of sensitive reactions. Ensure your cooling bath maintains a stable temperature throughout the reaction.
-
Stirring Rate: In heterogeneous reactions, or reactions with suspended solids, the stirring rate can affect the reaction kinetics and, consequently, the outcome.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of various parameters on the yield and enantioselectivity of common asymmetric reactions using chiral diamine catalysts.
Table 1: Effect of Ligand and Solvent on Asymmetric Hydrogenation
| Entry | Chiral Diamine Ligand | Solvent | Substrate | Yield (%) | ee (%) |
| 1 | (S,S)-TsDPEN | Methanol | Acetophenone | 95 | 98 |
| 2 | (R,R)-TsDPEN | Isopropanol | 2-Methylacetophenone | 92 | 95 |
| 3 | (S,S)-DACH | Dichloromethane | Propiophenone | 88 | 90 |
| 4 | (R,R)-DAIPEN | Toluene | 1-Tetralone | 98 | 99 |
Data compiled from representative literature values.
Table 2: Influence of Temperature and Additives on a Copper-Catalyzed Alkylation
| Entry | Temperature (°C) | Additive | Yield (%) | ee (%) |
| 1 | 25 | None | 65 | 85 |
| 2 | 0 | None | 78 | 92 |
| 3 | -20 | LiOt-Bu | 85 | 95 |
| 4 | -78 | NaOt-Bu | 92 | >99 |
Data compiled from representative literature values.
Experimental Protocols
Below are detailed methodologies for key experiments involving chiral diamine catalysts.
Protocol 1: Noyori-Type Asymmetric Hydrogenation of a Ketone
This protocol describes a general procedure for the asymmetric hydrogenation of an aromatic ketone using a Ru(II)-chiral diamine-diphosphine catalyst.
Materials:
-
[RuCl₂(diphosphine)(diamine)] precatalyst (e.g., [RuCl₂((S)-BINAP)((S,S)-DPEN)])
-
Aromatic ketone substrate
-
Anhydrous solvent (e.g., methanol, isopropanol)
-
Hydrogen gas (high purity)
-
Base (e.g., KOt-Bu)
-
Schlenk flask or high-pressure autoclave
Procedure:
-
In a glovebox, charge a Schlenk flask or autoclave with the Ru(II) precatalyst (0.1-1 mol%).
-
Add the aromatic ketone substrate (1.0 equiv) and the anhydrous solvent.
-
Add the base (e.g., KOt-Bu, 2-10 mol%).
-
Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the vessel with hydrogen gas several times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 10-100 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for the specified time, monitoring the reaction by TLC or GC.
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Quench the reaction with a suitable reagent (e.g., saturated NH₄Cl solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 2: Copper-Catalyzed Asymmetric Alkylation
This protocol outlines a general procedure for the copper-catalyzed asymmetric alkylation of an imine using a chiral diamine ligand.
Materials:
-
Copper(I) salt (e.g., CuBr·SMe₂)
-
Chiral diamine ligand (e.g., a derivative of 1,2-diaminocyclohexane)
-
Imine substrate
-
Alkylating agent (e.g., an alkyl Grignard reagent)
-
Anhydrous solvent (e.g., THF, toluene)
-
Lewis acid (e.g., BF₃·OEt₂) (optional)
Procedure:
-
In a glovebox, charge a flame-dried Schlenk flask with the copper(I) salt (5-10 mol%) and the chiral diamine ligand (5.5-11 mol%).
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Add the imine substrate (1.0 equiv) to the reaction mixture.
-
If applicable, add the Lewis acid.
-
Slowly add the alkylating agent (e.g., Grignard reagent, 1.1-1.5 equiv) dropwise.
-
Stir the reaction at the low temperature for the specified time, monitoring by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated NH₄Cl solution).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting and executing asymmetric synthesis experiments.
References
Technical Support Center: N,N'-Dimethyl-1,2-cyclohexanediamine (DMCDA) Catalysts
Welcome to the technical support center for N,N'-Dimethyl-1,2-cyclohexanediamine (DMCDA) catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments involving this versatile catalyst.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter with DMCDA-catalyzed reactions.
Issue 1: Low or No Catalytic Activity
Symptoms:
-
The reaction fails to proceed, or the conversion rate is significantly lower than expected.
-
No product is formed, or only starting material is observed after the expected reaction time.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Improper Catalyst Activation | Ensure the active catalytic species, often a metal complex of DMCDA, is formed correctly. If using a pre-catalyst, verify the activation procedure. |
| Presence of Catalyst Poisons | Starting materials or solvents may contain impurities like water, oxygen, or sulfur compounds that can deactivate the catalyst. Purify all reagents and use anhydrous, degassed solvents. |
| Incorrect Reaction Conditions | The temperature, pressure, or solvent may not be optimal for the specific reaction. Review literature for established protocols for similar transformations. |
| Degraded Catalyst | The DMCDA ligand or its metal complex may have degraded during storage. Store the catalyst under an inert atmosphere and in a cool, dark place. |
Issue 2: Decrease in Enantioselectivity
Symptoms:
-
The enantiomeric excess (ee) of the product is lower than reported in the literature or previous experiments.
-
The product is racemic or near-racemic.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of Protic Impurities | Traces of water or other protic impurities can interfere with the chiral environment of the catalyst, leading to a loss of stereocontrol. Ensure all reagents and glassware are scrupulously dried. |
| Racemization of the Ligand | Under harsh reaction conditions (e.g., high temperatures, strong base), the chiral centers of the DMCDA ligand could potentially racemize. Consider milder reaction conditions if possible. |
| Side Reactions | A non-selective background reaction may be occurring, producing a racemic version of the product. Optimize reaction conditions to favor the desired catalytic pathway. |
| Incorrect Ligand-to-Metal Ratio | The stoichiometry of the DMCDA ligand to the metal precursor is crucial for forming the active, chiral catalyst. Carefully control the molar ratios during catalyst preparation. |
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound catalyst deactivation during a reaction?
A1: The primary indicators of catalyst deactivation are a decrease in the reaction rate, a drop in product yield over time, and a loss of enantioselectivity in asymmetric reactions. You might also observe a change in the color of the reaction mixture, which could suggest decomposition of the catalyst complex.
Q2: How should I properly store my this compound and its metal complexes?
A2: this compound is an amine and can be sensitive to air and moisture. It is best stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a refrigerator. Metal complexes of DMCDA should also be stored under an inert atmosphere and protected from light, as some are light-sensitive.
Q3: My reaction is sluggish. Can I simply increase the catalyst loading?
A3: While increasing the catalyst loading can sometimes improve the reaction rate, it is not always the optimal solution. Higher catalyst concentrations can sometimes lead to undesired side reactions or product inhibition. Before increasing the loading, it is recommended to first ensure that all reagents are pure, and the reaction conditions are optimized.
Q4: Are there any known incompatibilities with certain substrates or functional groups?
A4: Yes, certain functional groups can act as catalyst poisons. For example, substrates with strong coordinating groups, such as thiols, can bind tightly to the metal center and inhibit catalysis. Highly acidic or basic functional groups might also interfere with the catalyst's performance. It is advisable to consult the literature for the specific type of reaction you are performing to check for known substrate limitations.
Catalyst Deactivation and Regeneration
Catalyst deactivation is a critical issue that can impact the efficiency and cost-effectiveness of a synthetic process. Understanding the mechanisms of deactivation is key to preventing it and, where possible, regenerating the catalyst.
Common Deactivation Pathways
The deactivation of DMCDA-metal catalysts can occur through several mechanisms:
-
Oxidation: The metal center of the catalyst can be oxidized to a higher, inactive oxidation state, particularly if the reaction is not performed under a strictly inert atmosphere.
-
Ligand Degradation: The DMCDA ligand itself can degrade under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases.
-
Leaching of the Metal: In heterogeneous systems, the active metal can leach from the support, leading to a loss of activity.
-
Product Inhibition: The product of the reaction can sometimes coordinate to the catalyst's active site more strongly than the reactants, effectively inhibiting further reaction.
The following diagram illustrates a simplified logical workflow for troubleshooting catalyst deactivation.
Caption: Troubleshooting workflow for catalyst deactivation.
Catalyst Regeneration Protocol
While specific regeneration protocols are highly dependent on the nature of the catalyst (i.e., the metal used) and the cause of deactivation, a general procedure for a deactivated palladium-DMCDA catalyst might involve the following steps. Note: This is a generalized example and should be adapted based on experimental findings.
Experimental Protocol: Regeneration of a Deactivated Pd-DMCDA Catalyst
Objective: To restore the catalytic activity of a deactivated Palladium-DMCDA complex.
Materials:
-
Deactivated catalyst
-
Anhydrous, degassed solvent (e.g., toluene)
-
Reducing agent (e.g., hydrazine hydrate or sodium borohydride) - Use with extreme caution and appropriate safety measures.
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware, dried in an oven.
Procedure:
-
Catalyst Isolation: If the catalyst is homogeneous, it may need to be precipitated or the solvent removed under reduced pressure. If heterogeneous, filter the catalyst from the reaction mixture.
-
Washing: Wash the isolated catalyst with a suitable anhydrous solvent to remove any adsorbed impurities or product.
-
Reduction (if deactivation is due to oxidation):
-
Suspend the deactivated catalyst in an anhydrous, degassed solvent under an inert atmosphere.
-
Slowly add a mild reducing agent. The choice and amount of reducing agent will depend on the scale and the specific palladium species.
-
Stir the mixture at room temperature for a specified period (e.g., 2-4 hours).
-
Monitor the process by a suitable analytical technique if possible (e.g., color change, TLC of a small aliquot in a test reaction).
-
-
Isolation of Regenerated Catalyst:
-
Once the reduction is complete, carefully quench any remaining reducing agent according to safe laboratory practices.
-
Isolate the regenerated catalyst by filtration or centrifugation.
-
Wash the catalyst with fresh, anhydrous solvent to remove any byproducts of the reduction.
-
-
Drying and Storage:
-
Dry the regenerated catalyst under high vacuum.
-
Store the reactivated catalyst under a strict inert atmosphere.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reducing agents like hydrazine and sodium borohydride are hazardous and should be handled with extreme care.
The following diagram illustrates a generalized workflow for catalyst regeneration.
Removal and recovery of N,N'-Dimethyl-1,2-cyclohexanediamine from reaction mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal and recovery of N,N'-Dimethyl-1,2-cyclohexanediamine from various reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its recovery?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate recovery method. Key properties are summarized in the table below.
Q2: What are the common methods for removing and recovering this compound from reaction mixtures?
A2: The most common methods for recovering this compound include:
-
Liquid-Liquid Extraction: This is effective for separating the diamine from components with different solubilities in immiscible solvents.
-
Distillation: Particularly vacuum distillation, is suitable for separating the diamine from non-volatile impurities or solvents with significantly different boiling points.[1][2]
-
Purification via Salt Formation: This method can be used to selectively precipitate the diamine from a mixture, which is especially useful for separating it from non-basic impurities.[3]
Q3: How can I remove water from this compound?
A3: Water can be removed from this compound by distillation.[1][4] In some synthetic procedures, after a reaction, water is removed by distillation under reduced pressure to obtain the pure product.[1][4] Another method involves drying the organic extract containing the diamine over an anhydrous drying agent like magnesium sulfate.[2]
Q4: Is this compound stable during recovery processes?
A4: this compound is a relatively stable compound. However, like many amines, it can be sensitive to strong oxidizing agents. During distillation, it is important to avoid excessive temperatures to prevent potential decomposition.
Troubleshooting Guide
Issue 1: Low recovery yield after liquid-liquid extraction.
-
Question: I am experiencing a low yield of this compound after performing a liquid-liquid extraction. What could be the cause?
-
Answer: Low recovery yields can be attributed to several factors:
-
Incorrect pH: this compound is a basic compound. To ensure it remains in the organic phase during extraction from an aqueous medium, the pH of the aqueous layer should be sufficiently high (basic). A low pH will protonate the amine, making it more water-soluble. A pH of 12-13 is suggested to ensure the diamine is in its free base form.[1]
-
Inappropriate Solvent Choice: The organic solvent used for extraction should have a high affinity for the diamine and be immiscible with the aqueous phase. Ethereal solvents have been shown to be effective.[2]
-
Insufficient Number of Extractions: A single extraction may not be sufficient to recover all of the product. Performing multiple extractions (e.g., three or four times) with smaller volumes of the organic solvent will improve the recovery yield.[2]
-
Emulsion Formation: The formation of an emulsion at the interface of the two liquid phases can trap the product and hinder separation. If an emulsion forms, it can sometimes be broken by adding a small amount of brine or by gentle swirling.
-
Issue 2: The recovered this compound is impure.
-
Question: After recovery, my this compound contains impurities. How can I improve its purity?
-
Answer: The presence of impurities can be addressed by:
-
Washing the Organic Extract: Before drying and evaporating the solvent, wash the organic extract with brine (a saturated aqueous solution of NaCl). This can help remove residual water and some water-soluble impurities.
-
Distillation: If the impurities are non-volatile or have a significantly different boiling point, vacuum distillation of the recovered diamine can be a highly effective purification step.[1] A boiling point of 78-80 °C at 18 mmHg has been reported.
-
Chromatography: For high-purity requirements, column chromatography on silica gel can be employed to separate the diamine from closely related impurities.[3][5]
-
Purification via Salt Formation: If the impurities are not basic, the diamine can be converted to a salt (e.g., with sulfuric acid), which may precipitate.[1] The salt can then be isolated and the free diamine regenerated by treatment with a base.
-
Issue 3: Difficulty in separating the enantiomers of this compound.
-
Question: I need to resolve the enantiomers of this compound. What methods are available?
-
Answer: Chiral resolution of diamines can be achieved through:
-
Diastereomeric Salt Formation: Reacting the racemic diamine with a chiral acid, such as (+)-mandelic acid, can form diastereomeric salts.[3][5] These salts often have different solubilities, allowing for their separation by fractional crystallization.[3][5]
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers.[3][6] It may be necessary to derivatize the diamine, for example, by converting it to a diacetamide, to achieve good separation on certain chiral columns.[3][5]
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈N₂ | [7][8] |
| Molecular Weight | 142.24 g/mol | [4][7] |
| Boiling Point | 78-80 °C at 18 mmHg | [1] |
| Density | 0.902 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.472 | [1] |
| Melting Point | 39-44 °C | [7] |
| Appearance | Clear colorless to slightly yellow liquid; may solidify upon cooling | [1][2][8] |
Experimental Protocols
Protocol 1: Recovery by Liquid-Liquid Extraction
This protocol describes the recovery of this compound from an aqueous reaction mixture.
-
Basification: Cool the aqueous reaction mixture to 0 °C. Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the mixture is between 12 and 13.[1] This ensures the diamine is in its free base form.
-
Extraction: Transfer the basified mixture to a separatory funnel. Add an appropriate volume of an organic solvent, such as diethyl ether.[2] The volume of the organic solvent should be about one-third to one-half of the aqueous phase volume.
-
Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely.
-
Collection of Organic Phase: Drain the lower aqueous layer and collect the upper organic layer.
-
Repeated Extraction: Repeat the extraction process (steps 2-4) at least three more times with fresh portions of the organic solvent to maximize recovery.[2]
-
Drying: Combine all the organic extracts and dry them over an anhydrous drying agent, such as anhydrous magnesium sulfate.[2]
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Final Purification (Optional): The resulting crude this compound can be further purified by vacuum distillation.[2]
Protocol 2: Purification by Vacuum Distillation
This protocol is for the purification of crude this compound.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Charging the Flask: Place the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Connect the apparatus to a vacuum pump and gradually reduce the pressure to approximately 18 mmHg.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Collecting the Product: Collect the fraction that distills at 78-80 °C.[1]
-
Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 3: Purification via Salt Formation and Regeneration
This method is useful for separating the diamine from non-basic impurities.
-
Dissolution: Dissolve the impure this compound in a suitable solvent.
-
Acidification: Cool the solution to 0 °C. Slowly add a stoichiometric amount of an acid, such as a sulfuric acid solution, while stirring.[1] This will form the corresponding salt of the diamine.
-
Precipitation and Isolation: The diamine salt may precipitate out of the solution. If so, collect the solid by filtration and wash it with a small amount of cold solvent.
-
Regeneration of the Free Base: Suspend the isolated salt in water and cool the mixture to 0 °C. Add a strong base, such as an aqueous solution of sodium hydroxide, until the pH is basic (pH 12-13).[1]
-
Recovery: The free this compound will separate as an oily layer or can be extracted with an organic solvent as described in Protocol 1.
Visualizations
Caption: Workflow for Recovery by Liquid-Liquid Extraction.
Caption: Workflow for Purification by Vacuum Distillation.
Caption: Troubleshooting Decision Tree for Diamine Recovery.
References
- 1. This compound | 61798-24-1 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Chiral Vicinal Diamines Derived from Mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine | 87583-89-9 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 7. (R,R)-(-)-N,N -Dimethyl-1,2-cyclohexanediamine = 97.0 GC 68737-65-5 [sigmaaldrich.com]
- 8. strem.com [strem.com]
Technical Support Center: N,N'-Dimethyl-1,2-cyclohexanediamine Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing N,N'-Dimethyl-1,2-cyclohexanediamine in catalysis. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions catalyzed by this compound, particularly in copper-catalyzed C-N and C-O cross-coupling reactions (Ullmann-type reactions).
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivation: The active Cu(I) species may have been oxidized to inactive Cu(II).2. Ligand Degradation: The this compound ligand may have undergone N-arylation, a known deactivation pathway.[1] This side reaction can consume up to 10% of the aryl halide in some cases.3. Inactive Reactants: Poor quality or impure aryl halide or nucleophile.4. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base. | 1. Catalyst Handling: Use fresh, high-purity Cu(I) salts (e.g., CuI). Ensure all reagents and solvents are anhydrous and degassed to prevent oxidation.[2] Maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[2]2. Minimize Ligand Degradation: Use the minimum effective concentration of the ligand. Consider using a more sterically hindered diamine ligand if N-arylation is a persistent issue.3. Reagent Purity: Purify liquid starting materials by distillation or by passing them through a plug of activated alumina. Recrystallize solid starting materials.4. Condition Optimization: Screen different solvents (e.g., dioxane, toluene, DMF) and bases (e.g., K₃PO₄, Cs₂CO₃). Optimize the reaction temperature; while modern systems are milder than traditional Ullmann conditions, some reactions may require heating. |
| Formation of Side Products | 1. Hydrodehalogenation: Reduction of the aryl halide to the corresponding arene. This is often caused by trace amounts of water or other proton sources.[2]2. Homo-coupling of Aryl Halide: Formation of a biaryl compound from two molecules of the aryl halide. This can be a competing pathway in Ullmann-type reactions.[1]3. N-Arylation of the Ligand: As mentioned above, the diamine ligand itself can react with the aryl halide.[1] | 1. Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Use of a glovebox is recommended.2. Optimize Reaction Parameters: Lowering the reaction temperature may reduce the rate of homo-coupling. Adjusting the stoichiometry of the reactants can also be beneficial.3. Ligand Stoichiometry: Use the lowest effective catalyst and ligand loading to minimize the concentration of the ligand available for this side reaction. |
| Poor Selectivity (in reactions with multiple potential reaction sites) | 1. Inappropriate Ligand/Catalyst System: The chosen catalyst system may not provide the desired chemoselectivity.2. Reaction Conditions Favoring Undesired Pathway: The temperature, solvent, or base may promote reaction at an unintended site. | 1. Ligand Screening: Test a variety of ligands to find one that promotes the desired selectivity.2. Condition Optimization: Systematically vary the reaction temperature, solvent, and base to identify conditions that favor the formation of the desired product. |
Quantitative Data Summary
The following table summarizes the impact of reaction conditions on the yield of the desired product and the formation of a key side product, N-arylated this compound. Please note that specific yields are highly dependent on the specific substrates used.
| Reaction Condition | Effect on Desired Product Yield | Effect on N-Arylation of Ligand | Reference |
| Ligand Concentration | Optimal at low catalytic loadings (e.g., 1-10 mol%). Higher concentrations do not necessarily improve yield and can increase the likelihood of side reactions. | Higher ligand concentrations can lead to an increased rate of N-arylation. | |
| Aryl Halide | Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. | The N-arylation of the diamine ligand can be more significant with more reactive aryl halides like aryl bromides, with yields of the side product reaching up to 10%. | |
| Temperature | Higher temperatures can increase reaction rates but may also lead to increased decomposition and side product formation. Optimal temperatures are typically in the range of 80-130°C for many Ullmann-type reactions with this ligand. | Increased temperature can accelerate the rate of ligand N-arylation. | |
| Base | The choice of base is critical. Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃. The optimal base depends on the specific substrates. | A stronger base may increase the rate of both the desired reaction and the N-arylation of the ligand. | |
| Solvent | Polar aprotic solvents like dioxane, toluene, and DMF are commonly used and can influence reaction rates and yields. | The solvent can affect the solubility of the catalyst and reagents, which can in turn influence the relative rates of the desired reaction and side reactions. |
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion. What should I do?
A1: First, ensure that your catalyst is active and that your reagents and solvents are pure and anhydrous. If the issue persists, consider increasing the reaction temperature in increments of 10-20°C. You can also try screening different bases, as the choice of base can have a significant impact on the reaction rate. Finally, confirm that your starting materials are stable under the reaction conditions.
Q2: I am observing a significant amount of the dehalogenated arene as a byproduct. How can I minimize this?
A2: Hydrodehalogenation is typically caused by the presence of proton sources, most commonly water. Ensure that all your reagents, solvents, and glassware are scrupulously dried. Using a glovebox and freshly distilled solvents can help to minimize this side reaction.
Q3: How can I prevent the N-arylation of the this compound ligand?
A3: This is a common catalyst deactivation pathway. To minimize it, use the lowest effective catalyst and ligand loading. In some cases, using a slight excess of the amine nucleophile can also help to outcompete the ligand for reaction with the aryl halide. If this side reaction remains a significant problem, you may need to consider a different, more sterically hindered diamine ligand.
Q4: What is the optimal copper source for this type of reaction?
A4: Copper(I) salts, such as CuI, are generally the most effective pre-catalysts as they can directly enter the catalytic cycle. While Cu(0) or Cu(II) sources can sometimes be used, they may require an in-situ reduction or activation step, which can complicate the reaction.
Q5: Can I use this catalytic system for reactions with aryl chlorides?
A5: While this compound has been shown to be effective for the amination of some unactivated aryl chlorides, these reactions are generally more challenging than those with aryl bromides or iodides and may require higher temperatures and longer reaction times.[3]
Experimental Protocols
General Procedure for the Copper-Catalyzed N-Arylation of Amines
The following is a representative experimental protocol for the N-arylation of an amine with an aryl halide using a CuI/N,N'-Dimethyl-1,2-cyclohexanediamine catalyst system. This protocol should be adapted and optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
(±)-trans-N,N'-Dimethyl-1,2-cyclohexanediamine (0.1 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol), K₃PO₄ (424 mg, 2.0 mmol), and the aryl halide (1.0 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Add (±)-trans-N,N'-Dimethyl-1,2-cyclohexanediamine (17 µL, 0.1 mmol) and the amine (1.2 mmol) via syringe.
-
Place the sealed tube in a preheated oil bath at 110°C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for a typical Ullmann-type C-N coupling reaction.
Caption: Common reaction pathways in this compound catalysis.
References
Impact of substrate scope on N,N'-Dimethyl-1,2-cyclohexanediamine catalyst performance
Technical Support Center: N,N'-Dimethyl-1,2-cyclohexanediamine Catalyst
Welcome to the technical support center for the this compound catalyst. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile chiral ligand.
Frequently Asked Questions (FAQs)
Q1: I am observing low enantiomeric excess (ee) with my new substrate. What are the likely causes?
A1: Low enantioselectivity with a new substrate can stem from several factors related to its structure and properties:
-
Steric Hindrance: Bulky substituents on the substrate can clash with the chiral ligand, preventing the ideal orientation for stereoselective transformation.[1][2] This can lead to a decrease in enantioselectivity.
-
Electronic Effects: The electronic properties of the substrate (electron-donating or electron-withdrawing groups) can influence the transition state energy of the two enantiomeric pathways differently, thereby affecting the ee.[3]
-
Substrate-Catalyst Mismatch: The specific chirality of the this compound ligand may not be optimal for every substrate. The interaction between the substrate and the chiral catalyst is crucial for high enantioselectivity.
-
Reaction Conditions: Parameters such as temperature, solvent, and concentration are not universally optimal for all substrates.[4] Each new substrate may require re-optimization of these conditions.
Q2: My reaction yield is excellent, but the enantiomeric excess (ee) is poor. What should I investigate first?
A2: High yield with low ee suggests that the catalyst is active but not selective for your specific substrate. The first parameters to adjust are typically temperature and solvent.[4] Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state of the major enantiomer.[4] Additionally, performing a solvent screen is a high-impact experiment, as different solvents can influence the geometry of the transition state.[4]
Q3: How do I know if steric hindrance from my substrate is the primary issue?
A3: To determine if steric hindrance is the main problem, you can try the following:
-
Systematic Substrate Modification: Test a series of related substrates with systematically varying steric bulk near the reaction center. A clear trend of decreasing ee and/or yield with increasing substituent size points towards a steric issue.[1]
-
Computational Modeling: Molecular modeling can help visualize the interaction between your substrate and the catalyst, revealing potential steric clashes in the transition state.
-
Literature Review: Search for studies using the same catalyst with substrates of similar structural motifs to see if steric limitations have been reported.
Q4: Can impurities in the substrate affect the catalyst's performance?
A4: Yes, impurities in the substrate, reagents, or solvent can significantly impact the reaction. Water is a common impurity that can negatively affect many catalytic systems.[4] Other impurities might coordinate to the metal center, inhibiting the catalyst or altering its chiral environment. Always use reagents and solvents of the highest purity and ensure anhydrous conditions when necessary.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered when exploring the substrate scope of this compound catalyzed reactions.
Issue 1: Low or No Conversion with a New Substrate
If you are observing low or no product formation with a new substrate, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Decreased Enantiomeric Excess (ee) with a New Substrate
If the reaction is proceeding but with poor stereoselectivity, consider the following optimization steps.
Caption: Optimization workflow for low enantioselectivity.
Data Presentation: Impact of Substrate on Catalyst Performance
The performance of the this compound catalyst is highly dependent on the substrate's electronic and steric properties. The following tables provide representative data for a hypothetical asymmetric transfer hydrogenation of various ketones.
Table 1: Effect of Substrate Steric Hindrance
| Entry | Substrate (Ketone) | R Group | Yield (%) | ee (%) |
| 1 | Acetophenone | Methyl | 98 | 95 |
| 2 | Propiophenone | Ethyl | 95 | 92 |
| 3 | Isobutyrophenone | Isopropyl | 85 | 78 |
| 4 | Pivalophenone | tert-Butyl | 60 | 45 |
As steric bulk increases, both yield and enantioselectivity tend to decrease due to hindered access to the catalytic site.[1][5]
Table 2: Effect of Substrate Electronic Properties (Substituted Acetophenones)
| Entry | Substituent (para-) | Electronic Effect | Yield (%) | ee (%) |
| 1 | -OCH₃ | Electron-donating | 99 | 92 |
| 2 | -CH₃ | Electron-donating | 98 | 94 |
| 3 | -H | Neutral | 98 | 95 |
| 4 | -Cl | Electron-withdrawing | 96 | 97 |
| 5 | -NO₂ | Strongly electron-withdrawing | 94 | 99 |
Electron-withdrawing groups on the aromatic ring can enhance enantioselectivity in certain reactions by influencing the electronics of the transition state.[3]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone
This protocol provides a starting point for optimizing reactions with new substrates.
-
Catalyst Preparation: In a nitrogen-purged glovebox, a solution of the metal precursor (e.g., [RuCl₂(p-cymene)]₂) and the (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine ligand (1:1.1 molar ratio) is stirred in an anhydrous solvent (e.g., isopropanol) for 30 minutes at room temperature to form the active catalyst.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the ketone substrate (1.0 mmol).
-
Reagent Addition: Add the pre-formed catalyst solution (0.5-2.0 mol%).
-
Initiation: Add the hydrogen source, typically a mixture of formic acid and triethylamine (5:2 azeotrope, 5 equivalents), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 25 °C) and monitor its progress by TLC or GC.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Analysis: The crude product is purified by flash column chromatography. The yield is determined, and the enantiomeric excess (ee) is measured by chiral HPLC or GC.
Protocol 2: Solvent and Temperature Screening
To optimize for a new substrate, a systematic screen of solvents and temperatures is recommended.
-
Setup: Prepare multiple reaction vials in parallel, each with the same concentration of substrate and catalyst loading.
-
Solvent Screen: Use a range of anhydrous solvents (e.g., isopropanol, dichloromethane, toluene, THF) and run the reactions at a standard temperature (e.g., 25 °C).
-
Temperature Screen: Using the best solvent identified, set up reactions at various temperatures (e.g., 40 °C, 25 °C, 0 °C, -20 °C).[4]
-
Analysis: After a set time (e.g., 24 hours), quench all reactions and analyze the conversion and ee for each condition to identify the optimum.[4]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. osti.gov [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for using chiral diamine ligands in catalysis
Welcome to our technical support center dedicated to the use of chiral diamine ligands in asymmetric catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and address frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are chiral diamine ligands and why are they effective in asymmetric catalysis?
Chiral diamine ligands are organic molecules containing two nitrogen atoms within a chiral scaffold. Their effectiveness in asymmetric catalysis stems from their ability to form stable chelate complexes with metal centers. This creates a well-defined and rigid chiral environment around the metal, which in turn directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. The C2-symmetric backbone of many chiral diamines, along with their tunable steric and electronic properties, makes them highly versatile for a wide range of enantioselective transformations.
Q2: How should I select the appropriate chiral diamine ligand for my reaction?
The selection of an optimal chiral ligand is a critical step in developing a stereoselective synthesis. The choice depends on several factors, including the nature of the substrate, the metal catalyst, and the specific transformation. For instance, in asymmetric transfer hydrogenation of ketones, ruthenium complexes of N-tosylated diamines like TsDPEN are highly effective. For copper-catalyzed Henry reactions, ligands derived from (1R,2R)-1,2-Diphenylethylenediamine (DPEN) or (1R,2R)-(-)-1,2-Diaminocyclohexane (DACH) have shown excellent results. It is often necessary to screen a library of ligands to identify the best performer for a new application.
Q3: What is the best way to handle and store chiral diamine ligands and their metal complexes?
Many chiral diamine ligands and their corresponding metal complexes can be sensitive to air, moisture, and light. Proper handling and storage are crucial to maintain their catalytic activity and enantiopurity. It is recommended to store them in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or a desiccator. When handling these compounds, use of anhydrous and deoxygenated solvents and Schlenk techniques are advisable to prevent degradation.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee)
Low enantioselectivity is a common issue in asymmetric catalysis. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
A. Verify Ligand and Reagent Purity: The chemical and enantiomeric purity of the chiral diamine ligand, as well as the purity of substrates, reagents, and solvents, is paramount. Impurities can act as catalyst poisons or promote non-selective background reactions.
Experimental Protocol: Determination of Ligand Enantiomeric Purity by NMR Spectroscopy A common method to determine the enantiomeric purity of a chiral diamine is through derivatization with a chiral agent to form diastereomers, which can be distinguished by NMR.
-
Derivatization: In an NMR tube, dissolve the chiral diamine (1.0 equiv.) in deuterated chloroform (CDCl₃). Add a chiral derivatizing agent, such as (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) (1.1 equiv.) and a non-nucleophilic base like triethylamine (1.2 equiv.).
-
NMR Analysis: Acquire a ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric amides.
-
Quantification: The enantiomeric excess (ee) can be calculated by integrating the signals corresponding to each diastereomer.
B. Optimize Reaction Temperature: Temperature can have a significant impact on enantioselectivity. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher ee. However, in some cases, an optimal temperature exists, and both higher and lower temperatures may decrease enantioselectivity.
Table 1: Effect of Temperature on Enantioselectivity in a Copper-Catalyzed Henry Reaction
| Entry | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 70 | 98 | 75 |
| 2 | 25 | 95 | 88 |
| 3 | 0 | 92 | 95 |
| 4 | -17 | 89 | 92 |
Data is illustrative and based on trends observed in the literature for similar reactions.
C. Screen Solvents: The solvent can influence the conformation and solvation of the catalyst-substrate complex, thereby affecting the chiral induction. A solvent screening study is often necessary to identify the optimal medium for a given reaction.
Table 2: Effect of Solvent on Enantioselectivity in an Asymmetric Transfer Hydrogenation
| Entry | Solvent | Conversion (%) | ee (%) |
| 1 | Dichloromethane | >99 | 95 |
| 2 | Toluene | 98 | 92 |
| 3 | Acetonitrile | >99 | 97 |
| 4 | Isopropanol | 95 | 85 |
Data is illustrative and based on trends observed in the literature for similar reactions.
Issue 2: Low Reaction Yield or Slow Conversion
Low yield or a sluggish reaction can be caused by a number of factors, from an inactive catalyst to suboptimal reaction conditions.
Troubleshooting Workflow for Low Yield
Technical Support Center: Strategies to Prevent Catalyst Poisoning with Amine Ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with catalyst poisoning by amine ligands.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My palladium-catalyzed cross-coupling reaction is sluggish or has completely stalled. How do I know if amine poisoning is the cause?
A1: Several signs can indicate that an amine is poisoning your catalyst.[1] A stalled reaction after an initial period of activity is a strong indicator.[2] Other signs include:
-
Low or No Conversion: The most apparent sign is the failure to form the desired product.[1]
-
Inconsistent Results: Unexplained variations in yield between identical reaction setups can point to contamination by an amine.[1]
-
Visual Changes: A color change in the reaction mixture, such as the formation of palladium black, can suggest catalyst precipitation and deactivation.[3]
-
Control Experiments: A key diagnostic test is to run a control reaction with a similar substrate that lacks the amine functionality. If this reaction proceeds smoothly, it strongly suggests the amine is the poisoning agent.[2]
Q2: What is the underlying mechanism of catalyst poisoning by amines?
A2: The primary mechanism of catalyst poisoning by amines is the coordination of the lone pair of electrons on the nitrogen atom to the active metal center of the catalyst (e.g., palladium). This forms a stable metal-amine complex, which blocks the site where the catalytic reaction is supposed to occur, thus rendering the catalyst inactive. This binding can be reversible or irreversible.[1][4]
Q3: Can the amine substrate itself be the source of poisoning?
A3: Yes, the amine substrate or product in a reaction can act as a ligand and poison the catalyst. This is particularly common in reactions like the Buchwald-Hartwig amination, where an amine is a key reactant.[5] The strong coordination of the amine to the palladium center can lead to catalyst deactivation.[4]
Q4: My starting materials are pure. What are other potential sources of amine contamination?
A4: Amine contamination can arise from various sources, even with pure starting materials. Degradation of solvents like dimethylformamide (DMF) can produce trace amounts of dimethylamine. Additionally, some reagents may have been synthesized using amines in previous steps, and residual amounts may carry over.
Q5: I suspect my catalyst is poisoned. What are my options to rescue the reaction?
A5: If you suspect catalyst poisoning during a reaction, you can try the following:
-
Increase Catalyst Loading: Adding a fresh batch of catalyst to the stalled reaction can sometimes restart it, which is a strong diagnostic indicator of poisoning.[2]
-
Add Excess Ligand: In some cases, adding an excess of the desired ligand can help displace the poisoning amine from the catalyst's coordination sphere.[5]
Prevention Strategies
There are three primary strategies to prevent catalyst poisoning by amine ligands:
-
Amine Scavenging: This involves adding a reagent to the reaction mixture that selectively reacts with and "scavenges" excess or contaminating amines.
-
Protecting Group Strategy: The amine functionality is temporarily converted into a non-coordinating group (a "protecting group") for the duration of the catalytic reaction and is then reverted to the amine post-reaction.
-
Ligand and Catalyst Design: Utilizing specialized ligands and catalyst systems that are inherently more resistant to amine coordination.
Strategy 1: Amine Scavenging
Q6: What are amine scavengers and how do they work?
A6: Amine scavengers are reagents, often solid-supported for easy removal, that have a functional group designed to react selectively with primary and secondary amines.[6] A common example is a polystyrene resin functionalized with isocyanate groups (PS-Isocyanate). The isocyanate reacts with the amine to form a urea linkage, effectively tethering the amine to the solid support, which can then be filtered off.[7]
Quantitative Data: Amine Scavenging
The effectiveness of an amine scavenger can be seen in the purification of reaction mixtures, leading to higher purity of the desired product.
| Amine Substrate | Scavenger (Equivalents) | Time (h) | Temperature (°C) | % Amine Scavenged |
| Piperidine | PS-Isocyanate (3) | 1 | 25 | 100 |
| Benzylamine | PS-Isocyanate (3) | 1 | 25 | 100 |
| Aniline | PS-Isocyanate (3) | 16 | 25 | 100 |
| Aniline | MP-Isocyanate (3) | 1 | 60 | 100 |
Data compiled from product information for PS-Isocyanate and MP-Isocyanate scavengers.[7][8]
Experimental Protocol: Using an Isocyanate Scavenger
Objective: To remove an excess of a primary or secondary amine from a reaction mixture post-reaction.
Materials:
-
Reaction mixture containing excess amine
-
Polystyrene-Isocyanate (PS-Isocyanate) resin (typically 1.0-1.8 mmol/g loading)[7]
-
Anhydrous dichloromethane (DCM) or a suitable solvent that swells the resin
-
Filtration apparatus
Procedure:
-
Determine the Amount of Scavenger: Calculate the molar amount of excess amine in your reaction. A common practice is to use 2-3 equivalents of the scavenger resin relative to the excess amine.[7]
-
Add the Scavenger: To the reaction mixture, add the calculated amount of PS-Isocyanate resin.
-
Agitation: Stir or shake the resulting slurry at room temperature. For typical aliphatic amines, scavenging is often complete within 1-2 hours. For less reactive amines like anilines, longer reaction times (up to 16 hours) may be necessary.[7]
-
Monitoring: The progress of scavenging can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by checking for the disappearance of the amine from the solution.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent (e.g., DCM) to recover any product that may have adhered to the resin.
-
Work-up: Combine the filtrate and the washings. The resulting solution, now free of the excess amine, can be concentrated and further purified as needed.
Strategy 2: Protecting Group Strategy
Q7: How does using a protecting group prevent catalyst poisoning?
A7: By converting the amine into a less nucleophilic functional group, such as a carbamate, its ability to coordinate to the metal catalyst is significantly diminished. The most common protecting groups for amines are tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). After the catalytic reaction is complete, the protecting group is removed to regenerate the free amine.
Quantitative Data: Comparison of Common Amine Protecting Groups
| Protecting Group | Stability (Stable to) | Deprotection Conditions |
| Boc | Catalytic hydrogenation, bases, nucleophiles | Strong acids (TFA, HCl) |
| Cbz | Acidic and basic conditions | Catalytic hydrogenolysis (H₂/Pd/C) |
| Fmoc | Acidic conditions | Secondary amine bases (e.g., piperidine) |
This table summarizes the orthogonal stability and deprotection conditions for the most common amine protecting groups.[9]
Experimental Protocols: Amine Protection and Deprotection
Protocol 2.1: tert-Butoxycarbonyl (Boc) Protection of a Primary Amine [10]
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
2:1 v/v mixture of H₂O/THF
-
Dichloromethane (DCM) for extraction
Procedure:
-
Setup: In a round-bottom flask, dissolve the primary amine and TEA in the H₂O/THF solvent mixture. Stir at room temperature until all solids are dissolved.
-
Reaction: Cool the mixture to 0°C in an ice bath. Add Boc₂O in one portion.
-
Stirring: Stir the reaction at 0°C for at least 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Remove the THF under reduced pressure. Extract the aqueous residue with DCM (3x).
-
Washing: Wash the combined organic layers with deionized water and then with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.
Protocol 2.2: Deprotection of a Boc-Protected Amine with Acid [11]
Materials:
-
N-Boc protected amine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Setup: Dissolve the N-Boc protected amine in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution.
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-MS.
-
Isolation: Upon completion, the product often precipitates as the hydrochloride salt. Collect the solid by filtration and wash it with diethyl ether.
Protocol 2.3: Benzyloxycarbonyl (Cbz) Protection of an Amine [12]
Materials:
-
Amine (1 mmol)
-
Benzyl chloroformate (Cbz-Cl) (1 mmol)
-
Polyethylene glycol (PEG-400) (0.5 mL)
-
Diethyl ether
Procedure:
-
Setup: To a magnetically stirred mixture of Cbz-Cl and PEG-400, add the amine at room temperature.
-
Reaction: Stir the mixture for the required time (typically short, monitor by TLC).
-
Work-up: Add diethyl ether to the reaction mixture. Separate the organic phase, wash with saturated aqueous NaHCO₃, and dry over anhydrous sodium sulfate.
-
Isolation: Evaporate the solvent and purify the crude product by column chromatography.
Protocol 2.4: Deprotection of a Cbz-Protected Amine via Hydrogenolysis [13]
Materials:
-
Cbz-protected amine (1.0 equiv)
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Setup: Dissolve the Cbz-protected amine in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the starting material).
-
Hydrogenation: Purge the flask with an inert gas, then introduce hydrogen gas (e.g., via a balloon) and stir the mixture vigorously at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, filter the mixture through Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 2.5: 9-Fluorenylmethoxycarbonyl (Fmoc) Protection of an Amine [1]
Materials:
-
Amine (42.0 mmol)
-
Fmoc-succinamide (Fmoc-OSu) (44.1 mmol)
-
2:1 v/v THF:saturated aqueous NaHCO₃
Procedure:
-
Setup: Dissolve the amine and Fmoc-OSu in the THF/NaHCO₃ solution.
-
Reaction: Stir the mixture at room temperature for 16 hours.
-
Work-up: Dilute with water, adjust the pH to 9 with saturated NaHCO₃, and extract with diethyl ether. Acidify the aqueous layer to pH 1 with 1M HCl.
-
Isolation: Extract the product with an organic solvent, dry, and concentrate to yield the Fmoc-protected amine.
Protocol 2.6: Deprotection of an Fmoc-Protected Amine [1]
Materials:
-
Fmoc-protected amine (2.5 mmol)
-
Morpholine (7.5 mmol)
-
Acetonitrile
Procedure:
-
Setup: Dissolve the Fmoc-protected amine in acetonitrile.
-
Reaction: Add morpholine and stir at room temperature for 24 hours.
-
Work-up: Quench the reaction with water and extract with DCM.
-
Isolation: Wash the combined organic phases with 5% aqueous LiCl, dry with sodium sulfate, filter, and evaporate the solvent. Purify by silica gel flash chromatography.
Strategy 3: Ligand and Catalyst Design
Q8: Are there catalysts or ligands that are inherently resistant to amine poisoning?
A8: Yes, significant research has focused on developing palladium catalysts with bulky, electron-rich phosphine ligands. These ligands can promote the desired catalytic cycle steps (like reductive elimination) to be faster than the rate of catalyst deactivation by amine coordination. Ligands such as BrettPhos and RuPhos have shown broad scope for C-N cross-coupling reactions, even with challenging amine substrates, often requiring lower catalyst loadings and shorter reaction times.[1][14] The steric bulk of these ligands can create a "protective pocket" around the metal center, hindering the coordination of potentially poisoning amines.
Visual Guides
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Palladium Promoted Production of Higher Amines from a Lower Amine Feedstock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. ijacskros.com [ijacskros.com]
Technical Support Center: Stereoselectivity Control with N,N'-Dimethyl-1,2-cyclohexanediamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N,N'-Dimethyl-1,2-cyclohexanediamine and its derivatives in stereoselective synthesis. The following information focuses on the critical influence of temperature on the stereochemical outcome of these reactions.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally influence the stereoselectivity of a reaction catalyzed by a chiral ligand like this compound?
A1: In asymmetric catalysis, lower reaction temperatures typically lead to higher stereoselectivity (both enantioselectivity and diastereoselectivity). This is because the transition states leading to the different stereoisomers have different activation energies. At lower temperatures, the reaction is more likely to proceed through the transition state with the lowest activation energy, which corresponds to the formation of the major stereoisomer.
Q2: I observed a decrease in yield when I lowered the reaction temperature to improve stereoselectivity. Is this normal?
A2: Yes, this is a common trade-off. Lowering the temperature decreases the reaction rate, which can lead to lower conversion and overall yield within a given timeframe. It is often necessary to extend the reaction time at lower temperatures to achieve a satisfactory yield while maximizing stereoselectivity.
Q3: Can a very low temperature be detrimental to the reaction?
A3: In some cases, yes. Extremely low temperatures can lead to issues with solubility of reagents or catalysts, significantly slowing down the reaction to an impractical rate. It is crucial to find an optimal temperature that balances high stereoselectivity with a reasonable reaction rate and yield.
Q4: Besides temperature, what other reaction parameters can I adjust to improve stereoselectivity?
A4: Several factors can influence stereoselectivity, including the choice of solvent, the concentration of reactants, the nature of any additives (like Lewis acids or bases), and the specific structure of the chiral ligand and reactants. A systematic optimization of these parameters is often necessary to achieve the desired outcome.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Stereoselectivity (ee or de) | The reaction temperature is too high, allowing the reaction to proceed through multiple, energetically similar transition states. | Systematically lower the reaction temperature. For instance, if the reaction was run at room temperature (25 °C), try running it at 0 °C and then at -10 °C or lower. Monitor both stereoselectivity and yield at each temperature. |
| The solvent may not be optimal for achieving high stereoselectivity. | Screen a variety of solvents. For example, if a reaction in THF gives low stereoselectivity, try other ethereal solvents like DME or non-polar solvents like toluene, if compatible with the reaction chemistry. | |
| Low Yield at Optimal Stereoselectivity | The reaction time is insufficient at the lower temperature required for high stereoselectivity. | Increase the reaction time. Monitor the reaction progress by techniques like TLC or GC/MS to determine when the reaction has reached completion. |
| Inconsistent Stereoselectivity Results | Traces of water or other impurities in the reagents or solvents can interfere with the catalyst and affect the stereochemical outcome. | Ensure all reagents and solvents are rigorously dried and purified before use. Run reactions under an inert atmosphere (e.g., argon or nitrogen). |
| The chiral ligand may have degraded or is of insufficient purity. | Verify the purity and integrity of the this compound derivative. If necessary, purify the ligand before use. |
Data Presentation: Influence of Temperature on Enantioselectivity
The following table summarizes the effect of temperature on the enantioselectivity of the Cu-catalyzed asymmetric conjugate addition of diethylzinc to chalcone using a bis(NHC) ligand derived from (±)-trans-1,2-cyclohexanediamine. This data illustrates the general principle that lower temperatures favor higher enantiomeric excess (ee).
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 25 | 24 | 91 | 65 |
| 2 | 0 | 24 | 89 | 70 |
| 3 | -10 | 48 | 69 | 75 |
Data adapted from Park, J., et al. (2019). (±)-trans-1,2-Cyclohexanediamine-Based Bis(NHC) Ligand for Cu-Catalyzed Asymmetric Conjugate Addition Reaction. Molecules, 24(18), 3375.
Experimental Protocols
Key Experiment: Cu-Catalyzed Asymmetric Conjugate Addition of Diethylzinc to Chalcone
This protocol is based on the work of Park et al. (2019) and demonstrates a typical setup for investigating the influence of temperature on stereoselectivity.
Materials:
-
Chalcone (substrate)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Copper(II) acetate (Cu(OAc)₂) or Copper(II) perchlorate (Cu(ClO₄)₂) (catalyst precursor)
-
(±)-trans-1,2-Cyclohexanediamine-derived bis(NHC) ligand
-
Anhydrous 1,2-dimethoxyethane (DME) (solvent)
-
Standard glassware for air- and moisture-sensitive reactions
-
Cryostat or ice/salt baths for temperature control
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the copper salt (e.g., Cu(OAc)₂, 0.04 mmol) and the chiral bis(NHC) ligand (0.04 mmol) in anhydrous DME (2 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the resulting solution to the desired temperature (-10 °C, 0 °C, or 25 °C).
-
Add the chalcone (1.0 mmol) to the cooled solution.
-
Slowly add the diethylzinc solution (1.5 mL, 1.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at the set temperature for the specified duration (24 to 48 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC analysis).
Visualizations
Caption: General experimental workflow for the catalyzed asymmetric addition.
Caption: Logical relationship between temperature, reaction rate, and stereoselectivity.
Addressing substrate inhibition in N,N'-Dimethyl-1,2-cyclohexanediamine catalyzed reactions
This technical support center is designed for researchers, scientists, and drug development professionals utilizing N,N'-Dimethyl-1,2-cyclohexanediamine as a ligand in catalytic reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, with a focus on mitigating potential substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my reaction?
A1: this compound is a chiral diamine ligand commonly used in copper-catalyzed cross-coupling reactions, such as the Ullmann condensation for C-N, C-O, and C-S bond formation. Its primary roles are to:
-
Increase Catalyst Solubility and Stability: The ligand coordinates to the copper center, preventing aggregation and precipitation of the catalyst.
-
Enhance Reaction Rates: N,N'-dimethyl-substituted diamines are known to provide higher reaction rates compared to unsubstituted diamines.[1]
-
Prevent Catalyst Deactivation: Kinetic studies on similar systems suggest that the diamine ligand can prevent the formation of less reactive, multiply ligated copper complexes, which can be a deactivation pathway.[1]
-
Induce Asymmetry (in stereoselective reactions): The chiral backbone of the ligand can be used to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer.
Q2: I am observing low to no conversion in my Ullmann-type coupling reaction. What are the initial troubleshooting steps?
A2: Low or no product yield in Ullmann coupling reactions is a common issue. Here are some initial steps to take:
-
Verify Catalyst and Reagent Quality: Ensure that the copper source (e.g., CuI) is fresh and has been stored under an inert atmosphere to prevent oxidation. The purity of your substrates and the dryness of your solvent are also critical.
-
Check Ligand Integrity: Confirm the purity and integrity of the this compound ligand.
-
Optimize Reaction Conditions: Key parameters to investigate include the choice of base, solvent, and reaction temperature. For instance, in the N-arylation of nitrogen heterocycles, K₃PO₄ is often optimal for aryl iodides, while K₂CO₃ can be more effective for aryl bromides.[1]
-
Ensure Inert Atmosphere: These reactions are often sensitive to oxygen. Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
Q3: My reaction rate is decreasing at higher substrate concentrations. Could this be substrate inhibition?
A3: While not extensively documented for this specific catalytic system, a decrease in reaction rate at high substrate concentrations can be indicative of substrate inhibition. This phenomenon is observed in about 20% of all known enzymes and can also occur in non-enzymatic catalysis.[2] It may happen if two substrate molecules bind to the catalyst in a way that blocks the productive catalytic cycle.[2] See the detailed troubleshooting guide below for strategies to investigate and mitigate this potential issue.
Troubleshooting Guide: Addressing Potential Substrate Inhibition
Substrate inhibition can manifest as a decrease in the initial reaction rate as the concentration of one or both substrates is increased beyond an optimal point. The following guide provides a systematic approach to diagnose and address this issue.
Problem: Reaction rate decreases at high substrate concentrations.
Potential Cause: Formation of an unreactive or less reactive catalyst-substrate complex. In the context of a copper-catalyzed Ullmann reaction, this could involve the coordination of multiple substrate molecules (either the aryl halide or the nucleophile) to the copper center, thereby inhibiting the catalytic cycle.
Diagnostic Workflow
Caption: A logical workflow for diagnosing potential substrate inhibition.
Mitigation Strategies
| Strategy | Detailed Experimental Protocol | Expected Outcome |
| 1. Substrate Concentration Optimization | Perform a series of reactions varying the concentration of the suspected inhibitory substrate while keeping the concentrations of all other reactants, catalyst, and ligand constant. A good starting point is to test concentrations ranging from 0.5 to 5 equivalents relative to the limiting reagent. | Identification of an optimal substrate concentration range that maximizes the reaction rate. |
| 2. Slow Addition of Substrate | Instead of adding the full amount of the potentially inhibitory substrate at the beginning of the reaction, add it portion-wise or via a syringe pump over an extended period. This maintains a low, steady-state concentration of the substrate in the reaction mixture. | Improved overall reaction rate and yield by avoiding the accumulation of high concentrations of the inhibitory substrate. |
| 3. Modification of Ligand-to-Metal Ratio | In some cases, increasing the ligand-to-metal ratio can help to prevent the formation of inhibitory multi-substrate-catalyst complexes by favoring the formation of the desired catalyst-ligand complex. Experiment with ligand:copper ratios from 1:1 to 2:1. | Enhanced reaction rates at higher substrate concentrations due to the stabilization of the active catalytic species. |
| 4. Temperature Adjustment | The stability of the inhibitory complex may be temperature-dependent. Try running the reaction at a slightly higher or lower temperature to see if this disfavors the formation of the unreactive complex. | An increase in the reaction rate may be observed at a different temperature, indicating a shift in the equilibrium away from the inhibited state. |
Experimental Protocols
General Protocol for Copper-Catalyzed N-Arylation of Heterocycles
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Copper(I) iodide (CuI)
-
This compound
-
Aryl halide
-
Heterocycle
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., dioxane or toluene)
Procedure:
-
To an oven-dried Schlenk tube, add CuI (5 mol %), the heterocycle (1.0 mmol), and the base (2.0 mmol).
-
Seal the tube, and evacuate and backfill with argon (repeat three times).
-
Add the aryl halide (1.2 mmol), this compound (10 mol %), and the anhydrous solvent (3 mL) via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Kinetic Analysis for Investigating Substrate Inhibition
Objective: To determine if high concentrations of a substrate are inhibitory.
Procedure:
-
Set up a series of parallel reactions following the general protocol.
-
In the first set of experiments, vary the concentration of the aryl halide (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, 3.0 equivalents relative to the heterocycle) while keeping the concentration of the heterocycle, catalyst, ligand, and base constant.
-
In a second set of experiments, vary the concentration of the heterocycle using the same range of equivalents relative to the aryl halide.
-
For each reaction, take aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction in the aliquots and analyze by a quantitative method (e.g., GC or HPLC with an internal standard) to determine the product concentration.
-
Calculate the initial reaction rate for each reaction by plotting the product concentration versus time and determining the slope of the initial linear portion of the curve.
-
Plot the initial rate versus the substrate concentration for each set of experiments. A curve that shows an initial increase in rate followed by a decrease at higher concentrations is indicative of substrate inhibition.
Data Presentation
Table 1: Typical Reaction Parameters for Ullmann N-Arylation
| Parameter | Typical Range | Notes |
| Catalyst Loading | 1 - 10 mol % | Higher loadings may be required for less reactive substrates. |
| Ligand Loading | 5 - 20 mol % | A 1:1 or 2:1 ligand-to-copper ratio is common. |
| Base | 1.5 - 2.5 equivalents | K₃PO₄ for aryl iodides, K₂CO₃ for aryl bromides.[1] |
| Solvent | Dioxane, Toluene, DMF | Anhydrous conditions are crucial. |
| Temperature | 80 - 120 °C | Optimization is often necessary. |
| Substrate Ratio | 1:1 to 1:1.5 (Nucleophile:Aryl Halide) | Excess of one substrate may be beneficial but can also lead to inhibition. |
Visualizations
Caption: A simplified representation of the catalytic cycle for copper-catalyzed N-arylation.
Disclaimer: The information on substrate inhibition provided here is based on general principles of catalysis. While it represents a potential challenge in any catalytic system, it has not been extensively documented for reactions specifically catalyzed by this compound. The troubleshooting guide should be used as a tool to investigate unexpected kinetic profiles.
References
Validation & Comparative
A Comparative Guide to N,N'-Dimethyl-1,2-cyclohexanediamine and TMEDA in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the choice of ligand can be the determining factor in achieving high enantioselectivity and yield. Among the vast array of available ligands, diamines have carved out a significant niche, particularly in reactions involving organolithium reagents. This guide provides an objective comparison of two commonly employed diamines: the chiral ligand trans-(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine and the achiral ligand N,N,N',N'-tetramethylethylenediamine (TMEDA). While both are bidentate nitrogen ligands, their distinct structural features lead to vastly different applications and performance in asymmetric transformations.
N,N'-Dimethyl-1,2-cyclohexanediamine, a C₂-symmetric chiral diamine, is designed to create a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. In contrast, TMEDA is primarily utilized as a strong coordinating agent for organolithium species, breaking down aggregates and enhancing reactivity, without inherent chiral directing capabilities. This guide will delve into their comparative performance in key asymmetric reactions, supported by experimental data, to aid researchers in ligand selection for their specific synthetic challenges.
Performance in Asymmetric Deprotonation
A classic example highlighting the divergent roles of these diamines is the asymmetric deprotonation of N-Boc pyrrolidine. This reaction is a benchmark for evaluating the effectiveness of chiral ligands in inducing enantioselectivity in the removal of a proton.
Key Findings:
-
This compound Derivatives: In the asymmetric deprotonation of N-Boc pyrrolidine using isopropyllithium (i-PrLi), the C₂-symmetric diamine, (S,S)-1,2-bis(N,N-dimethylamino)cyclohexane, a close analog of this compound, was found to be completely ineffective at inducing enantioselectivity.
-
TMEDA: While not used to induce chirality, TMEDA is frequently employed in directed ortho-metalation reactions to accelerate the rate of deprotonation by deaggregating the organolithium reagent.[1] However, it does not provide any asymmetric induction.
-
High-Performing Chiral Diamines: For this specific transformation, other chiral diamines like (-)-sparteine have demonstrated high levels of enantioselectivity, leading to the preferential removal of the pro-S proton with selectivities greater than 95%.
The data clearly indicates that for asymmetric deprotonation, the inherent chirality of the diamine ligand is crucial. While TMEDA can enhance the rate of the reaction, it is unsuitable for achieving enantiocontrol. The choice of a C₂-symmetric diamine like a derivative of this compound is essential for creating the necessary chiral environment.
Performance in Asymmetric Addition to Imines
The enantioselective addition of organolithium reagents to imines is a fundamental method for the synthesis of chiral amines. The choice of ligand in this reaction can significantly influence both the yield and the enantiomeric excess of the product.
Comparative Data:
| Reaction | Ligand | Organolithium Reagent | Imine Substrate | Yield (%) | Enantiomeric Ratio (er) | Reference |
| Addition to N-anisyl aldimines | Chiral Bisoxazolines | MeLi, n-BuLi, PhLi | Various aliphatic and aromatic | 81-99 | up to 95.5:4.5 | [2] |
| Addition to Aromatic Imines | C₂-Symmetric Tertiary Diamines | MeLi | Various aromatic | - | up to 95:5 | [3] |
While direct comparative data for this compound and TMEDA in the same imine addition reaction is scarce in the literature, the available data for similar chiral diamines and the known function of TMEDA allow for a clear distinction in their roles. Chiral diamines, including C₂-symmetric tertiary diamines, are employed to induce high enantioselectivity in the addition of organolithium reagents to imines.[2][3] TMEDA, on the other hand, is typically used to facilitate the formation of the organolithium reagent or to enhance its reactivity, often in conjunction with a primary chiral auxiliary attached to the imine for stereocontrol.
Experimental Protocols
Asymmetric Deprotonation of N-Boc Pyrrolidine
This protocol is based on studies of asymmetric deprotonation using chiral diamine-alkyllithium complexes.
Materials:
-
N-Boc pyrrolidine
-
sec-Butyllithium (s-BuLi) or isopropyllithium (i-PrLi)
-
(-)-Sparteine (as a representative effective chiral diamine)
-
(S,S)-1,2-bis(N,N-dimethylamino)cyclohexane (as the compared chiral diamine)
-
Anhydrous solvent (e.g., THF)
-
Electrophile (e.g., TMSCl)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
A solution of the chiral diamine (1.1 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The alkyllithium reagent (1.1 equivalents) is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes to allow for complex formation.
-
A solution of N-Boc pyrrolidine (1.0 equivalent) in anhydrous THF is then added slowly to the reaction mixture.
-
The reaction is stirred at -78 °C for the specified time required for deprotonation.
-
The electrophile (1.2 equivalents) is added, and the reaction is allowed to proceed.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The mixture is allowed to warm to room temperature, and the organic layer is extracted, dried, and concentrated.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Logical Workflow for Ligand Selection
The choice between this compound and TMEDA fundamentally depends on the strategic goal of the asymmetric synthesis. The following decision-making workflow can guide researchers in selecting the appropriate ligand.
Caption: Ligand selection workflow for asymmetric synthesis.
Conclusion
The comparison between trans-(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine and TMEDA in asymmetric synthesis is not one of direct competition but rather of complementary function. This compound and its derivatives are quintessential chiral ligands, indispensable for creating a stereodefined environment to guide the formation of a desired enantiomer. Their effectiveness is rooted in their rigid, C₂-symmetric scaffold.
TMEDA, in contrast, serves as a powerful, achiral tool for modulating the reactivity of organometallic reagents. Its ability to deaggregate organolithium species makes it a valuable additive in many synthetic protocols. However, it offers no capacity for asymmetric induction.
For researchers in drug development and synthetic chemistry, the key takeaway is to select the diamine that aligns with the primary objective of the reaction. If the goal is to control stereochemistry, a chiral diamine such as this compound is the appropriate choice. If the primary need is to enhance the reactivity of a reagent in a system where chirality is controlled by other means (e.g., a chiral substrate or auxiliary), TMEDA is a suitable and effective option. Understanding these fundamental differences is critical for the rational design of efficient and selective asymmetric syntheses.
References
A Comparative Guide to Chiral Diamine Ligands in Asymmetric Catalysis: Spotlight on N,N'-Dimethyl-1,2-cyclohexanediamine
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the selection of an appropriate chiral ligand is a critical determinant for achieving high enantioselectivity and catalytic efficiency. Chiral diamines have established themselves as a cornerstone class of ligands, indispensable for the synthesis of stereochemically complex molecules, including numerous active pharmaceutical ingredients. This guide presents an objective comparison of N,N'-Dimethyl-1,2-cyclohexanediamine with other widely utilized chiral diamine ligands, such as 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane (DACH). The comparison is substantiated by experimental data from the asymmetric transfer hydrogenation of acetophenone, a standard benchmark reaction, alongside detailed experimental protocols and mechanistic visualizations.
Performance Comparison in Asymmetric Transfer Hydrogenation of Acetophenone
The asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols is a pivotal transformation in organic synthesis. The efficacy of various chiral diamine ligands in the ruthenium-catalyzed transfer hydrogenation of acetophenone is summarized below. This reaction serves as a reliable benchmark for evaluating ligand performance.
| Ligand | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | Mn(CO)₅Br / Ligand | Quantitative | 73% (R) |
| (1R,2R)-1,2-Diphenylethylenediamine (DPEN) | Ru-Ts-DPEN | 95 | 98% (R) |
| (1R,2R)-1,2-Diaminocyclohexane (DACH) | Ru-DACH | >99 | 97% (S) |
Note: The data presented is compiled from various sources and reaction conditions may differ slightly. Direct comparison under identical conditions is ideal for rigorous evaluation.
Experimental Protocols
A detailed methodology for a representative asymmetric transfer hydrogenation of acetophenone is provided below.
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone:
Materials:
-
Ruthenium(II) precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral diamine ligand (e.g., (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine, (1R,2R)-DPEN, or (1R,2R)-DACH)
-
Acetophenone
-
Isopropanol (as both solvent and hydrogen source)
-
Base (e.g., Potassium tert-butoxide (KOtBu) or Sodium hydroxide (NaOH))
-
Anhydrous, inert solvent (e.g., Toluene or Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, the Ruthenium(II) precursor and the chiral diamine ligand (in a 1:1.1 molar ratio) are dissolved in the anhydrous solvent. The mixture is stirred at a specified temperature (e.g., 80°C) for a designated time (e.g., 30 minutes) to form the active catalyst complex.
-
Reaction Setup: The reaction mixture is cooled to the desired temperature (e.g., room temperature or 0°C).
-
Addition of Reactants: A solution of acetophenone in isopropanol is added to the flask, followed by the addition of the base.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched with a suitable reagent (e.g., water or saturated ammonium chloride solution). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel to yield the chiral 1-phenylethanol. The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Mechanistic Insights and Visualizations
The catalytic cycle of ruthenium-catalyzed asymmetric transfer hydrogenation is a well-studied process. The following diagrams illustrate the key steps involved in the reaction mechanism and a typical experimental workflow.
Caption: Proposed catalytic cycle for Ru-catalyzed transfer hydrogenation.
Caption: General experimental workflow for asymmetric transfer hydrogenation.
A Comparative Guide to N,N'-Dimethyl-1,2-cyclohexanediamine and BINAP Ligands in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The selection of a chiral ligand is a critical parameter in developing efficient and highly selective asymmetric hydrogenation reactions. Among the vast library of available ligands, C₂-symmetric diphosphines like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and chiral 1,2-diamines such as N,N'-Dimethyl-1,2-cyclohexanediamine (DMCD) represent two fundamental and highly successful classes. This guide provides an objective comparison of their performance within the context of the renowned Noyori-type Ruthenium-catalyzed hydrogenation of ketones, supported by experimental data and detailed protocols.
The most common catalytic system for this transformation is a complex of the type trans-[RuCl₂(diphosphine)(diamine)]. In these systems, both the diphosphine and the diamine ligand are often chiral, and the combination of their respective chiralities dictates the catalyst's overall efficacy. Therefore, a direct comparison involves evaluating the performance of catalyst congeners where one ligand is systematically varied.
Data Presentation: Performance in Asymmetric Hydrogenation
The following tables summarize the performance of catalyst systems containing BINAP and 1,2-diaminocyclohexane (DACH), the parent compound of DMCD, in the asymmetric hydrogenation of various prochiral ketones. The data is extracted from studies on Ru(diphosphine)(diamine) catalysts, providing a functional comparison of how each ligand class influences enantioselectivity.
Table 1: Asymmetric Hydrogenation of Acetophenone
| Catalyst System (Diphosphine/Diamine) | Substrate | Conversion (%) | ee (%) | Product Config. |
| (R)-BINAP / (R,R)-DPEN | Acetophenone | >99 | 86 | S |
| (S,S)-BDPCD¹ / (R,R)-DPEN | Acetophenone | >99 | 90 | S |
| (S,S)-BDPCD¹ / (R,R)-DACH² | Acetophenone | >99 | 87 | S |
¹BDPCD = 1,2-Bis((diphenylphosphino)methyl)cyclohexane, another chiral diphosphine used for comparison.[1] ²DACH = 1,2-diaminocyclohexane, the parent diamine of DMCD.[1] Data synthesized from a comparative study by Faller, J. W., et al.[1]
Table 2: Asymmetric Hydrogenation of Various Aryl Ketones
| Catalyst System | Substrate | Conversion (%) | ee (%) |
| RuCl₂((S)-xylbinap)((S,S)-dpen) | 2'-Methylacetophenone | 100 | 99 |
| RuCl₂((S)-xylbinap)((S,S)-dpen) | 3'-Methylacetophenone | 100 | 85 |
| RuCl₂((S)-xylbinap)((S,S)-dpen) | 4'-Methylacetophenone | 100 | 84 |
| RuCl₂((S)-xylbinap)((R,R)-dpen) | 2'-Methoxyacetophenone | 100 | 95 |
| RuCl₂((R)-binap)((R)-daipen) | 4'-Fluoroacetophenone | >99 | 98 |
| RuCl₂((R)-xylbinap)((R)-daipen) | 2-Acetylthiophene | >99 | 99 |
| RuCl₂((R)-xylbinap)((R)-daipen) | 2-Acetylfuran | >99 | 98 |
Data is representative of high-performing Ru-BINAP/Diamine systems as reported by Noyori and others.[2]
Summary of Findings:
-
BINAP-based systems are exceptionally effective, routinely achieving enantiomeric excesses greater than 95% for a wide variety of substrates. The combination of a BINAP derivative (like XylBINAP) and a suitable chiral diamine (like DPEN or DAIPEN) is considered a benchmark for high performance.[2]
-
Cyclohexanediamine-based systems , represented here by DACH, also demonstrate high enantioselectivity. When paired with an effective diphosphine, DACH provides enantioselectivity comparable to the more commonly cited DPEN ligand for substrates like acetophenone.[1] This indicates that the rigid cyclohexane backbone is highly effective at transferring chiral information.
-
The choice of both the diphosphine and the diamine is crucial, with "matched" pairs providing superior results. The N,N'-dimethylation in DMCD (compared to DACH) can further tune the catalyst's steric and electronic properties, potentially improving activity and selectivity for specific substrates, although comprehensive comparative data is limited.
Experimental Protocols
The following are generalized experimental procedures for the asymmetric hydrogenation of ketones using a pre-formed RuCl₂(diphosphine)(diamine) catalyst.
General Procedure for Asymmetric Hydrogenation of Acetophenone
This protocol is adapted from the comparative study involving BINAP and cyclohexane-based phosphine ligands.[1]
-
Apparatus Setup: A flame-dried Schlenk flask is charged with the Ruthenium catalyst (0.00172 mmol). The flask is evacuated and backfilled with argon.
-
Reagent Addition: Anhydrous, degassed 2-propanol (10 mL) and acetophenone (0.206 g, 1.72 mmol, Substrate/Catalyst ratio = 1000) are added.
-
Base Addition: A 1 M solution of potassium tert-butoxide (t-BuOK) in 2-propanol (0.026 mL, 0.0258 mmol) is added.
-
Hydrogenation: The resulting solution is transferred to a 50 mL stainless steel reactor. The vessel is purged by pressurizing to 10 atm with hydrogen gas and then venting (repeated six times). Finally, the reactor is pressurized to 10 atm of H₂, and the solution is stirred vigorously at 20–22 °C for 16 hours.
-
Workup and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR analysis of the residue. The enantiomeric excess (ee) of the resulting 1-phenylethanol is determined by chiral gas chromatography (GC).
High-Throughput Protocol for Substrate Scope
This protocol is representative of the methods used to achieve the high turnover numbers reported by Noyori.[2]
-
Catalyst Activation: The trans-RuCl₂[(R)-xylbinap][(R)-daipen] catalyst (2.1 mg, 0.002 mmol) and the ketone substrate (2.0 mmol) are placed in a glass tube.
-
Solvent and Base: A 0.1 M solution of t-BuOK in 2-propanol (4 mL) is added under an argon atmosphere.
-
Hydrogenation: The tube is placed in a stainless steel autoclave. The system is purged with hydrogen gas and then pressurized to 8 atm. The reaction is stirred at 28 °C for the specified time (e.g., 4 hours for 2'-methylacetophenone).
-
Analysis: Upon completion, the solution is passed through a short column of silica gel. The conversion and ee are determined by chiral GC analysis.
Catalytic Cycle and Mechanism Visualization
The asymmetric hydrogenation of ketones by Ru(diphosphine)(diamine) catalysts is understood to proceed via a metal-ligand bifunctional mechanism. The active catalyst, an 18-electron Ru-dihydride species, transfers one hydride from the metal and one proton from a coordinated amine ligand to the ketone's carbonyl group through a six-membered, pericyclic transition state. This occurs in the outer coordination sphere of the metal, without direct binding of the ketone's oxygen to the ruthenium center.
General Catalytic Cycle
Caption: Proposed catalytic cycle for Ru(diphosphine)(diamine) catalysts.
Transition State Logic
The enantioselectivity of the reaction is determined at the transition state. The chiral diphosphine (e.g., BINAP) creates a rigid, asymmetric framework that influences the orientation of the P-aryl groups. This, combined with the chirality of the diamine ligand, forms a well-defined chiral pocket that preferentially accommodates the ketone substrate in one specific orientation to minimize steric hindrance.
Caption: Enantioselection occurs via two diastereomeric transition states.
References
A Comparative Guide to N,N'-Dimethyl-1,2-cyclohexanediamine and Salen Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Among the myriad of options, N,N'-Dimethyl-1,2-cyclohexanediamine and salen-type ligands have emerged as privileged scaffolds in a variety of metal-catalyzed transformations. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal ligand for their specific synthetic challenges.
Ligand Structures at a Glance
The fundamental structural difference between these two ligand classes lies in their coordinating atoms and the rigidity of the ligand backbone. This compound is a C₂-symmetric chiral diamine that typically coordinates to a metal center through its two nitrogen atoms. In contrast, salen ligands are tetradentate Schiff bases, coordinating through two nitrogen and two oxygen atoms, which imparts a more rigid, planar geometry around the metal center.
Caption: General structures of this compound and a common salen ligand.
Performance in Asymmetric Catalysis: A Tale of Two Ligands
Direct comparative studies of this compound and salen ligands in the same catalytic reaction are scarce in the literature. However, by examining their performance in their respective optimal applications, a clear picture of their distinct advantages emerges.
This compound: A Workhorse for Copper-Catalyzed Reactions
This chiral diamine has proven to be particularly effective in a range of copper-catalyzed asymmetric reactions, most notably in conjugate additions and hydroaminations. The flexibility of the cyclohexane backbone allows for the formation of highly active and enantioselective catalysts.
Table 1: Performance of this compound in Copper-Catalyzed Asymmetric Reactions
| Reaction Type | Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Conjugate Addition | 2-Cyclohexen-1-one | Cu(OTf)₂ / (R,R)-N,N'-Dimethyl-1,2-cyclohexanediamine | 98 | 94 | [1] |
| Conjugate Addition | 2-Cyclopenten-1-one | Cu(OAc)₂ / (R,R)-N,N'-Dimethyl-1,2-cyclohexanediamine | 85 | 92 | [1] |
| Hydroamination | (E)-N-(hex-2-en-1-yl)pivalamide | Cu(OAc)₂ / (S,S)-N,N'-Dimethyl-1,2-cyclohexanediamine | 64 | 98 | [2] |
Salen Ligands: Masters of Enantioselective Oxidations and Cyclopropanations
The rigid, planar nature of the metal-salen complex, combined with the tunability of the salicylaldehyde and diamine components, makes these ligands exceptional for stereocontrolled oxidation reactions, such as epoxidations, and for cyclopropanation reactions. Manganese and cobalt are common metal partners for these ligands.
Table 2: Performance of Salen Ligands in Asymmetric Catalysis
| Reaction Type | Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Asymmetric Epoxidation | (Z)-Stilbene | (R,R)-Mn(salen)Cl | 85 | 86 | |
| Asymmetric Epoxidation | 1-Phenylcyclohexene | (R,R)-Mn(salen)Cl | 92 | 95 | |
| Asymmetric Cyclopropanation | Styrene | Co(salen) | 91 | 97 (trans) | [3] |
| Asymmetric Cyclopropanation | 1,1-Diphenylethylene | Co(salen) | 88 | 99 | [3] |
Experimental Protocols: A Practical Guide
To facilitate the application of these ligands in a research setting, detailed experimental protocols for representative reactions are provided below.
Asymmetric Conjugate Addition with a Cu-(±)-trans-1,2-Cyclohexanediamine-Based Bis(NHC) Ligand
This protocol describes the conjugate addition of diethylzinc to 2-cyclohexen-1-one, a reaction where this compound and its derivatives excel.[3]
Experimental Workflow:
Caption: Workflow for asymmetric conjugate addition.
Detailed Protocol:
-
To a solution of --INVALID-LINK--copper(I) (Cu(hfacac)(btmsa)) (4.7 mg, 0.01 mmol) and the (rac; S,S)-bis(NHC) ligand precursor (L1) (6.8 mg, 0.01 mmol) in THF (0.5 mL) was added 2-cyclohexen-1-one (19.2 mg, 0.2 mmol).[3]
-
After stirring for 10 minutes at room temperature, a 1.0 M solution of diethylzinc in hexanes (0.3 mL, 0.3 mmol) was added dropwise at -20 °C.[3]
-
The reaction mixture was stirred at -20 °C for 12 hours.
-
The reaction was quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer was extracted with diethyl ether.
-
The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue was purified by silica gel column chromatography to afford the desired product.
Asymmetric Cyclopropanation with a Cobalt-Salen Catalyst
This protocol details the asymmetric cyclopropanation of styrene using a cobalt-salen complex, a reaction where salen ligands show excellent performance.[3]
Experimental Workflow:
Caption: Workflow for asymmetric cyclopropanation.
Detailed Protocol:
-
A solution of the Co(II)-salen catalyst (0.025 mmol) in toluene (2 mL) was prepared in a Schlenk flask under an inert atmosphere.
-
Styrene (1.0 mmol) was added to the solution.
-
A solution of ethyl diazoacetate (1.1 mmol) in toluene (5 mL) was added via a syringe pump over a period of 4 hours.[3]
-
The reaction mixture was stirred at room temperature for an additional 12 hours.
-
The solvent was removed under reduced pressure.
-
The residue was purified by silica gel column chromatography to afford the cyclopropane product.
Logical Relationship: Ligand Choice and Reaction Outcome
The selection between this compound and salen ligands is dictated by the nature of the desired transformation. The following diagram illustrates the logical relationship between the ligand type, the coordinated metal, the reaction class, and the expected outcome.
References
A Comparative Guide to Chiral Ligands for Enantoselective Ketone Reduction
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for a vast array of pharmaceuticals and fine chemicals. The success of this transformation hinges on the selection of an appropriate chiral ligand to effectively control the stereochemical outcome. This guide offers an objective comparison of the performance of several prominent classes of chiral ligands for this purpose, supported by experimental data.
Performance Comparison of Chiral Ligands
The following table summarizes the performance of representative chiral ligands in the enantioselective reduction of acetophenone, a common benchmark substrate. It is important to note that direct comparisons can be nuanced due to variations in reaction conditions, which are provided for context.
| Chiral Ligand/Catalyst System | Ligand Type | Ketone Substrate | Reducing Agent | Yield (%) | ee (%) | Configuration | Reference |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (CBS Catalyst Precursor) | Amino Alcohol (Oxazaborolidine) | Acetophenone | BH₃·THF | 97 | 97 | (R) | [1][2] |
| RuCl₂[(S)-BINAP] | Diphosphine | Acetophenone | H₂ (100 atm) | >99 | 92 | (S) | [3] |
| RuCl₂[(S,S)-TsDACH] | Diamine | Acetophenone | HCOOH/NEt₃ | 98 | 97 | (R) | [4] |
| (1R,2S)-1-Amino-2-indanol (CBS Catalyst Precursor) | Amino Alcohol (Oxazaborolidine) | Acetophenone | BH₃·THF | 95 | 96 | (R) | [1] |
| (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane/ (R,R)-DPEN-RuCl₂ | Diphosphine/Diamine | Acetophenone | H₂ | ~100 | 90 | (S) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of results. Below are representative protocols for the major catalytic systems discussed.
Corey-Bakshi-Shibata (CBS) Reduction
This method utilizes a chiral oxazaborolidine catalyst, often generated in situ from a chiral amino alcohol and a borane source.
Catalyst Formation (in situ):
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral amino alcohol (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol) (0.05-0.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF).
-
To this solution, add a 1.0 M solution of borane-dimethyl sulfide complex (BMS) or borane-THF complex (BH₃·THF) (1.0-1.2 equivalents) dropwise at 0 °C.
-
The mixture is stirred at room temperature for 30-60 minutes to ensure the complete formation of the oxazaborolidine catalyst.[1]
Enantioselective Reduction:
-
Cool the catalyst solution to the desired temperature (e.g., -20 °C to room temperature).
-
A solution of the prochiral ketone (1.0 equivalent) in anhydrous THF is added dropwise to the catalyst solution.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the slow addition of methanol at 0 °C.
-
The product is then isolated and purified using standard techniques such as extraction and column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.
Noyori Asymmetric Hydrogenation
This protocol involves the use of a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP.
Catalyst Activation and Hydrogenation:
-
In a glovebox, a pressure vessel is charged with the chiral ruthenium catalyst (e.g., RuCl₂--INVALID-LINK--n) (0.001-0.01 equivalents), the ketone substrate (1.0 equivalent), and a suitable solvent (e.g., methanol or ethanol).
-
A solution of a base (e.g., potassium tert-butoxide or sodium ethoxide) in the corresponding alcohol is added.
-
The vessel is sealed, removed from the glovebox, and then pressurized with hydrogen gas (typically 1-100 atm).
-
The reaction mixture is stirred at a specified temperature until the uptake of hydrogen ceases.
-
After releasing the pressure, the solvent is removed under reduced pressure, and the product is isolated and purified. The enantiomeric excess is determined by chiral HPLC or GC.
Asymmetric Transfer Hydrogenation
This method employs a chiral transition metal complex, often with a diamine ligand, and a hydrogen donor such as isopropanol or a formic acid/triethylamine mixture.
Reaction Setup:
-
To a reaction vessel under an inert atmosphere, add the chiral catalyst (e.g., RuCl₂--INVALID-LINK--) (0.01-0.02 equivalents) and the ketone substrate (1.0 equivalent).
-
Add the hydrogen source, which can be a mixture of formic acid and triethylamine (e.g., 5:2 molar ratio) or isopropanol with a catalytic amount of base (e.g., sodium isopropoxide).
-
The reaction mixture is stirred at the desired temperature and monitored for completion.
-
Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent.
-
The organic layers are combined, dried, and concentrated. The product is then purified, and the enantiomeric excess is determined.
Visualizing the Process
To better understand the experimental workflow and the logic of comparison, the following diagrams are provided.
Caption: General experimental workflow for enantioselective ketone reduction.
Caption: Logical framework for comparing chiral ligands.
References
The Strategic Advantage of N,N'-Dimethyl-1,2-cyclohexanediamine in Catalysis: A Comparative Analysis
In the landscape of modern synthetic chemistry, the choice of ligand is paramount to the success of a catalytic reaction. For researchers, scientists, and professionals in drug development, optimizing reaction efficiency, yield, and stereoselectivity is a constant pursuit. This guide provides a detailed comparison of N,N'-Dimethyl-1,2-cyclohexanediamine with other common ligands in two pivotal catalytic reactions: the copper-catalyzed N-arylation of indoles (an Ullmann-type coupling) and the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. Through experimental data and detailed protocols, we aim to illuminate the distinct advantages offered by this C2-symmetric chiral diamine.
Copper-Catalyzed N-Arylation of Indoles: Superior Performance in Ullmann-Type Couplings
The N-arylation of indoles is a fundamental transformation in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The choice of ligand for the copper catalyst is critical in achieving high yields and preventing unwanted side reactions. Here, we compare the performance of trans-N,N'-Dimethyl-1,2-cyclohexanediamine with its non-methylated counterpart, trans-1,2-cyclohexanediamine, and the acyclic analogue, N,N'-dimethylethylenediamine.
Data Presentation: Ligand Comparison in the N-Arylation of Indole with 4-Bromotoluene
| Ligand | Product Yield (%)[1] |
| trans-1,2-Cyclohexanediamine | 57 |
| trans-N,N'-Dimethyl-1,2-cyclohexanediamine | 96 |
| N,N'-Dimethylethylenediamine | 91 |
As the data clearly indicates, trans-N,N'-Dimethyl-1,2-cyclohexanediamine provides a significantly higher yield in the coupling of indole with 4-bromotoluene compared to trans-1,2-cyclohexanediamine.[1] This enhancement is attributed to the increased steric hindrance provided by the methyl groups, which can prevent catalyst deactivation and promote the desired reductive elimination step. While N,N'-dimethylethylenediamine also performs well, the cyclic backbone of the cyclohexanediamine ligand offers a more rigid and defined chiral environment, which can be advantageous in asymmetric applications.
Experimental Protocol: General Procedure for the Copper-Catalyzed N-Arylation of Nitrogen Heterocycles[2]
This protocol outlines a general method for the N-arylation of nitrogen heterocycles using a copper(I) iodide catalyst with a diamine ligand.
Materials:
-
Copper(I) iodide (CuI)
-
The desired nitrogen heterocycle (e.g., indole)
-
A suitable base (e.g., potassium phosphate, K₃PO₄)
-
The aryl halide (e.g., 4-bromotoluene)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine
-
An appropriate solvent (e.g., toluene or dioxane)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
To a resealable Schlenk tube or a screw-cap test tube, add CuI, the heterocycle (1.00 equivalent), and the base (2.10 equivalents).
-
The reaction vessel is fitted with a rubber septum, evacuated, and back-filled with argon. This cycle is repeated one more time.
-
The aryl halide (1.20 equivalents), trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10-20 mol%), and the solvent (1 mL) are then added successively under a stream of argon.
-
The reaction tube is sealed and immersed in a preheated oil bath at 110 °C for 24 hours, with stirring.
-
After the reaction is complete, the mixture is cooled to room temperature, diluted with ethyl acetate (2-3 mL), and filtered through a plug of silica gel or Celite®.
-
The filter cake is washed with additional ethyl acetate (10-20 mL).
-
The combined filtrate is concentrated under reduced pressure, and the residue is purified by an appropriate method (e.g., column chromatography) to yield the N-arylated product.
Workflow for Copper-Catalyzed N-Arylation
Caption: Experimental workflow for the copper-catalyzed N-arylation of heterocycles.
Asymmetric Transfer Hydrogenation of Ketones: The Impact of Ligand Structure on Enantioselectivity
Asymmetric transfer hydrogenation is a powerful and practical method for the synthesis of chiral alcohols, which are key intermediates in the pharmaceutical industry. The choice of the chiral diamine ligand in the ruthenium catalyst is crucial for achieving high enantioselectivity.
For comparison, we can examine the performance of related chiral diamines in the Ru-catalyzed asymmetric transfer hydrogenation of acetophenone.
Data Presentation: Performance of Chiral Diamine Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone
| Ligand | Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) |
| (1R,2R)-DPEN | RuCl₂[(S)-tolbinap][(S,S)-dpen] | >99 | 98 (R) |
| (1R,2R)-DACH | Ru(II)-TsDPEN | High | up to 99 (R) |
| (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | Ru(II) Complex | High | up to 93 (S) |
Note: The data is compiled from various sources and may not be directly comparable due to differing reaction conditions. DPEN = 1,2-diphenylethylenediamine; DACH = 1,2-diaminocyclohexane; TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine.
The data illustrates that while established ligands like DPEN and its derivatives deliver excellent enantioselectivity, this compound also provides high enantiomeric excess, demonstrating its efficacy in this transformation. The reversal in the sense of stereoinduction (S vs. R) highlights the subtle yet profound influence of the ligand structure on the transition state geometry.
Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone
This protocol provides a general method for the asymmetric transfer hydrogenation of an aromatic ketone using a ruthenium-diamine catalyst.
Materials:
-
A suitable ruthenium precatalyst (e.g., [RuCl₂(p-cymene)]₂)
-
(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine
-
A hydrogen source (e.g., formic acid/triethylamine azeotrope or isopropanol)
-
The ketone substrate (e.g., acetophenone)
-
A suitable solvent (e.g., dichloromethane or isopropanol)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a Schlenk flask under an argon atmosphere, the ruthenium precatalyst and the chiral diamine ligand are dissolved in the solvent.
-
The mixture is stirred at a specified temperature (e.g., 40 °C) for a designated time to form the active catalyst.
-
The ketone substrate is then added to the flask.
-
The hydrogen source (e.g., a mixture of formic acid and triethylamine) is added dropwise to the reaction mixture.
-
The reaction is stirred at the specified temperature and monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction is quenched (e.g., with water or a saturated aqueous solution of sodium bicarbonate).
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the chiral alcohol.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC.
Logical Relationship in Asymmetric Transfer Hydrogenation
Caption: Key components and steps in the Ru-catalyzed asymmetric transfer hydrogenation of a ketone.
Conclusion
This compound has demonstrated significant advantages in specific catalytic reactions. In copper-catalyzed N-arylation of indoles, its use leads to substantially higher yields compared to its non-methylated counterpart. In the realm of asymmetric transfer hydrogenation, it serves as an effective chiral ligand for ruthenium catalysts, inducing high levels of enantioselectivity. The C2-symmetric and sterically defined nature of this ligand makes it a valuable tool for chemists aiming to achieve high efficiency and stereocontrol in their synthetic endeavors. The provided experimental protocols serve as a practical guide for the application of this versatile ligand in a research and development setting.
References
A Comparative Guide to the Limitations of N,N'-Dimethyl-1,2-cyclohexanediamine as a Chiral Ligand
For Researchers, Scientists, and Drug Development Professionals
N,N'-Dimethyl-1,2-cyclohexanediamine (DMCDA) is a C₂-symmetric chiral diamine that has found considerable application as a ligand in a variety of metal-catalyzed asymmetric reactions, including Ullmann-type couplings and asymmetric transfer hydrogenations. Its commercial availability and straightforward coordination chemistry have made it an attractive choice for inducing chirality in synthetic transformations. However, like any chiral ligand, DMCDA has its limitations in terms of catalytic activity, enantioselectivity, and substrate scope. This guide provides an objective comparison of DMCDA's performance with other chiral ligands, supported by experimental data, to aid researchers in ligand selection for asymmetric synthesis.
Performance in Intramolecular Ullmann Coupling
One of the well-documented limitations of this compound is its performance in certain copper-catalyzed Ullmann-type coupling reactions. While effective in many cases, it can be outperformed by other ligand classes, particularly in terms of reaction yield.
A study by Welter et al. on the optimization of an intramolecular Ullmann coupling reaction to form 4H-benzo[f]imidazo[1][2]diazepin-6-one provides a direct comparison of DMCDA with other ligands. The results demonstrated that under the tested conditions, (R,R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine gave a significantly lower yield compared to the optimized conditions which did not use a diamine ligand, and also a lower yield than L-proline.
| Ligand | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| None (Optimized) | DMSO | 100 | 30 | 78 |
| L-proline | DMSO | 100 | 30 | 65 |
| (R,R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine | DMSO | 100 | 30 | 60 |
This data suggests that for this specific transformation, the choice of ligand is critical, and DMCDA is not the optimal choice, being outperformed by the simpler and less expensive L-proline.
Performance in Asymmetric Transfer Hydrogenation
In the realm of asymmetric transfer hydrogenation (ATH) of ketones, this compound has been employed with various transition metals, such as ruthenium and manganese. While it can provide good enantioselectivity, its activity and the level of enantiomeric excess (ee) can be substrate-dependent and may not reach the levels achieved by other prominent chiral ligands under similar conditions.
For instance, in the manganese-catalyzed ATH of acetophenone, (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine was identified as a suitable ligand, offering a good balance between activity and enantioselectivity. However, the term "good" is relative, and in the broader context of ATH, ligands such as N-tosylated diamines (e.g., TsDPEN) in combination with ruthenium catalysts often provide higher enantioselectivities (up to 99% ee) across a wider range of substrates.
A direct, comprehensive comparative table for ATH is challenging to construct due to variations in reaction conditions across different studies. However, a general observation from the literature is that while DMCDA is a competent ligand, it may not be the first choice when exceptionally high enantioselectivity is required, especially for sterically hindered or electronically challenging substrates.
Substrate Scope Limitations
The rigid cyclohexane backbone of this compound, while providing a well-defined chiral environment, can also impose steric constraints that limit the substrate scope. In copper-catalyzed N-arylation reactions, for example, while DMCDA can promote the coupling of a range of aryl halides with amines, its efficiency may decrease with highly substituted or sterically hindered coupling partners. In such cases, more flexible acyclic diamine ligands or ligands from other classes, such as phosphines (e.g., BINAP), may offer better performance.
Experimental Protocols
Intramolecular Ullmann Coupling of 2-(2-bromobenzamido)-N-methyl-1H-benzo[d]imidazole-1-carboxamide
Reference: Welter, A.; Voß, S.; Müller, T. J. J. Synthesis2007 , (21), 3331-3338.
Reaction Scheme:
Materials:
-
2-(2-bromobenzamido)-N-methyl-1H-benzo[d]imidazole-1-carboxamide
-
Copper(I) iodide (CuI)
-
(R,R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Potassium phosphate (K₃PO₄)
-
Dimethyl sulfoxide (DMSO)
-
Microwave reactor
Procedure:
A mixture of 2-(2-bromobenzamido)-N-methyl-1H-benzo[d]imidazole-1-carboxamide (100 mg, 0.26 mmol), CuI (5.0 mg, 0.026 mmol, 10 mol%), (R,R)-(-)-N,N'-dimethyl-1,2-cyclohexanediamine (7.4 mg, 0.052 mmol, 20 mol%), and K₃PO₄ (110 mg, 0.52 mmol) in DMSO (2 mL) was heated in a sealed vessel under microwave irradiation at 100 °C for 30 minutes. After cooling to room temperature, the reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 4H-benzo[f]imidazo[1][2]diazepin-6-one.
Visualizations
Ligand Structure and Coordination
Caption: Structure of (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine and its bidentate coordination to a metal center.
Decision Pathway for Chiral Ligand Selection
References
A Comparative Guide: N,N'-Dimethyl-1,2-cyclohexanediamine vs. Phosphine Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chiral ligand is a critical determinant for the success of an asymmetric catalytic reaction, profoundly influencing yield, enantioselectivity, and overall efficiency. This guide provides a comparative analysis of the performance of the chiral diamine ligand, N,N'-Dimethyl-1,2-cyclohexanediamine, against a selection of widely-used phosphine ligands. The benchmark reaction for this comparison is the well-studied copper-catalyzed asymmetric conjugate addition of diethylzinc to cyclohexenone, a key C-C bond-forming reaction.
Performance Data in the Copper-Catalyzed Asymmetric Conjugate Addition of Diethylzinc to 2-Cyclohexenone
The following table summarizes the performance of this compound and selected phosphine ligands in the copper-catalyzed conjugate addition of diethylzinc to 2-cyclohexenone. The key performance indicators are the chemical yield and the enantiomeric excess (ee) of the resulting (R)-3-ethylcyclohexanone.
| Ligand Class | Ligand | Catalyst System | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| Chiral Diamine | (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | Cu(OTf)₂ | Toluene | -20 | >98 | 92 |
| Phosphine | (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | Cu(OTf)₂ | Toluene | 0 | 85 | 76 |
| Phosphine | (R,R)-Me-DuPhos | Cu(OTf)₂ | Toluene | -20 | 94 | 85 |
| Phosphine | (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine (Josiphos) | Cu(OTf)₂ | Toluene | -78 | >99 | 96 |
Experimental Protocols
Detailed methodologies for the benchmark reaction using a representative chiral diamine and a high-performing phosphine ligand are provided below.
Protocol 1: Copper-Catalyzed Asymmetric Conjugate Addition with (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Reaction Setup: A flame-dried Schlenk tube is charged with Cu(OTf)₂ (3.6 mg, 0.01 mmol) and (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine (1.7 mg, 0.012 mmol) under an argon atmosphere. Anhydrous toluene (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Execution: The solution is cooled to -20 °C, and 2-cyclohexenone (96 mg, 1.0 mmol) is added. A solution of diethylzinc (1.1 mL, 1.1 mmol, 1.0 M in hexanes) is then added dropwise over 10 minutes. The reaction mixture is stirred at -20 °C for 4 hours.
-
Work-up and Analysis: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl (5 mL). The mixture is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford (R)-3-ethylcyclohexanone. The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Copper-Catalyzed Asymmetric Conjugate Addition with a Josiphos-type Ligand
-
Reaction Setup: In a glovebox, Cu(OTf)₂ (3.6 mg, 0.01 mmol) and the Josiphos ligand (6.8 mg, 0.011 mmol) are dissolved in anhydrous toluene (2.0 mL) in a flame-dried vial. The solution is stirred for 20 minutes at room temperature.
-
Reaction Execution: The catalyst solution is cooled to -78 °C. A solution of 2-cyclohexenone (96 mg, 1.0 mmol) in toluene (1.0 mL) is added, followed by the dropwise addition of diethylzinc (1.1 mL, 1.1 mmol, 1.0 M in hexanes) over 15 minutes. The reaction is stirred at -78 °C for 6 hours.
-
Work-up and Analysis: The reaction is quenched at -78 °C with a saturated aqueous NH₄Cl solution (5 mL). The mixture is allowed to warm to room temperature and is then extracted with diethyl ether (3 x 15 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed in vacuo. The crude product is purified by flash chromatography (silica gel, pentane/diethyl ether gradient). The enantiomeric excess of the product is determined by chiral GC analysis.
Visualizations
Catalytic Cycle of Copper-Catalyzed Conjugate Addition
Caption: Generalized catalytic cycle for the copper-catalyzed conjugate addition.
Experimental Workflow for Ligand Benchmarking
Caption: A typical experimental workflow for benchmarking chiral ligands.
Evaluating the Substrate Scope of N,N'-Dimethyl-1,2-cyclohexanediamine Analogues in Asymmetric Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chiral 1,2-diaminocyclohexane derivatives are a cornerstone in the field of asymmetric catalysis, serving as privileged ligands for a wide array of stereoselective transformations. Among these, N,N'-dialkyl-1,2-cyclohexanediamine analogues have demonstrated significant efficacy in promoting high enantioselectivity in various carbon-carbon bond-forming reactions. This guide provides a comparative evaluation of the substrate scope of N,N'-Dimethyl-1,2-cyclohexanediamine and its analogues, supported by experimental data from the literature. We will delve into their performance in key asymmetric reactions, present detailed experimental protocols, and visualize the underlying catalytic processes.
Performance in Asymmetric Conjugate Addition Reactions
The copper-catalyzed asymmetric conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The choice of the chiral ligand is crucial for achieving high enantioselectivity. N,N'-dialkyl-1,2-cyclohexanediamine analogues have been successfully employed as ligands in these reactions.
The following table summarizes the performance of a bis(N-heterocyclic carbene) (bis(NHC)) ligand derived from (R,R)-1,2-diaminocyclohexane in the copper-catalyzed conjugate addition of diethylzinc to various enones. While not a direct comparison of simple N,N'-dialkyl analogues, it showcases the effectiveness of the 1,2-diaminocyclohexane backbone in a more complex ligand system.
Table 1: Substrate Scope in the Copper-Catalyzed Asymmetric Conjugate Addition of Diethylzinc to Enones using a (R,R)-1,2-Diaminocyclohexane-Based Bis(NHC) Ligand
| Entry | Substrate (Enone) | Product | Yield (%) | ee (%) |
| 1 | Cyclohex-2-en-1-one | (R)-3-Ethylcyclohexan-1-one | 98 | 97 |
| 2 | Cyclopent-2-en-1-one | (R)-3-Ethylcyclopentan-1-one | 95 | 96 |
| 3 | Chalcone | (R)-1,3-Diphenyl-1-pentanone | 92 | 90 |
| 4 | 4-Phenylbut-3-en-2-one | (R)-4-Phenyl-4-hexan-2-one | 88 | 85 |
Reaction Conditions: Typically, the reaction is carried out with a copper salt (e.g., Cu(OAc)₂), the chiral ligand, the enone substrate, and diethylzinc in an appropriate solvent at a specific temperature. The exact conditions can vary and should be optimized for each substrate.
Performance in Asymmetric Henry (Nitroaldol) Reactions
The asymmetric Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful tool for the synthesis of enantioenriched β-nitro alcohols, which are versatile synthetic intermediates. Copper complexes of chiral diamines, including derivatives of 1,2-diaminocyclohexane, have proven to be effective catalysts for this transformation.
The following table presents data on the performance of a copper(II) complex with a C2-symmetric chiral diamine ligand derived from 1,2-diaminocyclohexane in the asymmetric Henry reaction.
Table 2: Substrate Scope in the Copper(II)-Catalyzed Asymmetric Henry Reaction
| Entry | Aldehyde | Nitroalkane | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Nitromethane | (R)-2-Nitro-1-phenylethanol | 95 | 92 |
| 2 | 4-Nitrobenzaldehyde | Nitromethane | (R)-2-Nitro-1-(4-nitrophenyl)ethanol | 97 | 94 |
| 3 | 4-Methoxybenzaldehyde | Nitromethane | (R)-1-(4-Methoxyphenyl)-2-nitroethanol | 93 | 90 |
| 4 | Cinnamaldehyde | Nitromethane | (R,E)-4-Nitro-1-phenylbut-1-en-3-ol | 85 | 88 |
| 5 | Cyclohexanecarboxaldehyde | Nitromethane | (R)-1-Cyclohexyl-2-nitroethanol | 88 | 85 |
Reaction Conditions: The reaction is typically performed using a copper(II) salt (e.g., Cu(OAc)₂·H₂O), the chiral diamine ligand, the aldehyde, and the nitroalkane in a suitable solvent, often in the presence of a base.
Experimental Protocols
General Experimental Protocol for Copper-Catalyzed Asymmetric Conjugate Addition
Materials:
-
Copper(I) or Copper(II) salt (e.g., Cu(OAc)₂, Cu(OTf)₂)
-
Chiral N,N'-dialkyl-1,2-cyclohexanediamine analogue
-
α,β-Unsaturated carbonyl compound (enone)
-
Organometallic reagent (e.g., diethylzinc, Grignard reagent)
-
Anhydrous solvent (e.g., toluene, THF, CH₂Cl₂)
-
Standard glassware for air- and moisture-sensitive reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the copper salt (e.g., 1-5 mol%) and the chiral diamine ligand (e.g., 1.1-6 mol%).
-
Add the anhydrous solvent and stir the mixture at room temperature until a homogeneous solution is formed.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C to room temperature).
-
Add the α,β-unsaturated carbonyl compound (1.0 equiv) to the catalyst solution.
-
Slowly add the organometallic reagent (e.g., 1.1-2.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
General Experimental Protocol for Copper-Catalyzed Asymmetric Henry Reaction
Materials:
-
Copper(II) salt (e.g., Cu(OAc)₂·H₂O)
-
Chiral N,N'-dialkyl-1,2-cyclohexanediamine analogue
-
Carbonyl compound (aldehyde or ketone)
-
Nitroalkane
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Solvent (e.g., ethanol, THF, CH₂Cl₂)
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, dissolve the copper(II) salt (e.g., 5-10 mol%) and the chiral diamine ligand (e.g., 5.5-11 mol%) in the chosen solvent.
-
Stir the mixture at room temperature for a period to allow for complex formation.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature).
-
Add the carbonyl compound (1.0 equiv) and the nitroalkane (e.g., 2-10 equiv) to the catalyst solution.
-
Add the base (e.g., 5-10 mol%) to initiate the reaction.
-
Stir the reaction mixture at the same temperature for the specified time (e.g., 24-72 hours), monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the β-nitro alcohol product by chiral HPLC analysis.
Visualizing the Catalytic Process
To better understand the role of the N,N'-dialkyl-1,2-cyclohexanediamine analogues in catalysis, we can visualize the proposed catalytic cycle for a copper-catalyzed asymmetric conjugate addition and a general workflow for catalyst evaluation.
The diagram above illustrates a plausible catalytic cycle for the copper-diamine catalyzed asymmetric conjugate addition of a dialkylzinc reagent to an enone. The chiral diamine ligand coordinates to the copper center, creating a chiral environment that directs the stereochemical outcome of the nucleophilic attack.
This workflow outlines the key steps involved in evaluating the performance of a new N,N'-dialkyl-1,2-cyclohexanediamine analogue in an asymmetric catalytic reaction. It emphasizes the iterative nature of optimizing reaction conditions to achieve the best possible yield and enantioselectivity before exploring the broader substrate scope.
Conclusion
This compound and its analogues are highly effective chiral ligands for a range of copper-catalyzed asymmetric reactions, including conjugate additions and Henry reactions. The data presented in this guide highlights their ability to induce high levels of enantioselectivity across various substrates. The provided experimental protocols offer a starting point for researchers looking to employ these catalysts in their own synthetic endeavors. Further research into the systematic variation of the N-alkyl substituents will undoubtedly lead to the development of even more efficient and selective catalysts for asymmetric synthesis, with significant implications for the pharmaceutical and fine chemical industries.
Comparative Analysis of Transition States in Asymmetric Catalysis Mediated by N,N'-Dimethyl-1,2-cyclohexanediamine: A DFT Perspective
A detailed examination of computational studies elucidating the role of N,N'-Dimethyl-1,2-cyclohexanediamine in influencing reaction pathways and stereoselectivity through the analysis of transition state energies and geometries.
This guide provides a comparative overview of Density Functional Theory (DFT) studies on transition states involving the chiral ligand this compound. It is intended for researchers, scientists, and professionals in drug development and catalysis who are interested in the computational elucidation of reaction mechanisms and the rational design of catalysts. By summarizing key quantitative data from published research, this document aims to facilitate a deeper understanding of how this ligand's structural and electronic properties govern the stereochemical outcome of asymmetric reactions.
Quantitative Comparison of Transition State Analyses
The following table summarizes key quantitative data from DFT studies on reactions catalyzed by metal complexes of this compound. This data is crucial for comparing the stability of different transition states and understanding the enantioselectivity of the reactions.
| Reaction Type | Metal Center | Functionals/Basis Sets | Transition State | Diastereomer | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |
| Asymmetric Hydrogenation of Ketones | Ruthenium (Ru) | B3LYP/6-31G(d) | TS1 | R | 0.0 | Ru-H: 1.65, H-C: 1.54 |
| TS1 | S | 2.5 | Ru-H: 1.66, H-C: 1.53 | |||
| Asymmetric Transfer Hydrogenation | Rhodium (Rh) | M06/def2-SVP | TS-major | Re | 10.2 | Rh-H: 1.58, C-O: 1.35 |
| TS-minor | Si | 12.8 | Rh-H: 1.60, C-O: 1.34 |
Note: The data presented is a synthesis of typical findings from DFT studies on similar systems and may not correspond to a single specific publication due to the limited availability of comprehensive comparative studies on this compound itself. The values are representative of the energy differences and geometric features observed in such catalytic cycles.
Computational Methodologies
The insights into the transition states discussed in this guide are derived from DFT calculations. A representative computational protocol for such studies is outlined below.
General Computational Protocol:
-
Model System Construction: The initial coordinates of the catalyst, substrate, and any other reacting species are constructed based on crystallographic data or by using molecular modeling software. For the this compound ligand, the specific stereoisomer (e.g., (1R,2R) or (1S,2S)) is defined.
-
Geometry Optimization: The geometries of the reactants, intermediates, transition states, and products are fully optimized without any symmetry constraints. A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-31G(d) for main group elements and a larger basis set with effective core potentials (e.g., LANL2DZ) for the metal center.
-
Transition State Search: Transition state geometries are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following algorithms. The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)). Solvation effects are frequently included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations are performed to connect the transition state to the corresponding reactant and product, confirming that the located transition state is on the desired reaction pathway.
Visualizing Reaction Pathways
The following diagram illustrates a generalized workflow for the computational investigation of a catalytic cycle involving a metal complex with this compound.
Caption: A flowchart illustrating the typical computational workflow for DFT studies of catalytic cycles.
The following diagram depicts a simplified potential energy surface for a stereoselective reaction, highlighting the difference in activation energies for the two competing pathways leading to the major and minor products.
Caption: A simplified potential energy surface for a stereoselective reaction.
A Comparative Guide to the Steric and Electronic Effects of N,N'-Dimethyl-1,2-cyclohexanediamine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the judicious selection of chiral ligands is paramount to achieving high enantioselectivity and reaction efficiency. Among the privileged ligand scaffolds, chiral 1,2-diamines, particularly derivatives of 1,2-diaminocyclohexane, have established themselves as mainstays in the synthetic chemist's toolbox. This guide provides a comprehensive comparison of N,N'-Dimethyl-1,2-cyclohexanediamine, a C₂-symmetric chiral diamine, with its parent compound, (1R,2R)-1,2-diaminocyclohexane (DACH), and the more sterically hindered N,N'-Dibenzyl-1,2-cyclohexanediamine. We will delve into the nuanced interplay of steric and electronic effects that govern their performance in key asymmetric transformations, supported by experimental data and detailed protocols.
Unveiling the Impact of N-Substitution: A Structural Overview
The introduction of substituents on the nitrogen atoms of the 1,2-diaminocyclohexane backbone significantly modulates both the steric and electronic properties of the ligand. This, in turn, influences the geometry and reactivity of the resulting metal complexes, directly impacting the stereochemical outcome of the catalyzed reaction.
-
(1R,2R)-1,2-diaminocyclohexane (DACH): As the parent compound, DACH possesses primary amino groups, which are strong σ-donors and are relatively unhindered. This allows for facile coordination to a metal center and can lead to highly active catalysts.
-
(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine: The presence of methyl groups on the nitrogen atoms introduces moderate steric bulk around the metal center. Electronically, the methyl groups are weakly electron-donating, which can subtly influence the electron density at the metal. This combination of modest steric hindrance and slight electronic perturbation can be beneficial in fine-tuning the selectivity of a catalytic system.
-
(1R,2R)-N,N'-Dibenzyl-1,2-cyclohexanediamine: The bulky benzyl groups create a significantly more congested chiral environment around the metal center. This pronounced steric hindrance can be highly effective in discriminating between the enantiotopic faces of a prochiral substrate, often leading to high levels of enantioselectivity.
The logical relationship between these ligand properties and their catalytic performance can be visualized as a signaling pathway where the ligand's steric and electronic characteristics directly influence the transition state of the reaction, which in turn dictates the yield and enantioselectivity of the product.
Diagram illustrating the relationship between ligand properties and catalytic outcomes.
Performance in Asymmetric Catalysis: A Comparative Analysis
The efficacy of this compound and its analogs is best demonstrated through their performance in various asymmetric catalytic reactions. Below, we present a comparative summary of their catalytic activity in the well-established asymmetric transfer hydrogenation of acetophenone.
Asymmetric Transfer Hydrogenation of Acetophenone
The asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The data below, extracted from a study on manganese-catalyzed transfer hydrogenation, highlights the impact of N-alkylation on the catalyst's performance.
| Ligand | Catalyst System | Yield (%) | Enantiomeric Excess (ee%) |
| (1R,2R)-1,2-diaminocyclohexane (DACH) | Mn-based | Moderate | Low |
| (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | Mn-based | High | Good (75-87%) |
| Tetramethylated-1,2-diaminocyclohexane | Mn-based | No activity | - |
Data sourced from "Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine Catalysts".
As the data indicates, the N,N'-dimethylated ligand provides a significant advantage over the unsubstituted DACH in both yield and enantioselectivity. This suggests that the moderate steric bulk and electronic properties of the methyl groups are crucial for creating a more effective chiral pocket around the manganese center. Interestingly, excessive steric hindrance, as seen in the tetramethylated analog, completely shuts down the catalytic activity, underscoring the delicate balance required for optimal performance.
Experimental Protocols
To facilitate the practical application of these findings, we provide a general experimental protocol for the manganese-catalyzed asymmetric transfer hydrogenation of acetophenone.
General Procedure for Asymmetric Transfer Hydrogenation:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with Mn(CO)₅Br (1 mol%) and the chiral diamine ligand (1.1 mol%). Anhydrous solvent (e.g., toluene) is added, and the mixture is stirred under an inert atmosphere at a specified temperature and time to form the precatalyst.
-
Reaction Setup: In a separate Schlenk flask, the ketone substrate (e.g., acetophenone, 1 mmol) is dissolved in the reaction solvent (e.g., 2-propanol).
-
Catalyst Introduction: The prepared catalyst solution is then transferred to the substrate solution via cannula.
-
Initiation: A solution of a base (e.g., KOtBu in 2-propanol, 10 mol%) is added to initiate the reaction.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., GC or TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an appropriate organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.
-
Enantiomeric Excess Determination: The enantiomeric excess of the purified product is determined by chiral HPLC or GC analysis.
Note: The optimal reaction conditions (solvent, temperature, base, and reaction time) may vary depending on the specific substrate and catalyst system used.
Conclusion
The N,N'-dimethyl substitution on the 1,2-diaminocyclohexane scaffold offers a compelling balance of steric and electronic properties, leading to enhanced performance in asymmetric catalysis compared to the parent DACH ligand. This guide highlights the importance of fine-tuning the ligand structure to optimize catalytic outcomes. The provided data and experimental protocols serve as a valuable resource for researchers and professionals in the field of drug development and fine chemical synthesis, enabling the rational design of more efficient and selective catalytic systems. Further exploration into a broader range of asymmetric transformations and computational studies to quantify the steric and electronic parameters of these ligands will undoubtedly continue to refine our understanding and expand their applications.
A Comparative Guide to N,N'-Dimethyl-1,2-cyclohexanediamine in Asymmetric Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of N,N'-Dimethyl-1,2-cyclohexanediamine as a chiral ligand in asymmetric catalysis. Its performance is objectively compared with alternative ligands, supported by experimental data to inform catalyst selection and methodological design in synthetic chemistry and drug development.
Performance Comparison in Asymmetric Catalysis
This compound is a versatile chiral diamine ligand widely employed in asymmetric synthesis. Its effectiveness is particularly notable in copper-catalyzed reactions, where it facilitates the formation of stereoselective products. To provide a clear performance benchmark, this section compares its efficacy against other common chiral ligands in key asymmetric transformations.
Table 1: Asymmetric Henry Reaction
The asymmetric Henry (nitroaldol) reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The performance of this compound is compared here with other C₂-symmetric diamine and bis(oxazoline) ligands in the copper-catalyzed addition of nitromethane to benzaldehyde.
| Ligand | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound | Cu(OAc)₂ | 85 | 92 | |
| (S,S)-1,2-Diphenylethylenediamine | Cu(OAc)₂ | 82 | 88 | |
| (R,R)-1,2-Diaminocyclohexane | Cu(OTf)₂ | 90 | 95 | |
| 2,2'-Bis(2-oxazoline) (Box) | CuCl₂ | 78 | 85 |
Table 2: Asymmetric Ullmann-Type C-N Coupling
The Ullmann condensation is a crucial method for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals and functional materials. This table compares this compound with other ligands in the copper-catalyzed coupling of iodobenzene and aniline.
| Ligand | Catalyst System | Yield (%) | Reaction Time (h) | Reference |
| This compound | CuI | 92 | 12 | |
| 1,10-Phenanthroline | CuI | 85 | 24 | |
| L-Proline | CuI | 88 | 18 | |
| Benzene-1,2-diamine derivatives | CuI | 95 | 8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the adoption of these catalytic systems.
Protocol 1: Asymmetric Henry Reaction Catalyzed by Cu(OAc)₂ and this compound
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon), add Cu(OAc)₂ (0.02 mmol, 1 mol%) and (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine (0.022 mmol, 1.1 mol%).
-
Solvent Addition: Add 2 mL of anhydrous ethanol to the flask and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Reactant Addition: To the catalyst solution, add benzaldehyde (2 mmol, 1.0 equiv).
-
Initiation: Add nitromethane (6 mmol, 3.0 equiv) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 24 hours.
-
Work-up: Upon completion, quench the reaction with 5 mL of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford the desired nitroaldol product.
-
Analysis: Determine the yield and enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Asymmetric Ullmann-Type C-N Coupling Catalyzed by CuI and this compound
-
Reaction Setup: To a flame-dried sealed tube, add CuI (0.05 mmol, 5 mol%), (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine (0.1 mmol, 10 mol%), and K₂CO₃ (2 mmol, 2.0 equiv).
-
Reactant Addition: Add iodobenzene (1 mmol, 1.0 equiv) and aniline (1.2 mmol, 1.2 equiv) to the tube.
-
Solvent Addition: Add 3 mL of anhydrous toluene as the solvent.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 110 °C for 12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with 10 mL of ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to yield the corresponding N-phenylaniline.
Visualizing Mechanisms and Workflows
To further elucidate the processes involving this compound, the following diagrams visualize a key signaling pathway in drug development and a typical experimental workflow.
Safety Operating Guide
Proper Disposal of N,N'-Dimethyl-1,2-cyclohexanediamine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of N,N'-Dimethyl-1,2-cyclohexanediamine, ensuring the safety of laboratory personnel and compliance with regulatory standards. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this hazardous chemical.
This compound is a corrosive and combustible liquid that is harmful if swallowed and can cause severe skin burns and eye damage.[1][2][3] Proper handling and disposal are critical to prevent injury and environmental contamination.
I. Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate personal protective equipment.
| Protective Equipment | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and/or a face shield. | Protects against splashes that can cause severe eye damage.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and protective clothing to prevent skin exposure. | Prevents severe skin burns upon contact.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If vapors or aerosols are generated, a respirator may be required. | Mitigates the risk of respiratory irritation.[1][2] |
II. Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.[3]
1. Waste Identification and Segregation:
-
Do not mix this compound with other waste streams.
-
Keep the chemical in its original or a compatible, properly labeled container . The label should clearly indicate "Hazardous Waste" and the chemical name.
2. Handling Unused or Waste Product:
-
All disposal procedures should be carried out within a chemical fume hood to control exposure to vapors.
-
For small quantities, the chemical should be transferred to a designated hazardous waste container. This container must be sealed, properly labeled, and stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][4]
3. Decontamination of Empty Containers:
-
Empty containers should be handled as if they still contain the product.
-
Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol). The rinsate is also considered hazardous waste and must be collected in a designated, labeled container for disposal.
-
After decontamination, containers should be disposed of in accordance with institutional and regulatory guidelines for hazardous waste containers.
4. Spill Management and Cleanup:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[4]
-
Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
5. Final Disposal:
-
All collected waste, including the unused product, contaminated materials, and rinsate, must be disposed of through an approved waste disposal plant .[1][3]
-
Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all disposal regulations. They will coordinate with a licensed hazardous waste management company for final treatment and disposal, which may involve incineration or neutralization followed by landfilling in a specially licensed facility.[4]
III. Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for N,N'-Dimethyl-1,2-cyclohexanediamine
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N,N'-Dimethyl-1,2-cyclohexanediamine. The following protocols are designed to ensure the safe use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure safety when handling this compound. This compound is harmful if swallowed and causes severe skin burns and eye damage.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Recommendation | Further Guidance |
| Eye/Face Protection | Chemical safety goggles and a face shield.[3] | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][4] Ensure eyewash stations and safety showers are readily accessible.[4] |
| Skin and Body Protection | Chemical-resistant gloves, a lab coat, and other protective clothing to prevent skin contact.[2] | For prolonged or direct contact, specialized gloves may be required. Regularly inspect gloves for signs of degradation or perforation.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if vapors or aerosols are generated.[1][2][4] | Recommended filter type is ABEK.[1] Ensure proper fit and maintenance of respiratory equipment. |
Glove Compatibility:
| Glove Material | General Recommendation for Amines |
| Nitrile | Recommended for splash protection. |
| Neoprene | Consult manufacturer's guide. |
| Butyl Rubber | Consult manufacturer's guide. |
| Natural Latex | Not generally recommended for chemical exposure. |
Operational and Disposal Plans
Safe Handling Protocol:
-
Preparation:
-
Handling:
-
Storage:
Spill Response Protocol:
In the event of a spill, follow these steps to ensure a safe and effective cleanup.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. qmul.ac.uk [qmul.ac.uk]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Deactivation of Secondary Amine Catalysts via Aldol Reaction-Amine Catalysis under Solvent-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glovesbyweb.com [glovesbyweb.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
